molecular formula C8H7ClN2 B1590396 6-chloro-4-methyl-7-azaindole CAS No. 4894-29-5

6-chloro-4-methyl-7-azaindole

Cat. No.: B1590396
CAS No.: 4894-29-5
M. Wt: 166.61 g/mol
InChI Key: BESFXGAXPPSDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-methyl-7-azaindole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESFXGAXPPSDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505499
Record name 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4894-29-5
Record name 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-4-methyl-7-azaindole: Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] This guide provides a comprehensive technical overview of a key derivative, 6-chloro-4-methyl-7-azaindole (systematic name: 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine).[4] We will delve into its core physicochemical properties, explore its synthesis and chemical reactivity, and highlight its critical role as a versatile building block in the development of next-generation therapeutics, most notably in the synthesis of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Introduction: The Strategic Value of the 7-Azaindole Core

The 7-azaindole framework, a bioisostere of indole, has garnered significant attention in drug discovery. The strategic placement of a nitrogen atom in the six-membered ring modifies the molecule's electronic properties, pKa, and hydrogen bonding capacity, often leading to improved solubility, metabolic stability, and target affinity compared to its indole counterpart.[1] These characteristics have made azaindole derivatives central components in a wide array of therapeutic agents, particularly as inhibitors of protein kinases, which are pivotal targets in oncology and inflammatory diseases.[1][3]

This compound emerges as a particularly valuable intermediate. The chloro-substituent at the C6 position serves as an efficient chemical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] The methyl group at C4 provides steric and electronic influence that can be exploited for optimizing selectivity and pharmacokinetic properties. Its most prominent application is as a key starting material in the synthesis of Lorlatinib (PF-06463922), a potent, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[6][7][8]

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Systematic Name 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine[4]
CAS Number 4894-29-5[4]
Molecular Formula C₈H₇ClN₂[4]
Molecular Weight 166.61 g/mol [4]
Appearance White to Yellow Solid[4]
Density 1.351 g/cm³[4]
Polar Surface Area 28.68 Ų[4]
H-Bond Donors 1[4]
H-Bond Acceptors 2[4]
LogP 2.91[4]

Synthesis and Reactivity

While numerous methods exist for the synthesis of the core 7-azaindole ring system, such as the Bartoli and Fischer indole syntheses, specific, scalable routes to substituted derivatives like this compound are often proprietary or detailed within patent literature.[9] Generally, these syntheses involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[10]

The reactivity of this compound is dominated by three key features: the C6-chloro group, the N1-H of the pyrrole ring, and the aromatic core itself.

  • C6-Chloro Group: This is the most versatile functional group for elaboration. It is highly susceptible to palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, allowing for the formation of C-C, C-N, and C-O bonds.

    • Suzuki-Miyaura Coupling: Enables the introduction of aryl or heteroaryl groups by reacting with boronic acids.[11][12][13]

    • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by coupling with a wide range of primary and secondary amines.[14][15][16]

    • Sonogashira Coupling: Allows for the introduction of alkyne fragments.[11][17]

  • N1-H of Pyrrole: The pyrrole nitrogen is nucleophilic and can be alkylated, acylated, or arylated. It can also act as a directing group in certain metal-catalyzed C-H activation reactions.[18] In many multi-step syntheses, this position is protected (e.g., with a sulfonyl or benzyl group) to prevent unwanted side reactions before being deprotected in a later step.

  • Aromatic Core: The bicyclic system can undergo electrophilic aromatic substitution, though the regioselectivity is influenced by both the existing substituents and the directing effect of the two nitrogen atoms.

G cluster_0 Reactivity of this compound cluster_1 Cross-Coupling Reactions (at C6) main This compound C6 C6-Cl Position main->C6 Primary site for functionalization N1 N1-H Position main->N1 Site for protection or substitution Core Aromatic Core main->Core Electrophilic substitution suzuki Suzuki Coupling (C-C Bond) C6->suzuki buchwald Buchwald-Hartwig (C-N Bond) C6->buchwald sonogashira Sonogashira (C-C Bond) C6->sonogashira

Caption: Key reactivity sites on the this compound scaffold.

Application in Medicinal Chemistry: Synthesis of Lorlatinib (PF-06463922)

The paramount importance of this compound is demonstrated by its role as a key intermediate in the synthesis of Lorlatinib (PF-06463922). Lorlatinib is a macrocyclic, ATP-competitive inhibitor of ALK and ROS1 kinases, designed to have broad-spectrum potency against clinically relevant mutations and significant central nervous system (CNS) penetration.[6][7][8]

The synthesis leverages the reactivity of the C6-chloro position. In a critical step, this compound undergoes a Buchwald-Hartwig amination reaction with a complex amine partner, which forms a key part of the macrocyclic ring system. This C-N bond formation is a pivotal transformation that highlights the strategic value of the chloro-azaindole starting material. The specific properties of the azaindole core contribute to the final drug's ability to bind effectively within the ATP pocket of the target kinases.[1]

Key Experimental Protocols

To provide practical, field-proven insights, this section details a representative protocol for a common and critical transformation involving this compound.

Protocol 5.1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C6 position. This is a foundational reaction for introducing aryl diversity.

Objective: To couple an aryl boronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl boronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).

    • Causality Insight: The use of a phosphine ligand like SPhos is crucial. It forms a bulky, electron-rich complex with palladium, which facilitates the oxidative addition of the aryl chloride (the rate-limiting step for chloro-substrates) and promotes the reductive elimination to form the product.[5] The base (K₃PO₄) is required to activate the boronic acid for transmetalation.[13]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-4-methyl-7-azaindole product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a high-value, versatile building block for drug discovery and development. Its strategic combination of a reactive chloro-handle for cross-coupling and the privileged 7-azaindole core makes it an indispensable tool for medicinal chemists. The successful application of this intermediate in the synthesis of complex and potent kinase inhibitors like Lorlatinib underscores its importance. A thorough understanding of its properties and reactivity, as outlined in this guide, enables researchers to effectively harness its potential in creating novel and impactful therapeutics.

References

synthesis of 6-chloro-4-methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-methyl-7-azaindole

Abstract

This technical guide provides a comprehensive overview of the (also known as 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic intermediate in modern medicinal chemistry. The 7-azaindole scaffold is a privileged structure in drug discovery, and this specific derivative serves as a crucial building block for numerous targeted therapeutics, particularly kinase inhibitors. This document offers a detailed examination of a well-established synthetic route, including a retrosynthetic analysis, step-by-step experimental protocols, and characterization data. The content is tailored for researchers, chemists, and professionals in the field of drug development, emphasizing the underlying chemical principles, practical considerations, and safety protocols to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a prominent heterocyclic motif in medicinal chemistry, often serving as a bioisostere for the natural indole nucleus found in tryptophan. The replacement of the C-7 carbon in indole with a nitrogen atom introduces a hydrogen bond acceptor, which can significantly alter the molecule's physicochemical properties, such as solubility and metabolic stability, and create new binding interactions with biological targets. This unique feature has made 7-azaindoles a cornerstone in the design of potent and selective inhibitors for a variety of enzyme classes, most notably protein kinases, which are critical targets in oncology and immunology.

The specific derivative, this compound, has emerged as a particularly valuable intermediate. The chlorine atom at the C-6 position provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl substituents. The methyl group at the C-4 position can provide beneficial steric interactions within a target's binding pocket, potentially enhancing potency and selectivity. This combination of features makes it a highly sought-after building block for the synthesis of complex drug candidates, including inhibitors of kinases like ALK, MET, and JAK.

Retrosynthetic Analysis and Strategic Considerations

A common and effective strategy for constructing the 7-azaindole core is the Sugasawa reaction. This approach involves the reaction of a substituted aminopyridine with an α-chloro- or α-bromoacetonitrile derivative, followed by a cyclization step. Our retrosynthetic analysis of this compound identifies the key starting materials as a substituted 2,5-dichloropyridine and a suitable propionitrile derivative.

The primary challenge in this synthesis is achieving the correct regioselectivity. The initial reaction must be directed to form the desired pyrrole ring fused to the pyridine core at the correct positions. The chosen pathway, adapted from established literature and patents, navigates this by starting with a commercially available and appropriately substituted pyridine precursor, 2,5-dichloro-3-methylpyridine.

Retrosynthesis Target This compound Intermediate1 2-Amino-5-chloro-3-methyl -α-(ethylthio)acetophenone Target->Intermediate1 Ring Closure (Raney Nickel) Intermediate2 2-Amino-5-chloro-3-methylacetophenone Intermediate1->Intermediate2 Thioetherification StartingMaterial1 2-Amino-5-chloro-3-methylpyridine Intermediate2->StartingMaterial1 Friedel-Crafts Acylation (Sugasawa Variation) StartingMaterial2 Ethylthioacetonitrile Intermediate2->StartingMaterial2 StartingMaterial3 2,5-Dichloro-3-methylpyridine (Commercial) StartingMaterial1->StartingMaterial3 Amination StartingMaterial4 Ammonia StartingMaterial1->StartingMaterial4 Synthetic_Pathway cluster_step1 Step 1: Amination cluster_step2 Step 2: Acylation cluster_step3 Step 3: Reductive Cyclization A 2,5-Dichloro- 3-methylpyridine B 2-Amino-5-chloro- 3-methylpyridine A->B NH4OH, 140°C D 2-Amino-5-chloro-3-methyl- α-(ethylthio)acetophenone B->D 1. BCl3 2. AlCl3 C Ethylthioacetonitrile C->D E 6-Chloro-4-methyl- 7-azaindole D->E Raney Ni, EtOH

An In-depth Technical Guide to 6-chloro-4-methyl-7-azaindole Structural Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of 6-chloro-4-methyl-7-azaindole structural analogs. This class of compounds holds significant promise in the field of medicinal chemistry, particularly as kinase inhibitors for various therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore and leverage this privileged scaffold in their research endeavors.

Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition

The 7-azaindole core, a bioisostere of indole, has emerged as a highly valuable scaffold in modern drug discovery.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of protein kinases have cemented its status as a "hinge-binding motif."[2][3] This interaction mimics the binding of the adenine region of ATP, making 7-azaindole derivatives potent and often selective kinase inhibitors.[3] The strategic placement of a nitrogen atom in the six-membered ring enhances solubility and allows for fine-tuning of physicochemical properties, crucial for developing drug candidates with favorable pharmacokinetic profiles.

The focus of this guide, the this compound core, represents a specific and promising subclass. The chloro and methyl substitutions offer distinct advantages: the electron-withdrawing chlorine atom can influence the acidity of the pyrrole N-H and participate in halogen bonding, while the methyl group can provide a handle for probing specific hydrophobic pockets within the kinase active site.

Synthesis of this compound Analogs: A Strategic Approach

A plausible and efficient route commences with a commercially available 7-azaindole and proceeds through a series of regioselective functionalization steps. The following proposed synthesis illustrates a robust pathway to access the desired scaffold and its derivatives.

Proposed Synthetic Pathway

Synthetic_Pathway start 7-Azaindole step1 C3-Iodination (NIS, KOH, DCM) start->step1 intermediate1 3-Iodo-7-azaindole step1->intermediate1 step2 N-Oxidation (mCPBA, Et2O) intermediate1->step2 intermediate2 3-Iodo-7-azaindole-N-oxide step2->intermediate2 step3 C6-Chlorination (POCl3) intermediate2->step3 intermediate3 6-Chloro-3-iodo-7-azaindole step3->intermediate3 step4 N-Protection (e.g., MeI, NaH or PMBCl, K2CO3) intermediate3->step4 intermediate4 N-Protected-6-chloro-3-iodo-7-azaindole step4->intermediate4 step5 C4-Methylation (Me-B(OR)2, Pd catalyst, base) intermediate4->step5 core_scaffold N-Protected-6-chloro-4-methyl-3-iodo-7-azaindole step5->core_scaffold step6 Suzuki/Sonogashira Coupling at C3 (Ar-B(OR)2 or Alkyne, Pd catalyst) core_scaffold->step6 analogs Diverse Analogs step6->analogs step7 N-Deprotection analogs->step7 final_analogs Final Analogs step7->final_analogs Biological_Evaluation_Workflow synthesis Compound Synthesis & Purification biochemical_assay Biochemical Kinase Assays (e.g., Radiometric, FRET) synthesis->biochemical_assay cellular_assay Cellular Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) biochemical_assay->cellular_assay selectivity_profiling Kinome-wide Selectivity Profiling (e.g., KINOMEscan) cellular_assay->selectivity_profiling downstream_signaling Target Engagement & Downstream Signaling (e.g., Western Blot for p-protein) selectivity_profiling->downstream_signaling adme_tox In Vitro ADME/Tox Profiling (Microsomal stability, CYP inhibition, etc.) downstream_signaling->adme_tox in_vivo In Vivo Efficacy Studies (Xenograft models) adme_tox->in_vivo

References

The Biological Activity of 6-Chloro-4-Methyl-7-Azaindole and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1][2] Its structural similarity to endogenous purines allows it to function as an effective hinge-binding element for various protein kinases, making it a cornerstone in the design of targeted therapies, particularly in oncology.[3] This technical guide provides an in-depth exploration of the biological activities of substituted 7-azaindoles, with a particular focus on the contributions of chloro and methyl substitutions, exemplified by the 6-chloro-4-methyl-7-azaindole scaffold. While specific literature on the singular this compound molecule is nascent, this document synthesizes findings from closely related analogs to provide a comprehensive overview of the structure-activity relationships, mechanisms of action, and therapeutic potential of this important class of compounds. We will delve into their role as kinase inhibitors, their anticancer properties, and the experimental methodologies employed to elucidate their biological functions.

The 7-Azaindole Scaffold: A Foundation for Potent Biological Activity

The 7-azaindole core, a bicyclic heterocycle composed of a pyridine ring fused to a pyrrole ring, is a bioisostere of indole and purine.[1] This structural mimicry is fundamental to its biological activity, enabling it to interact with ATP-binding sites in enzymes, most notably protein kinases.[3] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as hydrogen bond acceptors and donors, respectively, forming key interactions with the hinge region of kinases.[3]

The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Chloro and methyl groups are among the most common substitutions explored in medicinal chemistry to modulate these characteristics.

Anticancer Activity of Chloro- and Methyl-Substituted 7-Azaindoles

The primary therapeutic application of substituted 7-azaindoles lies in oncology. The introduction of chloro and methyl groups can significantly influence the anticancer potency and selectivity of the parent scaffold.

Cytotoxicity in Cancer Cell Lines

While direct data for this compound is limited, studies on analogous compounds highlight the potential of this substitution pattern. For instance, a series of Meldrum's acid-based 7-azaindole hybrids demonstrated that a compound featuring a 4-methyl substituted phenyl group attached to a triazole linked to the 7-azaindole core (compound 6b ) exhibited potent anticancer activity across a panel of human cancer cell lines.[4][5]

CompoundCell LineIC50 (µM)
Compound 6b MCF-7 (Breast)6.67 ± 0.39
HeLa (Cervical)4.44 ± 0.32
DU-145 (Prostate)12.38 ± 0.51
HepG2 (Liver)9.97 ± 0.25
K562 (Myelogenous Leukemia)6.03 ± 0.28
Table 1: In vitro anticancer activity of a 7-azaindole derivative bearing a 4-methylphenyl substituent (compound 6b) against various human cancer cell lines.[4][5]

These findings underscore the importance of the methyl group in conferring cytotoxic properties. The chloro substituent, often introduced to enhance binding affinity and modulate electronic properties, is a common feature in many potent kinase inhibitors.[1]

Mechanism of Action: Induction of Apoptosis

The anticancer effects of these compounds are often mediated through the induction of programmed cell death, or apoptosis. In the case of the aforementioned 4-methylphenyl substituted 7-azaindole hybrid, treatment of HeLa cells led to cell cycle arrest at the G2/M phase and a significant increase in the apoptotic cell population, as confirmed by Hoechst staining and Annexin V-FITC assays.[4]

This suggests that substituted 7-azaindoles can interfere with critical cellular processes, leading to the activation of apoptotic pathways in cancer cells. The precise molecular targets responsible for this effect are often protein kinases involved in cell cycle regulation and survival signaling.

Kinase Inhibition: The Primary Mechanism of Action

The 7-azaindole scaffold is a well-established "hinge-binder" for protein kinases.[3] The strategic placement of chloro and methyl groups can enhance the affinity and selectivity of these compounds for specific kinase targets.

Targeting Key Oncogenic Kinases

Derivatives of 7-azaindole have been developed to target a wide range of kinases implicated in cancer, including:

  • B-RAF: Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole core and targets the B-RAF V600E mutation.[3]

  • c-Met: This receptor tyrosine kinase is involved in cell motility and invasion. 7-azaindole derivatives have been designed as potent c-Met inhibitors.[1]

  • Cdc7: As a key regulator of DNA replication, inhibitors of Cdc7 kinase based on the 7-azaindole scaffold have been developed as potential anticancer agents.[1][6]

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and 7-azaindoles have shown promise as inhibitors of this kinase family.[1]

The chloro group often contributes to hydrophobic interactions within the ATP-binding pocket, while the methyl group can provide additional van der Waals contacts and improve metabolic stability.

Illustrative Signaling Pathway: Kinase Inhibition Leading to Apoptosis

The inhibition of a key survival kinase by a substituted 7-azaindole can trigger a cascade of events culminating in apoptosis. The diagram below illustrates a generalized pathway.

G cluster_0 This compound This compound Oncogenic Kinase (e.g., B-RAF, c-Met) Oncogenic Kinase (e.g., B-RAF, c-Met) This compound->Oncogenic Kinase (e.g., B-RAF, c-Met) Inhibition Downstream Signaling Cascade (e.g., MEK/ERK) Downstream Signaling Cascade (e.g., MEK/ERK) Oncogenic Kinase (e.g., B-RAF, c-Met)->Downstream Signaling Cascade (e.g., MEK/ERK) Activation Apoptosis Apoptosis Pro-Survival Proteins (e.g., Bcl-2) Pro-Survival Proteins (e.g., Bcl-2) Downstream Signaling Cascade (e.g., MEK/ERK)->Pro-Survival Proteins (e.g., Bcl-2) Upregulation Pro-Survival Proteins (e.g., Bcl-2)->Apoptosis Inhibition

Figure 1: A diagram illustrating the inhibitory effect of a substituted 7-azaindole on an oncogenic kinase, leading to the downregulation of pro-survival signaling and the induction of apoptosis.

Experimental Methodologies

The biological evaluation of 7-azaindole derivatives involves a suite of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

Biochemical assays are employed to quantify the direct inhibitory activity of the compounds against specific kinases.

Workflow:

G cluster_0 Kinase Enzyme Kinase Enzyme Incubation Incubation Kinase Enzyme->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation Quantification of Inhibition Quantification of Inhibition Detection of Phosphorylation->Quantification of Inhibition

Figure 2: A generalized workflow for determining the inhibitory activity of a compound against a target kinase.

Commonly used formats include radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) or fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™).

Future Directions and Conclusion

The 7-azaindole scaffold, particularly with chloro and methyl substitutions, remains a highly attractive starting point for the development of novel therapeutic agents. While the specific biological profile of this compound is yet to be fully elucidated in publicly available literature, the extensive research on analogous compounds strongly suggests its potential as a potent anticancer agent, likely acting through the inhibition of key protein kinases.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific kinase inhibitory profile, its efficacy in a broader range of cancer models, and its pharmacokinetic and toxicological properties. Structure-based drug design, leveraging co-crystal structures of lead compounds with their target kinases, will be instrumental in optimizing the potency and selectivity of this promising scaffold. The insights gained from such studies will undoubtedly contribute to the development of next-generation targeted therapies for cancer and other diseases.

References

6-chloro-4-methyl-7-azaindole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Probable Mechanism of Action of 6-chloro-4-methyl-7-azaindole

Executive Summary

While specific mechanistic data for this compound is not extensively documented in publicly available literature, its chemical structure, featuring the privileged 7-azaindole scaffold, strongly suggests its primary mechanism of action is likely the inhibition of protein kinases. The 7-azaindole core is a well-established bioisostere of purines and serves as a highly effective "hinge-binding" motif in the ATP-binding pocket of numerous kinases.[1][2] This guide provides a comprehensive analysis of this probable mechanism, drawing on extensive research into structurally related 7-azaindole derivatives. We will explore the molecular interactions, the likely impact of the chloro and methyl substitutions, and provide detailed experimental protocols for researchers to elucidate the precise mechanism of action of this and similar compounds.

Introduction to the 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-azaindole ring system, a fusion of a pyridine and a pyrrole ring, is a cornerstone of modern medicinal chemistry. Its structural similarity to the purine core of ATP makes it an ideal scaffold for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine ring of ATP with the "hinge" region of the kinase active site. This interaction is a critical anchor for many potent and selective kinase inhibitors.[3] The versatility of the 7-azaindole core allows for substitutions at various positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4]

The Predominant Mechanism of Action: Kinase Inhibition

The most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Protein kinases play a pivotal role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.

Molecular Mechanism: ATP-Competitive Inhibition

7-Azaindole derivatives typically function as Type I kinase inhibitors, meaning they bind to the active conformation of the kinase in the ATP-binding pocket. The key interaction involves the formation of one or more hydrogen bonds between the 7-azaindole core and the backbone amide and carbonyl groups of the kinase hinge region. The 6-chloro and 4-methyl substituents of the query compound would then project into specific sub-pockets of the active site, where they can form additional interactions that determine the inhibitor's potency and selectivity.

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds to active site Phosphorylated_Protein Phosphorylated_Protein Kinase->Phosphorylated_Protein Phosphorylates ADP ADP Kinase->ADP Inactive_Kinase Kinase-Inhibitor Complex Kinase->Inactive_Kinase Substrate_Protein Substrate_Protein Substrate_Protein->Kinase Inhibitor 6-chloro-4-methyl- 7-azaindole Inhibitor->Kinase Competes with ATP

Mechanism of ATP-competitive kinase inhibition.
Potential Kinase Targets

Numerous kinases are known to be inhibited by 7-azaindole derivatives. Based on the literature, potential targets for this compound could include:

  • Cell Division Cycle 7 (Cdc7) Kinase: Orally active 7-azaindole inhibitors of Cdc7 have been developed.[1] The 6-chloro substituent, in particular, has been shown to be important for selectivity over other kinases like CDK2.[1]

  • Dual-specificity tyrosine-regulated kinase 1A (DYRK1A): 7-Azaindole derivatives have been specifically designed as inhibitors of DYRK1A.[1]

  • Focal Adhesion Kinase (FAK): Fragment-based discovery programs have identified 7-azaindole derivatives as FAK inhibitors.[1]

  • 3-Phosphoinositide-dependent protein kinase 1 (PDK1): Screening efforts have identified 7-azaindoles as potent PDK1 inhibitors.[5]

Structure-Activity Relationship (SAR) Insights: The Role of Substitutions

The specific substitutions on the 7-azaindole core are critical for determining the compound's biological activity.

  • 6-Chloro Group: The chlorine atom at the 6-position is a common feature in many kinase inhibitors. It is an electron-withdrawing group that can modulate the electronics of the ring system. More importantly, it can form favorable hydrophobic and van der Waals interactions within the ATP-binding pocket. In some cases, it can also act as a weak hydrogen bond acceptor. Studies on Cdc7 inhibitors have shown that a 6-chloro substituent can enhance selectivity.[1]

  • 4-Methyl Group: The methyl group at the 4-position is a small, hydrophobic group. It can occupy a small hydrophobic pocket within the active site, potentially increasing binding affinity and potency. Its position can also influence the overall conformation of the inhibitor, which can affect its selectivity profile.

Beyond Kinase Inhibition: Other Potential Mechanisms of Action

While kinase inhibition is the most probable mechanism, the versatile 7-azaindole scaffold has been associated with other biological activities. It is prudent for researchers to consider these possibilities:

  • Antiviral Activity: Certain 7-azaindole derivatives have shown activity as HIV-1 integrase inhibitors and as inhibitors of SARS-CoV-2 entry by disrupting the spike-hACE2 protein interaction.[6][7]

  • Cytotoxic Activity: Some 7-azaindole derivatives have demonstrated cytotoxic effects on cancer cell lines, although this may often be a downstream consequence of kinase inhibition.[8]

  • Modulation of Other Enzymes: The 7-azaindole nucleus has been explored for its inhibitory effects on enzymes like urease, β-glucuronidase, and phosphodiesterase.[9]

Experimental Workflows for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols provide a robust framework for this investigation.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Cellular Target Engagement & Functional Effects cluster_2 Phase 3: In-depth Mechanistic Studies A Compound Synthesis & Purification B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B Test compound C Broad Kinome Profiling (e.g., KinomeScan™) B->C Identify initial hits D Cell-Based Phosphorylation Assay (Western Blot or ELISA) C->D Validate top hits E Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) D->E Correlate target inhibition with cellular phenotype F Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) D->F Quantify binding affinity H Mechanism of Action Studies (e.g., ATP competition) D->H Confirm competitive inhibition I Elucidation of Mechanism of Action E->I G Co-crystallization with Target Kinase F->G Determine binding mode G->I H->I

References

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-4-Methyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Chloro-4-Methyl-7-Azaindole in Modern Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous pharmacologically active agents, most notably in the realm of kinase inhibitors.[1] The strategic introduction of a nitrogen atom into the indole ring system modifies key physicochemical properties such as pKa, lipophilicity, and hydrogen bonding potential, which can be leveraged to fine-tune a molecule's ADME-Tox profile and target engagement.[1] The specific compound, this compound, represents a valuable building block, combining the electronic influence of a chloro substituent with the steric and electronic effects of a methyl group. These substitutions can profoundly impact molecular interactions, metabolic stability, and, critically, the compound's solubility and stability—two cornerstone parameters that dictate its viability as a drug candidate.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, with a focus on its solubility and stability. As direct experimental data for this specific molecule is not extensively published, this document, grounded in established principles and methodologies, will serve as a roadmap for researchers. It outlines the critical experiments, explains the causality behind procedural choices, and provides validated protocols for characterization, enabling drug development professionals to unlock the full potential of this promising scaffold.

Part 1: Physicochemical and Structural Profile

A foundational understanding of a molecule's intrinsic properties is paramount before embarking on extensive experimental studies. The structural attributes of this compound inform its potential behavior in both aqueous and organic environments.

The presence of the pyridine nitrogen introduces a basic center, suggesting that the compound's aqueous solubility will be pH-dependent. The chloro and methyl groups contribute to its lipophilicity, which is a key determinant of its solubility in organic solvents and its potential to cross biological membranes. A summary of its key computed physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClN₂--INVALID-LINK--[2]
Molecular Weight 166.61 g/mol --INVALID-LINK--[2]
CAS Number 4894-29-5--INVALID-LINK--[2]
Calculated LogP 2.91--INVALID-LINK--[3]
Hydrogen Bond Donors 1--INVALID-LINK--[3]
Hydrogen Bond Acceptors 2--INVALID-LINK--[3]
Polar Surface Area 28.68 Ų--INVALID-LINK--[3]
Appearance White to Yellow Solid--INVALID-LINK--[2]

Part 2: A Method-Centric Approach to Solubility Determination

Solubility is a critical gatekeeper in the drug development pipeline. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation.[4] We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when rapidly introduced into a buffer from a DMSO stock solution. It is invaluable for early-stage discovery to quickly flag potentially problematic compounds.[5][6]

  • Thermodynamic Solubility: This measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid-state material. It is a lower-throughput, more resource-intensive measurement crucial for pre-formulation and lead optimization.[7][8]

Experimental Protocol: Kinetic Solubility Assessment

This protocol is designed for rapid assessment in a 96-well plate format, utilizing UV-Vis spectrophotometry for quantification.

Methodology Rationale: The use of a DMSO stock is standard in high-throughput screening (HTS) environments. The short incubation time is the hallmark of a kinetic measurement, as true equilibrium is not reached.[9] This method provides a rapid, albeit potentially overestimated, measure of solubility that is sufficient for ranking compounds in early discovery.[5]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Add 98 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Removal: Centrifuge the plate to pellet any undissolved precipitate. Alternatively, filter the contents using a solubility filter plate.

  • Quantification: Transfer the clear supernatant to a UV-transparent 96-well plate. Measure the absorbance at a predetermined λmax (e.g., 280 nm).

  • Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble).

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assessment

The shake-flask method remains the gold standard for determining equilibrium solubility.[10]

Methodology Rationale: By adding an excess of solid compound and allowing sufficient time for equilibration (typically 24-48 hours), this method ensures that the measured concentration represents the true saturation solubility.[7] This is critical for developing formulations and predicting in vivo performance. Analysis by a separative technique like HPLC is essential for ensuring that the measured concentration corresponds to the parent compound and not a degradant.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 PBS, Simulated Gastric Fluid, or an organic solvent).

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. Visually confirm that excess solid remains.

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent errors from potential filter adsorption.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase) and analyze by a validated, stability-indicating HPLC-UV method (see Part 4).

  • Calculation: Determine the concentration in the filtrate against a standard curve of the parent compound.

Illustrative Data: The following table presents plausible, hypothetical solubility data for this compound based on its structure. This data is for illustrative purposes to guide researchers on expected outcomes.

Table 2: Illustrative Solubility Profile of this compound

Solvent SystemExpected Solubility (µg/mL)Rationale / Comments
Phosphate Buffer (pH 2.0) 100 - 200Increased solubility expected due to protonation of the pyridine nitrogen.
Phosphate Buffer (pH 7.4) 10 - 50Lower aqueous solubility at neutral pH, typical for lipophilic, weakly basic compounds.
Phosphate Buffer (pH 9.0) 5 - 20Solubility may decrease further as the compound is fully in its neutral form.
Methanol > 1000High solubility expected in polar protic organic solvents.
Acetonitrile > 1000High solubility expected in polar aprotic organic solvents.
Ethyl Acetate 200 - 500Moderate solubility expected.
Hexanes < 1Poor solubility expected in non-polar aliphatic solvents.
Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for a comprehensive solubility assessment.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-Formulation cluster_2 Analysis & Reporting Start Compound Synthesized Kinetic Kinetic Solubility Assay (HTS Format, e.g., Nephelometry/UV) Start->Kinetic Rank Rank Compounds by Solubility Kinetic->Rank Thermo Thermodynamic Solubility (Shake-Flask Method) Rank->Thermo Promising Candidates Advance pH_Profile pH-Solubility Profile (pH 1.2 to 7.4) Thermo->pH_Profile Organic Solubility in Organic Solvents (for formulation) Thermo->Organic Analysis Quantification via Validated HPLC Method pH_Profile->Analysis Organic->Analysis Report Generate Final Solubility Report Analysis->Report

Caption: Workflow for solubility assessment.

Part 3: Stability Profiling and Forced Degradation

Understanding a compound's stability is mandated by regulatory bodies like the ICH and is fundamental to ensuring its safety, efficacy, and shelf-life.[1][11] Forced degradation (or stress testing) is a critical exercise to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[12][13]

Rationale for Forced Degradation Studies

The goal of stress testing is not to completely destroy the compound, but to induce a target degradation of 5-20%.[14] This provides a sufficient quantity of degradants for detection and characterization without being overly destructive. The conditions outlined below are based on ICH Q1A(R2) guidelines.[15][16]

  • Hydrolytic Stability: Evaluates susceptibility to degradation in aqueous environments across a pH range, mimicking conditions in the gastrointestinal tract and in aqueous formulations.

  • Oxidative Stability: Assesses vulnerability to oxidative processes, which can occur during synthesis, storage, or in vivo.

  • Photostability: Determines if the compound is degraded by exposure to light, which dictates packaging requirements.

  • Thermal Stability: Examines the impact of temperature on the solid-state and solution stability of the compound.

Experimental Protocol: Forced Degradation Study

Step-by-Step Protocol:

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Rationale: Base-catalyzed hydrolysis is often faster than acid-catalyzed.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 60°C for 48 hours.

  • Thermal Degradation (Solid): Store ~5 mg of solid compound in an oven at 60°C for 1 week.

  • Photostability: Expose ~5 mg of solid compound and 1 mL of the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

  • Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase and analyze immediately using a stability-indicating HPLC method.

Illustrative Data: The following table presents the expected stability profile for this compound under forced degradation conditions. This is for illustrative purposes only.

Table 3: Illustrative Forced Degradation Profile of this compound

ConditionSeverityExpected OutcomePotential Degradation Pathway
Acidic 0.1 N HCl, 60°C, 24hStable to Minor Degradation (<5%)The azaindole core is generally stable to acid, but prolonged heating could lead to minor hydrolysis.
Basic 0.1 N NaOH, 60°C, 2hMinor Degradation (5-10%)Potential for nucleophilic substitution of the chloro group, or ring opening under harsh conditions.
Oxidative 3% H₂O₂, RT, 24hModerate Degradation (10-20%)The electron-rich pyrrole ring and the pyridine nitrogen are susceptible to N-oxidation.
Thermal (Solid) 60°C, 1 weekStable (<2%)Expected to be stable in the solid state under these conditions.
Photolytic ICH Q1BMinor Degradation (5-10%)Aromatic systems can be susceptible to photolytic degradation. Packaging in light-resistant containers is likely required.
Decision Tree for Stability Testing

The following diagram outlines the logical progression of stability and forced degradation studies.

G cluster_stress Forced Degradation (ICH Q1A/Q1B) Start Drug Substance (this compound) Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photostability Start->Photo Develop Develop & Validate Stability-Indicating HPLC Method Acid->Develop Base->Develop Oxidation->Develop Thermal->Develop Photo->Develop Identify Identify Degradation Products (LC-MS, NMR) Develop->Identify Formal Initiate Formal Stability Studies (Long-term & Accelerated) Identify->Formal Report Establish Re-test Period, Storage Conditions, & Packaging Formal->Report

Caption: Forced degradation & stability study workflow.

Part 4: Stability-Indicating Analytical Methodology

A robust analytical method is the cornerstone of any solubility or stability study. A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is appropriate.

Methodology Rationale: RP-HPLC is ideal for separating small molecules of moderate polarity from their potential degradation products.[17][18] A C18 column provides good retention for such aromatic systems. A gradient elution is necessary to ensure that both the parent compound and any more polar or less polar degradants are resolved and eluted within a reasonable timeframe. UV detection is suitable due to the chromophoric nature of the azaindole ring.

Table 4: Recommended Starting HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

This method must be fully validated according to ICH Q2(R1) guidelines to prove its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a compound of significant interest for drug discovery programs. A thorough and early characterization of its solubility and stability is not merely a regulatory requirement but a strategic imperative. By employing the systematic, methodology-focused approach detailed in this guide—from rapid kinetic solubility screens to comprehensive forced degradation studies—researchers can build a robust data package. This allows for informed decisions, mitigates late-stage development risks, and ultimately accelerates the journey of promising molecules from the laboratory to the clinic. The protocols and illustrative data provided herein serve as a validated framework for the rigorous scientific investigation required to fully characterize this and other novel azaindole derivatives.

References

The Privileged Scaffold: A Technical Guide to 6-Chloro-4-Methyl-7-Azaindole and Its Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Core – A Cornerstone in Medicinal Chemistry

The 7-azaindole scaffold, a bioisostere of indole, has emerged as a "privileged structure" in modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have cemented its role in the design of a multitude of biologically active molecules.[1][2] A significant number of approved drugs and clinical candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases, feature this heterocyclic core.[3] The strategic placement of the nitrogen atom in the six-membered ring modifies the electron distribution of the bicyclic system, influencing its pKa, lipophilicity, and metabolic stability, thereby offering advantages over the parent indole scaffold in drug design.[2]

This guide provides an in-depth exploration of a key derivative, 6-chloro-4-methyl-7-azaindole , a valuable building block for the synthesis of targeted therapeutics. We will delve into a robust synthetic route for this intermediate and showcase its utility through the detailed synthesis of a more complex derivative, t-butyl 3-(6-chloro-4-methyl-7H-pyrrolo[2,3-c]pyridin-7-yl)azetidine-1-carboxylate , a scaffold of interest in the development of kinase inhibitors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses.

PropertyValue
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
CAS Number 4894-29-5
Appearance Off-white to pale yellow solid
LogP ~2.9

Synthesis of this compound: A Practical Approach

While several methods exist for the synthesis of the indole and azaindole core, including the Fischer, Batcho-Leimgruber, and Larock syntheses, we will focus on a modified Batcho-Leimgruber approach.[4][5][6][7][8][9] This method is particularly advantageous due to the commercial availability of substituted nitrotoluenes and the generally high yields and mild reaction conditions.[6]

The proposed synthesis starts from the readily available 2-amino-5-chloro-3-methylpyridine.

Diagram of the Synthetic Pathway for this compound

Synthesis_of_6_chloro_4_methyl_7_azaindole start 2-Amino-5-chloro-3-methylpyridine step1 Diazotization (NaNO2, HBF4) start->step1 intermediate1 5-Chloro-3-methylpyridine-2-diazonium tetrafluoroborate step1->intermediate1 step2 Sandmeyer Reaction (NaNO2, H2O, heat) intermediate1->step2 intermediate2 5-Chloro-3-methyl-2-nitropyridine step2->intermediate2 step3 Batcho-Leimgruber Reaction (DMF-DMA, Pyrrolidine) intermediate2->step3 intermediate3 1-(5-Chloro-3-methylpyridin-2-yl)-2-(dimethylamino)ethene step3->intermediate3 step4 Reductive Cyclization (Fe, AcOH) intermediate3->step4 product This compound step4->product

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol for the Synthesis of this compound

Step 1: Diazotization of 2-Amino-5-chloro-3-methylpyridine

  • Reagents and Conditions:

    • 2-Amino-5-chloro-3-methylpyridine (1.0 eq)

    • Tetrafluoroboric acid (HBF₄, 48% in H₂O, 3.0 eq)

    • Sodium nitrite (NaNO₂, 1.1 eq)

    • Water

    • Temperature: 0-5 °C

  • Procedure:

    • Suspend 2-amino-5-chloro-3-methylpyridine in aqueous HBF₄ at 0 °C.

    • Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting slurry for 30 minutes at 0 °C.

    • Collect the precipitated diazonium salt by filtration, wash with cold water and diethyl ether, and dry under vacuum.

Step 2: Sandmeyer Reaction to form 5-Chloro-3-methyl-2-nitropyridine

  • Reagents and Conditions:

    • 5-Chloro-3-methylpyridine-2-diazonium tetrafluoroborate (1.0 eq)

    • Sodium nitrite (NaNO₂, 2.0 eq)

    • Water

    • Temperature: 50-60 °C

  • Procedure:

    • Add the diazonium salt portion-wise to a vigorously stirred aqueous solution of NaNO₂ at 50 °C.

    • After the addition is complete, heat the mixture to 60 °C for 1 hour.

    • Cool the reaction to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Batcho-Leimgruber Reaction to form 1-(5-Chloro-3-methylpyridin-2-yl)-2-(dimethylamino)ethene

  • Reagents and Conditions:

    • 5-Chloro-3-methyl-2-nitropyridine (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq)

    • Pyrrolidine (0.2 eq)

    • N,N-Dimethylformamide (DMF)

    • Temperature: 120 °C

  • Procedure:

    • Dissolve 5-chloro-3-methyl-2-nitropyridine in DMF.

    • Add pyrrolidine and DMF-DMA to the solution.

    • Heat the reaction mixture at 120 °C for 12-16 hours, monitoring by TLC.

    • After completion, cool the reaction and remove the solvent under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 4: Reductive Cyclization to this compound

  • Reagents and Conditions:

    • Crude 1-(5-Chloro-3-methylpyridin-2-yl)-2-(dimethylamino)ethene (1.0 eq)

    • Iron powder (Fe, 5.0 eq)

    • Acetic acid (AcOH)

    • Ethanol/Water

    • Temperature: Reflux

  • Procedure:

    • Suspend the crude enamine in a mixture of ethanol and water.

    • Add iron powder and glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite.

    • Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in the Synthesis of a Kinase Inhibitor Scaffold

The true value of a building block is demonstrated by its utility in constructing more complex, biologically relevant molecules. Here, we detail the synthesis of t-butyl 3-(6-chloro-4-methyl-7H-pyrrolo[2,3-c]pyridin-7-yl)azetidine-1-carboxylate , a key intermediate for a class of kinase inhibitors. This synthesis will employ the previously prepared this compound and utilize a Mitsunobu reaction for the crucial N-alkylation step.

Diagram of the Synthetic Workflow

Synthesis_of_Target_Molecule cluster_mitsunobu N-Alkylation start1 tert-Butyl 3-oxoazetidine-1-carboxylate step1 Horner-Wadsworth-Emmons Reaction (Diethyl (cyanomethyl)phosphonate) start1->step1 intermediate1 tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate step1->intermediate1 step2 Reduction (H2, Raney Ni) intermediate1->step2 intermediate2 tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate step2->intermediate2 step3 Diazotization & Hydrolysis (NaNO2, H2SO4) intermediate2->step3 intermediate3 tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate step3->intermediate3 step4 Mitsunobu Reaction (DIAD, PPh3) intermediate3->step4 start2 This compound start2->step4 product t-Butyl 3-(6-chloro-4-methyl-7H-pyrrolo[2,3-c]pyridin-7-yl)azetidine-1-carboxylate step4->product

Caption: Synthetic workflow for the target kinase inhibitor intermediate.

Detailed Experimental Protocol for the Synthesis of t-butyl 3-(6-chloro-4-methyl-7H-pyrrolo[2,3-c]pyridin-7-yl)azetidine-1-carboxylate

Part A: Synthesis of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Step A1: Horner-Wadsworth-Emmons Reaction

  • Reagents and Conditions:

    • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

    • Diethyl (cyanomethyl)phosphonate (1.2 eq)

    • Potassium tert-butoxide (1.2 eq)

    • Tetrahydrofuran (THF)

    • Temperature: -5 °C to room temperature

  • Procedure:

    • To a solution of diethyl (cyanomethyl)phosphonate in THF at -5 °C, add potassium tert-butoxide portion-wise.

    • Stir the mixture for 30 minutes, then add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF.

    • Allow the reaction to warm to room temperature and stir for 16 hours.[10]

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Step A2: Reduction of the Nitrile and Alkene

  • Reagents and Conditions:

    • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq)

    • Raney Nickel (catalytic)

    • Hydrogen (H₂) gas (50 psi)

    • Methanol (MeOH)

    • Temperature: Room temperature

  • Procedure:

    • In a pressure vessel, dissolve the starting material in methanol.

    • Add Raney Nickel catalyst.

    • Pressurize the vessel with hydrogen gas to 50 psi and stir at room temperature for 24 hours.

    • Carefully filter the catalyst and concentrate the filtrate to obtain crude tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.

Step A3: Conversion of the Amine to a Hydroxyl Group

  • Reagents and Conditions:

    • tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 eq)

    • Sodium nitrite (NaNO₂, 1.5 eq)

    • Sulfuric acid (H₂SO₄, 1 M aqueous)

    • Temperature: 0 °C to room temperature

  • Procedure:

    • Dissolve the crude amine in 1 M H₂SO₄ at 0 °C.

    • Add an aqueous solution of NaNO₂ dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

    • Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Part B: Mitsunobu Reaction for N-Alkylation

  • Reagents and Conditions:

    • This compound (1.0 eq)

    • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.2 eq)

    • Triphenylphosphine (PPh₃, 1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Temperature: 0 °C to room temperature

  • Procedure:

    • Dissolve this compound, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, and PPh₃ in anhydrous THF at 0 °C under a nitrogen atmosphere.

    • Add DIAD dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the final product, t-butyl 3-(6-chloro-4-methyl-7H-pyrrolo[2,3-c]pyridin-7-yl)azetidine-1-carboxylate.

Biological Significance and Applications

The this compound core and its derivatives are of significant interest in the development of kinase inhibitors.[11][12][13][14][15] The chlorine atom at the 6-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of the chemical space around the azaindole scaffold. The methyl group at the 4-position can provide beneficial steric interactions within the kinase active site. The N-alkylation with the azetidine moiety introduces a three-dimensional element to the molecule, which can improve solubility and cell permeability, as well as provide additional vectors for interaction with the target protein. This strategic combination of substituents makes this class of compounds promising candidates for targeting a variety of kinases implicated in cancer and other diseases.[16][17][18]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and application of this compound. By presenting a detailed, step-by-step synthetic protocol for this key intermediate and demonstrating its utility in the construction of a complex kinase inhibitor scaffold, we have highlighted its importance as a valuable tool for researchers in drug discovery. The versatility of the 7-azaindole core, coupled with the strategic functionalization of the 6-chloro-4-methyl derivative, ensures its continued prominence in the development of novel therapeutics.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-chloro-4-methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern drug discovery, serving as a bioisosteric replacement for indole in numerous pharmacologically active agents. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have rendered it a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of substituents on the 7-azaindole core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The target molecule of this guide, 6-chloro-4-methyl-7-azaindole, is a key intermediate in the synthesis of a variety of potent and selective kinase inhibitors. This guide provides a detailed exploration of the critical starting materials and synthetic strategies for the preparation of this important building block, intended for researchers and professionals in the field of drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of substituted 7-azaindoles can be broadly categorized into two strategic approaches:

  • Functionalization of a pre-existing 7-azaindole core: This approach involves the sequential introduction of the desired substituents onto the parent 7-azaindole scaffold. While seemingly straightforward, this strategy can be hampered by challenges in controlling regioselectivity, particularly when multiple positions on the bicyclic ring system are to be functionalized.

  • Construction of the 7-azaindole ring system from a substituted pyridine precursor: This "bottom-up" approach involves the synthesis of a pyridine ring bearing the required substituents, followed by the annulation of the pyrrole ring. This strategy often provides better control over the final substitution pattern and is the focus of this guide due to the availability of established methodologies for the synthesis of key pyridine intermediates.

The selection of the optimal synthetic route is contingent upon factors such as the commercial availability of starting materials, the desired scale of the synthesis, and the tolerance of the synthetic steps to various functional groups.

Route 1: De Novo Synthesis from a Substituted Pyridine Precursor via Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful and convergent method for the preparation of 7-substituted indoles, and by extension, 7-azaindoles. The reaction proceeds via the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene (or nitropyridine), followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization.[2][3] A key advantage of this method is its ability to tolerate a range of substituents on the aromatic ring.[3]

A plausible and efficient pathway to this compound using the Bartoli synthesis commences with a suitably substituted nitropyridine. The overall strategy is depicted in the workflow below.

Bartoli_Synthesis_Workflow A 5-Chloro-4-methyl-2-nitropyridine C This compound A->C Bartoli Indole Synthesis B Vinyl Grignard Reagent B->C

Caption: Workflow for the Bartoli Indole Synthesis of this compound.

Key Starting Material: 5-Chloro-4-methyl-2-nitropyridine

The cornerstone of this synthetic approach is the ortho-substituted nitropyridine, 5-chloro-4-methyl-2-nitropyridine. Its synthesis begins with the commercially available 2-amino-5-chloro-4-methylpyridine.

Experimental Protocol: Synthesis of 5-Chloro-4-methyl-2-nitropyridine

  • Oxidation of 2-amino-5-chloro-4-methylpyridine: To a solution of 2-amino-5-chloro-4-methylpyridine in a suitable organic solvent (e.g., dichloromethane), add a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid at a controlled temperature (typically 0 °C to room temperature). The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched, for instance, with an aqueous solution of sodium thiosulfate to decompose any remaining oxidant. The organic layer is then washed with an aqueous base (e.g., sodium bicarbonate solution) to remove acidic byproducts, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to afford the desired 5-chloro-4-methyl-2-nitropyridine.

Application of the Bartoli Indole Synthesis

With the key nitropyridine precursor in hand, the Bartoli indole synthesis can be executed to construct the 7-azaindole core.

Experimental Protocol: Synthesis of this compound

  • Grignard Reaction: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), a solution of 5-chloro-4-methyl-2-nitropyridine in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C to -40 °C). To this solution, at least three equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) are added dropwise. The reaction is stirred at low temperature for a specified period. The use of three equivalents of the Grignard reagent is crucial, as one equivalent is consumed in the initial reduction of the nitro group, a second equivalent participates in the key addition reaction, and a third acts as a base in a subsequent deprotonation step.[2]

  • Quenching and Cyclization: The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Route 2: Alternative Approach via Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis provides another versatile route to indoles and azaindoles, starting from o-nitrotoluenes or their heterocyclic analogs.[4] This two-step process involves the formation of an enamine from the o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[4]

The application of this methodology to the synthesis of this compound would also rely on a substituted nitropyridine as the key starting material.

Leimgruber_Batcho_Workflow A 5-Chloro-4-methyl-2-nitropyridine B Enamine Formation A->B DMFDMA, Pyrrolidine C Reductive Cyclization B->C e.g., Raney Ni, H2 D This compound C->D

Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.

Key Starting Material: 5-Chloro-4-methyl-2-nitropyridine

This route utilizes the same key starting material as the Bartoli synthesis, 5-chloro-4-methyl-2-nitropyridine, prepared as described previously.

Enamine Formation and Reductive Cyclization

Experimental Protocol: Synthesis of this compound

  • Enamine Synthesis: A mixture of 5-chloro-4-methyl-2-nitropyridine, N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine such as pyrrolidine is heated. The reaction progress is monitored until the starting nitropyridine is consumed. The resulting enamine intermediate is often a colored compound and can be isolated or used directly in the next step.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent and subjected to reductive conditions. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) or chemical reducing agents like stannous chloride or sodium dithionite.[4]

  • Work-up and Purification: After the reduction and cyclization are complete, the reaction mixture is worked up accordingly. For catalytic hydrogenations, the catalyst is removed by filtration. The filtrate is then concentrated, and the residue is purified by column chromatography to afford this compound.

Quantitative Data Summary

The selection of a synthetic route often involves a comparison of yields and reaction conditions. The following table provides a hypothetical comparison based on typical yields for these classes of reactions.

ParameterBartoli Indole SynthesisLeimgruber-Batcho Indole Synthesis
Key Starting Material 5-Chloro-4-methyl-2-nitropyridine5-Chloro-4-methyl-2-nitropyridine
Key Reagents Vinyl Grignard ReagentDMFDMA, Pyrrolidine, Reducing Agent
Typical Overall Yield 40-60%50-70%
Key Considerations Requires cryogenic temperatures and careful handling of Grignard reagents.Two distinct steps; requires handling of hydrogenation catalysts or other reducing agents.

Conclusion and Future Perspectives

The synthesis of this compound is a critical step in the development of novel kinase inhibitors and other therapeutic agents. This guide has outlined two robust synthetic strategies, both commencing from a strategically substituted pyridine precursor. The Bartoli and Leimgruber-Batcho indole syntheses offer reliable and adaptable methods for the construction of the 7-azaindole core. The choice between these routes will depend on the specific resources and expertise available in a given research setting. As the demand for highly functionalized heterocyclic building blocks continues to grow, the development of even more efficient and sustainable methods for the synthesis of substituted 7-azaindoles will remain an active area of research in synthetic organic and medicinal chemistry.

References

Methodological & Application

Application Note: High-Purity Isolation of 6-chloro-4-methyl-7-azaindole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-chloro-4-methyl-7-azaindole, a heterocyclic scaffold of significant interest in pharmaceutical research and drug development.[1][2] The inherent polarity and unique electronic properties of the azaindole core necessitate a robust and optimized purification strategy to remove synthetic byproducts and achieve the high purity required for downstream applications.[1] This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a scalable, efficient purification using normal-phase flash column chromatography. The causality behind each step is explained to empower researchers to adapt this protocol for other azaindole derivatives.

Introduction and Scientific Context

The 7-azaindole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and appearing in numerous biologically active molecules, including kinase inhibitors approved for therapeutic use.[1] The introduction of a nitrogen atom into the indole ring system alters key physicochemical properties such as polarity, solubility, and hydrogen bonding capacity, which can lead to improved pharmacokinetic profiles and target engagement.[1][3] this compound is a valuable building block for synthesizing more complex drug candidates.

Achieving greater than 95% purity is critical for generating reliable biological data and meeting regulatory standards. Column chromatography remains the gold standard for purification in synthetic chemistry, offering a balance of resolution, scalability, and cost-effectiveness.[4][5] This protocol focuses on a normal-phase approach, which is ideally suited for separating compounds of moderate polarity like the target molecule.

Physicochemical Properties & Chromatographic Strategy

Understanding the properties of this compound is fundamental to designing an effective separation strategy. The molecule's structure dictates its interaction with the stationary and mobile phases. The pyrrolic N-H group and the pyridinic nitrogen atom are hydrogen bond acceptors/donors, imparting significant polarity, while the chlorinated aromatic system contributes to its lipophilicity.

Table 1: Physicochemical Properties of this compound

Property Value Source Implication for Chromatography
Molecular Formula C₈H₇ClN₂ [6] -
Molecular Weight 166.61 g/mol [6] -
Appearance White to yellow solid [6][7] Visual aid during purification.
Polar Surface Area 28.68 Ų [6] Indicates moderate polarity, suggesting strong interaction with silica gel.
ACD/LogP 2.91 [6] Suggests good solubility in moderately polar organic solvents like DCM and Ethyl Acetate.
Hydrogen Bond Donors 1 [6] The N-H group will strongly interact with the silanol groups of the stationary phase.

| Hydrogen Bond Acceptors | 2 |[6] | The two nitrogen atoms can interact with protic solvents in the mobile phase. |

Based on these properties, a normal-phase chromatography system using silica gel as the polar stationary phase is the logical choice. The mobile phase will be a less polar organic solvent system, the composition of which will be fine-tuned to achieve differential elution of the target compound from impurities.

Experimental Workflow: From Method Development to Isolation

Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_purification Phase 2: Automated Purification cluster_analysis Phase 3: Analysis & Isolation TLC TLC Method Development (Optimize Mobile Phase) Crude Crude Sample Preparation (Dry or Wet Loading) TLC->Crude Column_Prep Column Packing & Equilibration Crude->Column_Prep Load Sample Loading Column_Prep->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect TLC_Analysis TLC Analysis of Fractions Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Final Pure this compound Evap->Final

Caption: Workflow for the purification of this compound.

Detailed Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

Rationale: TLC is an indispensable microscale technique used to rapidly determine the optimal solvent system for separation.[8] The goal is to find a mobile phase composition that moves the target compound to a Retention Factor (Rƒ) of approximately 0.2-0.4, ensuring good separation from both less polar and more polar impurities during column chromatography.[8]

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chambers

  • Capillary spotters

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of DCM or EtOAc.

  • Spotting: Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the plate in a developing chamber containing a pre-equilibrated solvent system (e.g., start with 20% EtOAc in Hexane). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Optimization:

    • If the Rƒ is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc).

    • If the Rƒ is too high (>0.5), decrease the polarity (e.g., decrease the percentage of EtOAc).

    • Test various solvent systems (e.g., DCM/MeOH) if a clean separation is not achieved with Hexane/EtOAc.[8]

  • Confirmation: The ideal system will show a clear separation between the spot for the desired product and any impurity spots.

Protocol 2: Flash Column Chromatography Purification

Rationale: This protocol utilizes optimized conditions from TLC to perform a preparative-scale separation. A gradient elution, where the mobile phase polarity is gradually increased, is often most effective for separating complex mixtures.[8] Dry loading is recommended for compounds that may have limited solubility in the initial mobile phase, as it prevents band broadening and improves resolution.[8]

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[8]

  • Automated flash chromatography system (or glass column)

  • HPLC-grade solvents (Hexane, Ethyl Acetate)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation (Dry Loading): a. Dissolve the crude product (~1 g) in a minimal volume of a volatile solvent like DCM. b. Add ~2-3 g of silica gel to the solution. c. Evaporate the solvent completely under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.[8] This ensures the crude material is evenly adsorbed onto the silica.

  • Column Preparation: a. Select a column size appropriate for the amount of crude material. A general rule is to use a silica gel-to-crude sample weight ratio between 40:1 and 100:1.[8] b. If using a manual setup, pack the column with a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane). c. Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase.

  • Sample Loading: a. Carefully add the prepared dry-loaded sample as a uniform layer on top of the equilibrated silica bed. b. Gently place a thin layer of sand or a frit on top to prevent disturbance of the sample layer during solvent addition.

  • Elution and Fraction Collection: a. Begin elution with the initial low-polarity mobile phase (e.g., 5% EtOAc in Hexane). b. Gradually increase the polarity of the mobile phase according to a predefined gradient. A typical gradient for this compound might be:

    • Step 1: 5% EtOAc in Hexane (2 column volumes)
    • Step 2: Gradient from 5% to 40% EtOAc in Hexane (over 10-12 column volumes)
    • Step 3: Hold at 40% EtOAc in Hexane (2-3 column volumes) c. Collect fractions continuously throughout the elution process. The fraction size should be small relative to the column volume to ensure good resolution.

  • Monitoring and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. Spot every few fractions on a single TLC plate alongside a spot of the crude material for reference. b. Combine all fractions that show a single spot corresponding to the Rƒ of the pure product. c. Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.

Expected Results & Troubleshooting

Table 2: Optimized Chromatographic Parameters (Example)

Parameter Recommended Value/Condition
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 5% -> 40%)
Sample Loading Dry Loading
Detection UV at 254 nm

| Expected Rƒ (25% EtOAc/Hex) | ~0.35 |

Troubleshooting Guide:

Problem Potential Cause Solution
Poor Separation Inappropriate mobile phase; Column overloading. Re-optimize mobile phase with TLC; Reduce the amount of crude sample loaded.
Streaking on TLC/Column Sample is too acidic/basic; Compound is sparingly soluble. Add a trace amount of triethylamine or acetic acid to the mobile phase; Use dry loading.
Compound Won't Elute Mobile phase is not polar enough. Increase the gradient endpoint polarity (e.g., to 60% EtOAc or add a small % of MeOH).

| Cracked Silica Bed | Improper column packing; Solvents ran dry. | Repack the column carefully; Never let the solvent level drop below the top of the silica. |

Safety Precautions

  • All handling of dry silica gel and organic solvents must be performed in a certified chemical fume hood.[9]

  • Dry silica can cause respiratory irritation; avoid inhalation of the fine powder.

  • Organic solvents such as Hexane, Ethyl Acetate, and DCM are flammable and/or toxic. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 6-chloro-4-methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 6-chloro-4-methyl-7-azaindole

This compound, a substituted derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The azaindole scaffold is a bioisostere of indole, and its derivatives are known to interact with a wide range of biological targets, exhibiting potential therapeutic applications in areas such as oncology and neurodegenerative diseases.[2][3] The introduction of chloro and methyl substituents onto the 7-azaindole core can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such novel chemical entities.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed ¹H and ¹³C NMR analysis of this compound. The protocols and analyses presented herein are grounded in established NMR principles and data from analogous heterocyclic systems, offering a robust framework for the characterization of this and similar molecules.

Part 1: Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

The quality of the NMR spectrum is critically dependent on proper sample preparation. The following protocol outlines the steps to ensure a homogenous sample, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[4]

Materials:

  • This compound (5-10 mg)

  • High-purity deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) (0.6-0.7 mL)[5]

  • High-quality 5 mm NMR tube[6]

  • Vial and cap

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial. The required concentration for ¹H NMR is typically 1-5 mg, while ¹³C NMR may require a more concentrated sample.[4]

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is suitable for less soluble compounds. The choice of solvent can influence chemical shifts.[7]

  • Complete Dissolution: Securely cap the vial and vortex until the sample is fully dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at elevated temperatures.

  • Filtration: To remove any suspended particles that can distort the magnetic field homogeneity and broaden NMR signals, filter the solution. This can be achieved by passing the solution through a small plug of glass wool tightly packed into a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube, ensuring a sample height of approximately 4-5 cm.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve vortex 3. Ensure Complete Dissolution (Vortex) dissolve->vortex filter 4. Filter to Remove Particulates vortex->filter transfer 5. Transfer to 5 mm NMR Tube filter->transfer cap 6. Cap and Label transfer->cap

Caption: Workflow for NMR sample preparation.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[8][9]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T1 is necessary.[10]

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 0-220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons can have long relaxation times, so a longer delay is often required for accurate integration.[10]

  • Number of Scans (NS): 128 to several thousand, depending on sample concentration.

  • Temperature: 298 K (25 °C).

Protocol 3: Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.[10]

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a polynomial baseline correction for a flat baseline.[9]

  • Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[9][11]

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Part 2: Spectral Analysis and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of substituents on aromatic systems and data from structurally related azaindole derivatives.[12][13][14]

G compound_structure

Caption: Structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, and the electron-donating nature of the methyl group.[15][16]

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)8.5 - 9.5broad singlet (br s)-1H
H57.8 - 8.2singlet (s)-1H
H27.2 - 7.5doublet (d)~2.5 - 3.51H
H36.4 - 6.7doublet (d)~2.5 - 3.51H
CH₃ (at C4)2.4 - 2.6singlet (s)-3H

Rationale for Assignments:

  • H1 (N-H): The proton on the pyrrole nitrogen is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • H5: This proton is on the pyridine ring, adjacent to the electron-withdrawing nitrogen atom, and is expected to be deshielded, appearing at a downfield chemical shift. The absence of adjacent protons results in a singlet.

  • H2 and H3: These protons are on the pyrrole ring. The coupling between them will result in a doublet for each signal, with a typical coupling constant for protons on a five-membered aromatic ring.

  • CH₃: The methyl protons will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic system.[17]

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7a145 - 150
C6140 - 145
C4135 - 140
C3a125 - 130
C5120 - 125
C2115 - 120
C3100 - 105
CH₃ (at C4)15 - 20

Rationale for Assignments:

  • C7a, C6, C4, and C3a: These are quaternary carbons, and their chemical shifts are influenced by their position within the fused ring system and the attached substituents. Carbons attached to nitrogen or chlorine (C7a and C6) are expected to be downfield.

  • C5, C2, and C3: These are protonated carbons. Their chemical shifts are determined by their position in the pyridine and pyrrole rings, respectively.

  • CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Part 3: Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the relationship between H2 and H3.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the protonated carbons (C2, C3, C5, and the CH₃ group).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary carbons by observing correlations from known protons. For instance, the methyl protons should show correlations to C3a, C4, and C5.

G cluster_analysis NMR Analysis Workflow acquire_1D 1. Acquire 1D Spectra (¹H and ¹³C) process_1D 2. Process 1D Spectra (FT, Phasing, Referencing) acquire_1D->process_1D analyze_1D 3. Initial Analysis of 1D (Chemical Shifts, Integration, Multiplicity) process_1D->analyze_1D acquire_2D 4. Acquire 2D Spectra (COSY, HSQC, HMBC) analyze_1D->acquire_2D analyze_2D 5. Analyze 2D Spectra for Structural Confirmation acquire_2D->analyze_2D final_assignment 6. Final Structure Elucidation and Data Reporting analyze_2D->final_assignment

Caption: A comprehensive workflow for NMR spectral analysis.

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided predicted spectral data and analysis serve as a valuable reference for the structural elucidation of this important heterocyclic compound. The application of 2D NMR techniques is strongly recommended for unambiguous assignment and complete structural characterization.

References

Application Note: Structural Confirmation of 6-chloro-4-methyl-7-azaindole using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for advancing lead candidates.[1][2] Mass spectrometry (MS) has become an indispensable tool for this purpose, offering exceptional sensitivity, specificity, and the ability to deduce detailed structural information from minute sample quantities.[3][4][5] This application note provides a detailed protocol and scientific rationale for the structural confirmation of 6-chloro-4-methyl-7-azaindole, a heterocyclic compound representative of scaffolds often explored in medicinal chemistry, using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

The 7-azaindole core is a prevalent motif in pharmaceutical research, and understanding the influence of substituents like chlorine and methyl groups on its mass spectrometric behavior is crucial for accurate characterization.[6] This document will guide researchers, scientists, and drug development professionals through the experimental design, data interpretation, and validation steps necessary to confirm the identity and structure of this and similar molecules with a high degree of confidence.

Scientific Principles and Experimental Rationale

The structural elucidation of a small molecule like this compound via mass spectrometry relies on two primary measurements: the accurate mass of the molecular ion and its characteristic fragmentation pattern upon collisional activation.

  • High-Resolution Mass Spectrometry (HRMS): By measuring the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) with high accuracy (typically < 5 ppm), we can determine its elemental composition.[3] The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, with the M+2 peak (containing ³⁷Cl) being approximately one-third the intensity of the M peak (containing ³⁵Cl).[7]

  • Tandem Mass Spectrometry (MS/MS): Subjecting the isolated molecular ion to collision-induced dissociation (CID) generates a reproducible fragmentation pattern that serves as a structural fingerprint.[4][8] The fragmentation pathways are governed by the underlying chemical structure, with cleavages occurring at the most labile bonds and rearrangements leading to stable product ions. The azaindole core, along with the chloro and methyl substituents, will dictate the observed fragments.

Experimental Workflow

The overall workflow for the structural confirmation of this compound is depicted below. This process ensures a systematic approach from sample preparation to final data analysis and structural verification.

workflow Experimental Workflow for Structural Confirmation cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation SamplePrep Prepare 1 mg/mL stock in Methanol WorkingSol Dilute to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid SamplePrep->WorkingSol LCMS LC-MS Infusion WorkingSol->LCMS FullScan Full Scan HRMS (e.g., Orbitrap, TOF) LCMS->FullScan MSMS Tandem MS (MS/MS) Analysis LCMS->MSMS AccurateMass Determine Elemental Composition from Accurate Mass & Isotopic Pattern FullScan->AccurateMass FragAnalysis Analyze Fragmentation Pattern MSMS->FragAnalysis StructureConfirm Confirm Structure AccurateMass->StructureConfirm FragAnalysis->StructureConfirm

Figure 1: A schematic of the experimental workflow.

Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. The formic acid serves to promote protonation of the basic nitrogen atoms in the azaindole ring, enhancing the signal in positive ion mode electrospray ionization (ESI).[9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

For this application, direct infusion is sufficient. However, coupling with a liquid chromatography system can be beneficial for sample cleanup and analysis of complex mixtures.[4][11]

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Not strictly necessary for direct infusion; if used for sample introduction, a short C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

High-Resolution Mass Spectrometry Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

  • Mass Spectrometer: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 35 (arbitrary units)

  • Aux Gas Flow Rate: 10 (arbitrary units)

  • Capillary Temperature: 320 °C

  • Full Scan (MS1) Resolution: 120,000

  • Full Scan (MS1) AGC Target: 1e6

  • Full Scan (MS1) Mass Range: m/z 100-500

  • MS/MS (MS2) Resolution: 30,000

  • MS/MS (MS2) AGC Target: 1e5

  • Collision Energy (HCD): Stepped 15, 30, 45 eV

Expected Results and Data Interpretation

Full Scan HRMS Data

The primary goal of the full scan analysis is to confirm the elemental composition of the parent molecule.

Table 1: Expected High-Resolution Mass Data for this compound

ParameterValue
Molecular Formula C₈H₇ClN₂
Neutral Exact Mass 166.0298
Protonated Ion [M+H]⁺ C₈H₈ClN₂⁺
Calculated m/z for [M+H]⁺ (³⁵Cl) 167.0371
Calculated m/z for [M+H]⁺ (³⁷Cl) 169.0341
Expected Isotopic Ratio (³⁵Cl/³⁷Cl) ~3:1

The observation of a signal at m/z 167.0371 (within 5 ppm mass accuracy) along with its corresponding ³⁷Cl isotope peak at m/z 169.0341 with an intensity ratio of approximately 3:1 provides strong evidence for the assigned elemental composition.[7]

Tandem MS (MS/MS) Fragmentation Analysis

The MS/MS spectrum will reveal the structural integrity of the molecule. Based on established fragmentation principles for aromatic and heterocyclic compounds, several key fragmentation pathways are anticipated for the [M+H]⁺ ion of this compound.[12][13][14]

Table 2: Predicted Major Fragment Ions for [M+H]⁺ of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
167.0371152.0136CH₃Loss of the methyl group
167.0371131.0399HClLoss of hydrogen chloride
152.0136125.0287HCNLoss of hydrogen cyanide from the azaindole ring
131.0399104.0522HCNLoss of hydrogen cyanide from the dechlorinated ring

The fragmentation is likely initiated by the loss of the methyl radical, a common pathway for methylated aromatic systems, leading to a stable cation.[12] Another plausible fragmentation is the elimination of HCl. Subsequent fragmentation of these primary product ions, such as the loss of hydrogen cyanide (HCN) from the pyridine or pyrrole moiety of the azaindole core, provides further structural confirmation.

fragmentation Proposed Fragmentation Pathway cluster_frags Parent [M+H]⁺ m/z 167.0371 Frag1 [M+H - CH₃]⁺ m/z 152.0136 Parent:ion->Frag1:ion - CH₃ Frag2 [M+H - HCl]⁺ m/z 131.0399 Parent:ion->Frag2:ion - HCl Frag3 [M+H - CH₃ - HCN]⁺ m/z 125.0287 Frag1:ion->Frag3:ion - HCN Frag4 [M+H - HCl - HCN]⁺ m/z 104.0522 Frag2:ion->Frag4:ion - HCN

Figure 2: A simplified proposed fragmentation pathway.

Conclusion

The combination of high-resolution mass measurement and detailed fragmentation analysis provides a robust and reliable method for the structural confirmation of this compound. The protocols and expected data outlined in this application note serve as a comprehensive guide for researchers in pharmaceutical and chemical analysis. Adherence to these methodologies will ensure high-quality, defensible data for the structural elucidation of novel small molecules, a critical step in the drug development pipeline.[2][4]

References

Application Notes & Protocols: Utilizing 6-chloro-4-methyl-7-azaindole in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Power of Privileged Scaffolds

Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a well-established driver of numerous human diseases, most notably cancer, making them one of the most important classes of drug targets.[1][3] The discovery of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern therapeutic development. High-throughput screening (HTS) campaigns are essential for identifying initial hit compounds from large chemical libraries.

Within the landscape of kinase inhibitor discovery, certain chemical structures, known as "privileged scaffolds," appear with remarkable frequency.[4][5][6] These scaffolds possess inherent properties that make them ideal starting points for developing potent and selective inhibitors. The 7-azaindole core is a quintessential example of such a privileged structure.[7][8] Its defining feature is the ability of the pyridine nitrogen and pyrrole N-H group to form a bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, effectively mimicking the interaction of adenine in ATP.[7][9][10]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 6-chloro-4-methyl-7-azaindole , a representative 7-azaindole derivative, in robust kinase inhibitor screening workflows. We will explore its properties and provide step-by-step protocols for its evaluation in both biochemical and cell-based assay formats, emphasizing the scientific rationale behind each experimental step to ensure data integrity and reproducibility.

Compound Profile: this compound

This compound serves as an excellent model compound for screening campaigns targeting the kinome. Its 7-azaindole core provides the essential hinge-binding motif, while the substituents—a chloro group at position 6 and a methyl group at position 4—offer opportunities for synthetic elaboration to modulate potency, selectivity, and pharmacokinetic properties.[11][12] Understanding its fundamental physicochemical properties is the first step in designing effective screening experiments.

PropertyValueSource
Systematic Name 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine[13]
CAS Number 4894-29-5[13][14][15]
Molecular Formula C₈H₇ClN₂[13]
Molecular Weight 166.61 g/mol [15]
Appearance White powder[14]
Polar Surface Area 28.68 Ų[13]
ACD/LogP 2.91[13]
Hydrogen Bond Donors 1[13]
Hydrogen Bond Acceptors 2[13]

Fundamental Principles of Kinase Inhibition Assays

The fundamental catalytic action of a kinase is the transfer of the terminal (γ) phosphate group from adenosine triphosphate (ATP) to a hydroxyl group on a protein, peptide, or other substrate.[1][16] Kinase activity assays are designed to quantify the rate of this phosphotransfer reaction.[2] An inhibitor, such as this compound, will reduce this rate. Screening assays measure this reduction by detecting changes in the concentration of one of the reaction components:

  • ATP Depletion: Measuring the amount of ATP consumed.

  • ADP Production: Measuring the amount of ADP generated.

  • Substrate Phosphorylation: Measuring the amount of phosphorylated product formed.

Biochemical assays utilize purified kinase enzymes and substrates, while cell-based assays measure kinase activity or target engagement within a more physiologically relevant cellular environment.[3][17]

G cluster_0 General Kinase Screening Workflow Compound Test Compound (e.g., this compound) Reaction Kinase Reaction Compound->Reaction Kinase Purified Kinase Enzyme Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Detection Detection Reagent Addition Reaction->Detection Readout Signal Measurement (Luminescence, Fluorescence, etc.) Detection->Readout Analysis Data Analysis (% Inhibition, IC50) Readout->Analysis G cluster_0 Luminescent ATP Depletion Assay Workflow cluster_1 Assay Principle A 1. Dispense Compound & Kinase B 2. Pre-incubation (Allows compound-kinase binding) A->B C 3. Initiate Reaction (Add Substrate/ATP Mix) B->C D 4. Kinase Reaction (ATP is consumed) C->D E 5. Stop & Detect (Add Kinase-Glo® Reagent) D->E F 6. Measure Luminescence E->F I High Kinase Activity J Low ATP Remaining I->J K Low Light Signal J->K L Low Kinase Activity (Inhibition) M High ATP Remaining L->M N High Light Signal M->N G cluster_0 Fluorescence Polarization (FP) Assay Principle A No Kinase Activity (Inhibition) B Low ADP Produced A->B C FP Tracer binds to Antibody B->C D High FP Signal C->D E High Kinase Activity F High ADP Produced E->F G ADP displaces FP Tracer F->G H Low FP Signal G->H G cluster_0 NanoBRET™ Target Engagement Principle A No Competing Compound B Tracer binds NanoLuc-Kinase A->B C Energy Transfer Occurs B->C D High BRET Signal C->D E Competing Compound Present F Compound displaces Tracer E->F G Energy Transfer is Disrupted F->G H Low BRET Signal G->H

References

Introduction: The Strategic Evaluation of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cell-Based Assays for the Characterization of 6-Chloro-4-methyl-7-azaindole Derivatives

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3] Its unique ability to form bidentate hydrogen bonds with the kinase hinge region makes it an excellent bioisostere for the purine system of ATP, rendering it a highly effective core for ATP-competitive inhibitors.[3][4] A prime example of its success is Vemurafenib, an FDA-approved BRAF kinase inhibitor built upon this versatile fragment.[4] The this compound series represents a specific subclass of these derivatives, where substitutions are strategically placed to enhance potency and selectivity.[5]

Kinase inhibitors have become a cornerstone of targeted therapy, especially in oncology, by disrupting the signaling pathways that drive uncontrolled cell proliferation.[6][7][8] However, progressing a novel derivative from initial synthesis to a viable drug candidate requires a rigorous and systematic evaluation of its biological activity. This process must move beyond simple biochemical assays to assess the compound's effects within the complex and dynamic environment of a living cell.[6][9]

This guide, designed for researchers and drug development professionals, provides a comprehensive framework and detailed protocols for the cell-based characterization of this compound derivatives. It outlines a logical workflow, from initial toxicity screening to mechanistic elucidation and pharmacokinetic profiling, explaining not just the steps of each protocol but the critical scientific reasoning that underpins them.

Section 1: Foundational Analysis: Cytotoxicity and Cell Viability

Before investigating specific mechanisms like kinase inhibition, it is imperative to determine a compound's general effect on cell health. A potent kinase inhibitor should ideally exhibit selective cytotoxicity against cancer cells while sparing healthy cells. Cytotoxicity and cell viability assays provide the initial dose-response data necessary to establish a therapeutic window and guide concentrations for subsequent experiments.[10][11][12][13]

Scientific Rationale

These assays measure the overall metabolic health of a cell population. A reduction in viability can indicate either a cytostatic effect (inhibition of proliferation) or a cytotoxic effect (cell death).[11] Assays like those measuring cellular ATP levels are robust because ATP is a key indicator of metabolically active cells and depletes rapidly upon cell death.

G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in multi-well plate B Add serially diluted This compound derivative A->B C Incubate for 24-72 hours B->C D Add CellTiter-Glo® Reagent (Lyses cells, releases ATP) C->D E Incubate to stabilize signal D->E F Measure Luminescence (Signal ∝ ATP level) E->F G Calculate IC50 Value F->G

Caption: High-level workflow for determining compound cytotoxicity.

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed for a 96-well plate format but can be adapted.

  • Cell Seeding: Seed a cancer cell line relevant to the target kinase (e.g., A549, K562) into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the this compound derivative in culture medium. The final concentration should typically range from 100 µM to 1 nM.

  • Dosing: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) controls for 100% viability and a "no-cell" control for background luminescence.

  • Incubation: Incubate the plate for a period relevant to the expected mechanism of action (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log[compound concentration]. Calculate the IC50 value using a non-linear regression (sigmoidal dose-response) model.

Data Presentation: Example Cytotoxicity Data
CompoundTarget Cell LineIncubation Time (h)IC50 (µM)
Derivative AK562 (CML)720.52
Derivative BK562 (CML)721.28
Staurosporine (Control)K562 (CML)720.015

Section 2: Mechanistic Insight: Apoptosis Induction

If a compound reduces cell viability, a critical next step is to determine if it does so by inducing programmed cell death, or apoptosis. Many effective kinase inhibitors function by reactivating apoptotic pathways in cancer cells.[14] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspases-3 and -7 acting as the key executioners.[15][16]

Scientific Rationale

The Caspase-Glo® 3/7 Assay provides a simple "add-mix-measure" format to quantify the activity of these executioner caspases.[15][16] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, the substrate for luciferase.[16] The resulting luminescent signal is directly proportional to the amount of caspase activity, providing a quantitative measure of apoptosis.[15]

G cluster_pathway Simplified Apoptosis Pathway KinaseInhibitor This compound Derivative Upstream Upstream Signaling (e.g., Bcl-2 family dysregulation) KinaseInhibitor->Upstream Casp9 Initiator Caspases (e.g., Caspase-9) Upstream->Casp9 Casp37 Executioner Caspases (Caspase-3, Caspase-7) Casp9->Casp37 Apoptosis Apoptotic Hallmarks (DNA fragmentation, membrane blebbing) Casp37->Apoptosis Assay Caspase-Glo® 3/7 Assay Measures Activity Here Casp37->Assay G cluster_assay ADP-Glo™ Assay Principle cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation Kinase Target Kinase + Substrate + ATP Reaction ADP + Phospho-Substrate + unconsumed ATP Kinase->Reaction Inhibitor Inhibitor Present (Derivative A) Inhibitor->Kinase Inhibits Reagent1 Add ADP-Glo™ Reagent Reaction->Reagent1 Depletion Unconsumed ATP -> AMP Reagent1->Depletion Reagent2 Add Kinase Detection Reagent Depletion->Reagent2 Conversion ADP -> ATP Reagent2->Conversion Light ATP + Luciferin -> Light Conversion->Light G cluster_workflow Caco-2 Transwell Permeability Assay A Culture Caco-2 cells on Transwell inserts to form a confluent monolayer B Verify monolayer integrity (e.g., TEER measurement) A->B C Add compound to Apical (AP) side (donor compartment) B->C D Incubate for a set time (e.g., 120 minutes) C->D E Sample from Basolateral (BL) side (receiver compartment) D->E F Quantify compound concentration in both compartments (LC-MS/MS) E->F G Calculate Papp Value F->G G Start Novel this compound Derivative Synthesized Assay1 1. Cytotoxicity Screening (Determine IC50) Start->Assay1 Decision1 Is Compound Active? (IC50 < Threshold) Assay1->Decision1 Assay2 2. Apoptosis Assay (Determine Mode of Action) Decision1->Assay2 Yes Stop Discard or Redesign Decision1->Stop No Decision2 Induces Apoptosis? Assay2->Decision2 Assay3 3. Cellular Kinase Assay (Confirm On-Target Potency) Decision2->Assay3 Yes Assay4 4. Caco-2 Permeability Assay (Assess Drug-like Properties) Assay3->Assay4 End Candidate for Further Preclinical Development Assay4->End

References

Application Notes & Protocols: 6-Chloro-4-Methyl-7-Azaindole as a High-Value Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] This approach prioritizes the identification of small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial weak-binding hits then serve as starting points for a rational, structure-guided evolution into potent and selective drug candidates.[3]

Within the vast chemical space of available fragments, the 7-azaindole scaffold stands out as a "privileged structure," particularly in the realm of kinase inhibition.[4][5] Its remarkable utility stems from its bioisosteric relationship with the purine core of ATP.[6][7] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole ring can form a bidentate hydrogen bond pattern with the "hinge" region of a kinase active site, effectively mimicking the interaction of adenine.[4][8] This intrinsic hinge-binding capability makes it an exceptional starting point for kinase inhibitor design. The successful development of Vemurafenib, a B-RAF kinase inhibitor, from a simple 7-azaindole fragment is a testament to the power of this scaffold in FBDD.[4]

This guide focuses on a specifically substituted analog: 6-chloro-4-methyl-7-azaindole . The strategic placement of the methyl and chloro substituents enhances its utility:

  • 4-Methyl Group: This group provides a defined vector for synthetic elaboration, allowing chemists to "grow" the fragment into adjacent hydrophobic pockets within the target's binding site to gain affinity and selectivity.

  • 6-Chloro Group: The chloro atom serves as a versatile synthetic handle. It activates the ring for nucleophilic aromatic substitution and is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of diverse chemical space during fragment evolution.[9]

These application notes provide a comprehensive framework for researchers to effectively utilize this compound in an FBDD campaign, from initial screening and hit validation to structure-guided lead optimization.

Physicochemical Properties: A "Rule of Three" Compliant Fragment

For a fragment to be successful in an FBDD campaign, it must possess favorable physicochemical properties that ensure good solubility, minimize non-specific binding, and provide a solid foundation for optimization. This compound is an exemplary fragment that adheres to the "Rule of Three," a guiding principle for fragment library design.[10]

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight (MW) 166.61 g/mol < 300 DaEnsures efficient exploration of chemical space and provides ample room for molecular weight increase during optimization.
cLogP ~2.1≤ 3Balances lipophilicity to achieve sufficient binding affinity while maintaining aqueous solubility, which is critical for biophysical assays.
Hydrogen Bond Donors (HBD) 1≤ 3The pyrrole N-H is crucial for hinge binding; low HBD count maintains favorable drug-like properties.
Hydrogen Bond Acceptors (HBA) 2≤ 3The two nitrogen atoms are key interaction points; a low HBA count avoids poor permeability and metabolic issues later on.
Rotatable Bonds 0≤ 3The rigid core reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The FBDD Cascade: From Fragment Screening to Validated Hit

A successful FBDD campaign relies on a tiered approach, using a combination of biophysical techniques to identify and validate true binders while filtering out artifacts. This workflow ensures that resources are focused on the most promising fragments.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation (Orthogonal Methods) cluster_2 Phase 3: Structural Biology & Elaboration FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (DSF or SPR) FragmentLibrary->PrimaryScreen InitialHits Initial Hits PrimaryScreen->InitialHits Validation Hit Validation (ITC or NMR) InitialHits->Validation ConfirmedHits Confirmed, Characterized Hits Validation->ConfirmedHits Structure X-ray Crystallography or Cryo-EM ConfirmedHits->Structure LeadOpt Structure-Guided Fragment Evolution Structure->LeadOpt LeadCompound Lead Compound LeadOpt->LeadCompound

Caption: High-level workflow for a typical Fragment-Based Drug Discovery (FBDD) campaign.

Phase 1: Primary Screening Protocols

The objective of primary screening is to rapidly and sensitively detect the binding of fragments to the target protein. High-throughput, low-material-consumption methods are ideal.

  • Causality & Rationale: DSF is a powerful primary screening technique that measures the change in a protein's melting temperature (Tm) upon ligand binding.[11][12] A bound ligand stabilizes the protein's folded state, resulting in a positive shift in Tm (ΔTm). It is high-throughput, requires no protein modification, and consumes minimal protein, making it ideal for screening fragment libraries.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the target protein (e.g., 2 mg/mL) in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be free of detergents or additives that might interfere with protein stability.

      • Prepare a 100X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

      • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Assay Plate Setup (384-well format):

      • In each well, add 10 µL of the protein/buffer mix to achieve a final concentration of 2 µM protein.

      • Add 0.2 µL of the 100X dye stock to each well (final concentration 2X).

      • Add 0.2 µL of the 10 mM fragment stock to the sample wells (final concentration 200 µM, 2% DMSO).

      • In control wells, add 0.2 µL of 100% DMSO (for reference Tm).

      • Seal the plate securely with an optical seal.

    • Instrument Execution (Real-Time PCR instrument):

      • Centrifuge the plate briefly to mix and remove bubbles.

      • Place the plate in the instrument.

      • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

    • Data Analysis:

      • Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative plot.

      • Calculate the thermal shift: ΔTm = Tm (fragment) - Tm (DMSO control) .

  • Self-Validation & Interpretation: A ΔTm ≥ 1.5 °C is generally considered a credible initial hit. It is crucial to run controls to identify potential artifacts. Fragments that precipitate the protein or interfere with the dye's fluorescence can produce false positives or negatives. Visual inspection of the wells post-run is recommended.

Phase 2: Hit Validation with Orthogonal Assays

The goal of this phase is to confirm hits from the primary screen using a different biophysical method. This crucial step eliminates methodology-dependent artifacts and provides deeper quantitative insight into the binding event.[12][13]

  • Causality & Rationale: ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13] This detailed information is invaluable for validating a hit and understanding the driving forces of binding.

  • Step-by-Step Methodology:

    • Sample Preparation:

      • Dialyze the target protein extensively against the final ITC buffer (e.g., 20 mM Phosphate pH 7.4, 100 mM NaCl) to ensure a perfect buffer match.

      • Prepare the this compound solution by dissolving the solid directly into the final dialysis buffer to avoid buffer mismatch from DMSO.

      • Degas both protein and fragment solutions immediately before the experiment.

    • Instrument Setup & Execution:

      • Load the protein solution into the sample cell at a concentration of 10-20 µM.

      • Load the fragment solution into the injection syringe at a concentration at least 10-15 times that of the protein (e.g., 200-300 µM).

      • Set the experiment parameters: cell temperature (25 °C), stirring speed (750 rpm), and an injection profile (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL each).

    • Data Analysis:

      • Integrate the raw power peaks to obtain the heat change per injection.

      • Plot the heat change (kcal/mol) against the molar ratio of fragment to protein.

      • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.

  • Self-Validation & Interpretation: A successful experiment will yield a sigmoidal binding curve that can be reliably fit. The stoichiometry (n) should be close to 1, confirming a 1:1 binding model. The measured KD provides the true thermodynamic affinity of the fragment, validating the initial hit. A control experiment titrating the fragment into buffer alone is essential to measure the heat of dilution, which must be subtracted from the binding data.

Structure-Based Design: The Path from Fragment to Lead

Obtaining a high-resolution crystal structure of the fragment bound to the target is the most impactful step in an FBDD project.[10] This atomic-level snapshot provides the definitive blueprint for rational drug design.

Fragment Evolution Strategies

Once a co-crystal structure is obtained, the primary goal is to elaborate the fragment to gain potency by forming new, favorable interactions with the protein. There are three main strategies for this evolution.[1][2][3]

Fragment_Evolution cluster_0 Core Fragment cluster_1 Evolution Strategies cluster_2 Result Fragment This compound Binds in Pocket A Growing Growing Add functional group to explore adjacent pocket B Vector 1 (4-Me) Vector 2 (6-Cl) Linking Linking Two fragments (F1, F2) bind in adjacent pockets Synthesize a molecule that connects them Merging Merging Two fragments (F1, F2) have overlapping binding modes Combine pharmacophoric features into a single molecule Lead Potent Lead Compound Occupies multiple pockets with optimized interactions Growing->Lead Linking->Lead Merging->Lead

Caption: Key strategies for evolving a fragment hit into a lead compound.

Protocol: Structure-Guided Fragment Growth
  • Causality & Rationale: The co-crystal structure of this compound bound to the target will reveal the orientation of the fragment and the surrounding protein environment. The 4-methyl and 6-chloro substituents act as defined growth vectors. By synthetically modifying these positions, we can design new molecules that extend into unoccupied pockets to form additional interactions, thereby dramatically improving binding affinity.

  • Step-by-Step Methodology:

    • Structural Analysis:

      • Carefully examine the co-crystal structure. Identify the location of the 4-methyl group. Is it pointing towards a defined hydrophobic pocket or towards solvent?

      • Analyze the environment around the 6-chloro position. Is there a nearby hydrogen bond donor/acceptor or another pocket that can be accessed from this vector?

    • Hypothesis Generation & Design (Example for a Kinase Target):

      • Hypothesis: The 4-methyl group is adjacent to a small hydrophobic pocket. Replacing it with a larger hydrophobic group (e.g., ethyl, cyclopropyl) could improve van der Waals contacts.

      • Hypothesis: The 6-chloro position points towards the solvent-exposed region near the ribose pocket. A Suzuki coupling reaction can be used to attach a phenyl ring, which can be further functionalized with a polar group (e.g., morpholine, piperazine) to improve solubility and potentially interact with residues on the protein surface.[9]

    • Synthesis:

      • Execute the designed chemical reactions. For example, perform a Suzuki coupling using this compound and an appropriate boronic acid to modify the 6-position.

    • Iterative Testing:

      • Test the newly synthesized compounds in the primary biochemical or biophysical assay to measure their affinity (e.g., ITC or SPR).

      • Determine the co-crystal structure of the most promising new analogs to validate the design hypothesis.

      • Repeat the cycle of analysis, design, synthesis, and testing to incrementally build affinity and optimize properties.

Conclusion

This compound is more than just another small molecule; it is a strategically designed starting point for drug discovery. Its privileged 7-azaindole core provides a reliable anchor into the hinge region of many important targets, particularly kinases. The well-defined methyl and chloro vectors offer clear, synthetically tractable paths for optimization. By employing the systematic, multi-disciplinary FBDD workflow detailed in these notes—combining sensitive biophysical screening, orthogonal validation, and structure-guided design—researchers can leverage the inherent advantages of this fragment to accelerate the journey from an initial, low-affinity hit to a potent, highly optimized lead compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-chloro-4-methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 6-chloro-4-methyl-7-azaindole. This substrate, a common scaffold in medicinal chemistry, presents unique challenges due to its heterocyclic nature and the lower reactivity of its aryl chloride. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to rationalize and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

The primary challenges arise from three structural features:

  • Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This necessitates highly active catalyst systems to facilitate the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2]

  • Lewis Basic Nitrogen: The pyridine nitrogen at the 7-position is Lewis basic and can coordinate to the palladium center. This non-productive binding can sequester the active catalyst, leading to inhibition or deactivation and ultimately lower reaction yields.[3][4]

  • Acidic N-H Proton: The pyrrole-like N-H proton is acidic and can react with the base, potentially complicating the reaction stoichiometry and catalyst behavior, although modern protocols have been developed to handle unprotected N-H groups effectively.[3]

Q2: What is the best "first-pass" catalyst system for this substrate?

For unreactive heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ are often insufficient. A more robust starting point involves a palladium(II) or palladium(0) precursor combined with a bulky, electron-rich phosphine ligand.

  • Recommended Precursors: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Recommended Ligands: Buchwald-type biaryl monophosphine ligands are the industry standard for this type of transformation. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice, known for promoting high catalytic activity in couplings of heteroaryl chlorides, even at room temperature in some cases.[5] XPhos-derived precatalysts have also demonstrated exceptional efficacy for coupling chloroindoles and azaindoles at lower temperatures and catalyst loadings.[3]

Q3: Which base should I select and why?

The base plays a critical role in activating the boronic acid for transmetalation.[6] For N-heterocyclic substrates, the choice is crucial to ensure high yield without promoting side reactions.

  • Strong Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective and frequently used for challenging couplings involving azaindoles.[3][7] They are strong enough to facilitate the formation of the reactive boronate species but are generally compatible with the azaindole core.

  • Milder Bases: In cases where base-sensitive functional groups are present elsewhere in the molecule, potassium fluoride (KF) can be a suitable alternative.[6]

Q4: Should I use a boronic acid or a more stable boronate ester?

This is a critical consideration. Boronic acids, especially electron-deficient ones, are susceptible to a major side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, reducing the yield of the desired product.[8][9]

  • Boronate Esters for Stability: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is highly recommended.[10][11] These esters are more robust against protodeboronation and slowly hydrolyze in situ to release the boronic acid, keeping its ambient concentration low and minimizing decomposition.[10][12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or no conversion of this compound.

Your reaction stalls, and TLC/LCMS analysis shows a significant amount of unreacted starting material.

  • Possible Cause A: Catalyst Inactivity or Insufficient Activity.

    • Rationale: The Pd(0) active species or the phosphine ligand can be oxidized by trace oxygen, rendering the catalyst inert.[9] Furthermore, aryl chlorides require a highly active catalyst for the initial oxidative addition step.[1]

    • Solutions:

      • Ensure Inert Atmosphere: Thoroughly degas your solvent by sparging with argon or nitrogen for 15-30 minutes.[13] Assemble your reaction under a positive pressure of inert gas.

      • Use Fresh Reagents: Ensure your palladium source and phosphine ligand are fresh and have been stored properly under an inert atmosphere. Phosphine oxides can inhibit the reaction.[14]

      • Upgrade Your Catalyst System: If using a less active system (e.g., Pd/PPh₃), switch to a more potent combination like Pd₂(dba)₃ with SPhos or a commercially available SPhos precatalyst .[3][5] These systems are designed to activate C-Cl bonds efficiently.

  • Possible Cause B: Catalyst Inhibition by Azaindole Nitrogen.

    • Rationale: The lone pair on the N7 atom can coordinate strongly to the palladium center, forming a stable off-cycle complex that prevents the catalyst from participating in the desired reaction.[3]

    • Solutions:

      • Increase Catalyst Loading: As a straightforward fix, try increasing the catalyst loading from 1-2 mol% to 3-5 mol%.

      • Slow Addition: Adding the this compound substrate slowly via syringe pump over an hour can help maintain a low concentration, minimizing the global inhibition effect.[11]

Problem 2: Starting material is consumed, but the yield of the desired product is low.

This indicates that side reactions are consuming your starting materials or intermediates.

  • Possible Cause A: Protodeboronation of the Coupling Partner.

    • Rationale: The boronic acid is being destroyed faster than it can couple. This is a very common issue, especially with aqueous bases and elevated temperatures.[8][15]

    • Solutions:

      • Switch to a Boronate Ester: Replace the boronic acid with its corresponding pinacol or MIDA boronate ester. This is the most effective solution.[9][11]

      • Optimize Base and Temperature: Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) and lower the reaction temperature.[9] Shorter reaction times can also help.

  • Possible Cause B: Dehalogenation of the Starting Material.

    • Rationale: The chloro-azaindole is being reduced to 4-methyl-7-azaindole. This occurs when the Ar-Pd(II)-Cl complex undergoes reductive elimination with a hydride source instead of transmetalation.[16] Hydride sources can be impurities in the solvent or base.

    • Solutions:

      • Use High-Purity Reagents: Ensure the use of high-purity, anhydrous solvents and fresh, high-quality base.

      • Avoid Alcoholic Solvents: Solvents like isopropanol can act as hydride donors. Prefer ethereal solvents like dioxane or THF.

  • Possible Cause C: Homocoupling of the Boronic Acid.

    • Rationale: The boronic acid reagent couples with itself to form a biaryl byproduct (Ar-Ar). This is often promoted by the presence of oxygen or overly high temperatures.[17]

    • Solutions:

      • Maintain Strict Inert Conditions: Rigorous deoxygenation is critical to suppress homocoupling.

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boron reagent, but avoid a large excess which can favor this side reaction.

Problem 3: The reaction mixture turns black.

This is a visual indicator of catalyst decomposition, where the soluble Pd(0) species agglomerates into insoluble palladium black, which has poor catalytic activity.[17]

  • Rationale: This often happens at high temperatures or when the ligand cannot sufficiently stabilize the Pd(0) nanoparticles.

  • Solutions:

    • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

    • Increase Ligand-to-Palladium Ratio: Ensure a sufficient excess of the phosphine ligand (e.g., L:Pd ratio of 2:1 to 4:1) to keep the palladium center soluble and active.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L_n-R Transmetal->PdII_R Base Base (e.g., K₃PO₄) ActivatedBoron [R-B(OR')₂(Base)]⁻ Base->ActivatedBoron Activates Boronate R-B(OR')₂ Boronate->ActivatedBoron ActivatedBoron->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product Substrate Ar-Cl (this compound) Substrate->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield? check_conversion Check Conversion of This compound start->check_conversion low_conversion LOW CONVERSION check_conversion->low_conversion No high_conversion HIGH CONVERSION check_conversion->high_conversion Yes cause_catalyst Possible Cause: Inactive/Insufficient Catalyst low_conversion->cause_catalyst solution_catalyst Solution: 1. Ensure inert atmosphere. 2. Use fresh reagents. 3. Switch to SPhos/XPhos ligand. cause_catalyst->solution_catalyst check_byproducts Identify Major Byproducts (Dehalogenation, Protodeboronation) high_conversion->check_byproducts cause_proto Possible Cause: Protodeboronation check_byproducts->cause_proto H-Ar' byproduct cause_dehalo Possible Cause: Dehalogenation check_byproducts->cause_dehalo Dehalogenated SM solution_proto Solution: 1. Use boronate ester (pinacol). 2. Use milder base (K₃PO₄). 3. Lower temperature. cause_proto->solution_proto solution_dehalo Solution: 1. Use high-purity reagents. 2. Avoid alcoholic solvents. cause_dehalo->solution_dehalo

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Citation
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Common, effective Pd(0) and Pd(II) precursors.[6]
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligands essential for activating aryl chlorides and N-heterocycles.[3][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Strong, non-nucleophilic bases effective for activating boron reagents in azaindole couplings.[3][7]
Boron Reagent Arylboronic Pinacol Ester (1.2 equiv)More stable than boronic acids, minimizes protodeboronation side reaction.[10][11]
Solvent 1,4-Dioxane / Water (e.g., 5:1 ratio)Aprotic ether with water is a standard solvent system that facilitates both catalyst stability and transmetalation.[3]
Temperature 80-100 °CProvides sufficient thermal energy for C-Cl activation without excessive catalyst decomposition.
Step-by-Step General Protocol (Starting Point)

This protocol is a robust starting point for optimization.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv), the arylboronic pinacol ester (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere Setup:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

    • Add the degassed solvent (e.g., 5 mL of 5:1 1,4-dioxane/water) via syringe.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LCMS by periodically taking small aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the desired product.

References

Technical Support Center: Synthesis of 6-chloro-4-methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-chloro-4-methyl-7-azaindole. This molecule is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.[1] The 7-azaindole scaffold is a well-established bioisostere of indole, often conferring improved solubility and metabolic stability.[2] However, its synthesis, particularly the regioselective introduction of substituents, presents unique challenges that can significantly impact yield and purity.

This guide is designed for researchers and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and maximize your yield.

Recommended Synthetic Pathway

The most common and logical approach to this compound involves a two-stage process: first, the construction of the 4-methyl-7-azaindole core, followed by a regioselective chlorination at the C6 position. Directing the chlorination to the C6 position of the electron-deficient pyridine ring while avoiding reactions on the more electron-rich pyrrole ring is the central challenge.

G start 2-Amino-3-methylpyridine Derivatives step1 Cyclization Strategy (e.g., Bartoli, Fischer, Sugasawa) start->step1 intermediate 4-Methyl-7-azaindole step1->intermediate step2 Regioselective Chlorination (Critical Step) intermediate->step2 product This compound step2->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: The Chlorination Step

This section addresses common issues encountered during the regioselective chlorination of 4-methyl-7-azaindole.

Question 1: My reaction shows low conversion, and I recover a significant amount of unreacted 4-methyl-7-azaindole. What is happening?

Answer: Low conversion is typically linked to insufficient reactivity of the chlorinating agent or deactivation of the substrate.

  • Potential Cause 1: Choice of Chlorinating Agent. The 7-azaindole ring system is electron-deficient, making electrophilic aromatic substitution more difficult than on a standard indole. Milder chlorinating agents like N-chlorosuccinimide (NCS) may require forcing conditions or prolonged reaction times.

    • Solution: Consider switching to a more reactive agent such as sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA). However, be aware that increased reactivity can sometimes lead to decreased selectivity (see Question 2). Always start with 1.0-1.2 equivalents of the chlorinating agent and monitor the reaction by TLC or LC-MS before adding more.

  • Potential Cause 2: Reaction Temperature. The activation energy for the chlorination may not be met at lower temperatures.

    • Solution: If using NCS, gradually increase the reaction temperature. Start at room temperature and, if no conversion is observed after 1-2 hours, slowly warm the reaction to 40-50 °C. Monitor carefully, as higher temperatures can promote side-product formation.

  • Potential Cause 3: Solvent Choice. The solvent plays a crucial role in solubilizing the substrate and modulating the reactivity of the chlorinating agent.

    • Solution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl₃) are common starting points.[3] If solubility is an issue, or if the reaction is sluggish, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) can be effective.[4] DMF, in particular, can facilitate the formation of the Vilsmeier-Haack type reagent from SO₂Cl₂, increasing its electrophilicity.

Question 2: I've successfully chlorinated the molecule, but my NMR analysis shows a mixture of isomers. How can I improve C6 selectivity?

Answer: Achieving high regioselectivity is the most critical challenge. The C3 position of the pyrrole ring is inherently electron-rich and prone to electrophilic attack. Chlorination can also occur at other positions on the pyridine ring if conditions are not optimized.

  • Underlying Principle: The pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the C5 and C7 positions. The C6 position is the most favorable site for electrophilic attack on the pyridine portion of the unsubstituted 7-azaindole. However, the C3 position on the pyrrole ring is highly activated.

  • Solution 1: Control of Stoichiometry and Addition Rate. The fastest way to generate side products is to have a high local concentration of a powerful chlorinating agent.

    • Detailed Protocol: Dissolve your 4-methyl-7-azaindole in a suitable solvent (e.g., MeCN). Cool the solution to 0 °C. Add the chlorinating agent (e.g., SO₂Cl₂) dropwise as a solution in the same solvent over 30-60 minutes. This maintains a low concentration of the electrophile, favoring the kinetically preferred C6 product over the thermodynamically competitive C3 product.

  • Solution 2: N-Oxide Strategy. A classic and highly effective method for directing electrophilic substitution on pyridines is through the formation of an N-oxide.[5]

    • Causality: Oxidation of the pyridine nitrogen to an N-oxide dramatically alters the electronic properties of the ring. It activates the C4 and C6 positions towards electrophilic attack while deactivating the N-H of the pyrrole ring. This makes subsequent chlorination highly regioselective for the C6 position. The N-oxide can be removed in a subsequent step if desired, although for many applications it may not be necessary. A patent for a related synthesis describes reacting the N-oxide with POCl₃ to achieve 4-halogenation, a principle that can be adapted.[5]

G cluster_0 Troubleshooting: Poor Regioselectivity start Observe Mixture of Isomers (e.g., C3, C5, C6-chloro) q1 Is the chlorinating agent added dropwise at 0 °C? start->q1 sol1 Action: Add agent as a dilute solution dropwise at 0 °C to control local concentration. q1->sol1 No q2 Still seeing isomers? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Implement N-Oxide strategy. Oxidize pyridine N, then chlorinate. This strongly directs to C6. q2->sol2 Yes end Achieve >95% C6 Regioselectivity q2->end No a2_yes Yes a2_no No sol2->end

Caption: Decision workflow for improving C6 chlorination regioselectivity.

Question 3: My product seems to be degrading during the reaction workup, leading to low isolated yield despite good conversion on LC-MS.

Answer: Azaindoles can be sensitive to strong acids or bases and prolonged exposure to heat. The workup procedure is as critical as the reaction itself.

  • Potential Cause 1: Acidic Conditions. Quenching with water can generate significant amounts of HCl (if using SO₂Cl₂) or succinimide (if using NCS), lowering the pH. The pyrrole ring is particularly susceptible to polymerization or degradation under strongly acidic conditions.

    • Solution: Perform an inverse quench. Pour the reaction mixture slowly into a cold (0 °C), vigorously stirred, saturated solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃). This neutralizes acid as it is introduced, preventing the bulk pH from dropping too low. Ensure the final pH of the aqueous layer is between 8 and 9.

  • Potential Cause 2: Emulsion during Extraction. The polar nature of the azaindole can lead to stubborn emulsions during ethyl acetate or DCM extraction, trapping product in the interface.

    • Solution: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer and often helps to break the emulsion. In persistent cases, filtering the entire mixture through a pad of Celite can be effective.

Frequently Asked Questions (FAQs)

Q: Why is direct chlorination of 4-methyl-7-azaindole so challenging? A: The challenge arises from the competing electronic effects of the two fused rings. The pyrrole ring is electron-rich and predisposed to electrophilic substitution (primarily at C3), while the pyridine ring is electron-deficient and resistant to it. The goal is to force the reaction onto the less reactive pyridine ring in a specific location (C6) without allowing the more reactive pyrrole ring to be attacked. This requires a careful balancing act of reagent choice, temperature, and reaction kinetics.

Q: Which chlorinating agent do you recommend for the highest C6-selective yield? A: For a first attempt under optimized conditions, sulfuryl chloride (SO₂Cl₂) often provides the best balance of reactivity and cost-effectiveness. However, it must be used with care (slow addition at 0 °C). For syntheses where maximizing regioselectivity is paramount and a two-step process is acceptable, the N-oxide strategy followed by chlorination with POCl₃ or SO₂Cl₂ is the most robust and reliable method.

ReagentTypical ConditionsProsCons
N-Chlorosuccinimide (NCS) MeCN or DCM, 25-50 °CEasy to handle solid; mild.Often sluggish; may require heat, which can reduce selectivity.
Sulfuryl Chloride (SO₂Cl₂) DCM or MeCN, 0 °C to RTHighly reactive; inexpensive.Can over-react or show poor selectivity if not added slowly at low temp. Corrosive.
Trichloroisocyanuric Acid (TCCA) MeCN, 0 °C to RTStable, easy to handle solid; high chlorine content.Can be overly aggressive; stoichiometry is critical.

Q: How can I definitively confirm the structure and regiochemistry of my final product? A: A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

  • ¹H NMR: The proton at the C5 position will be a singlet in the final product. Protons on the pyrrole ring (C2-H and C3-H) will also be present.

  • ¹³C NMR: Will show the correct number of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. Look for a 3-bond correlation (³J) between the proton at C5 and the chlorinated carbon at C6. You should also see correlations from the C4-methyl protons to C4, C3, and C5, confirming the overall scaffold.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): An NOE between the C5 proton and the C4-methyl protons will provide definitive proof of their spatial proximity, confirming the regiochemistry.

Q: What are the key safety considerations for this synthesis? A:

  • Chlorinating Agents: Sulfuryl chloride (SO₂Cl₂) and phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water, releasing HCl gas. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Solvents: DCM and Chloroform are suspected carcinogens. DMF is a reproductive toxin. Minimize exposure and handle in a fume hood.

  • Quenching: Quenching reactions of SO₂Cl₂ or POCl₃ is highly exothermic and releases gas. Always add the reaction mixture to the quenching solution slowly and ensure the receiving flask has adequate headspace and is well-cooled.

Detailed Experimental Protocol: Optimized C6-Chlorination

This protocol assumes you have successfully synthesized and purified 4-methyl-7-azaindole.

Protocol B: Optimized Chlorination of 4-methyl-7-azaindole

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 4-methyl-7-azaindole (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (MeCN) to a concentration of approximately 0.2 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of sulfuryl chloride (SO₂Cl₂) (1.1 eq) in anhydrous MeCN (to make a ~1 M solution).

    • Add the SO₂Cl₂ solution to the stirred reaction mixture dropwise over a period of 30-45 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, let the reaction stir at 0 °C.

    • Monitor the reaction progress every 30 minutes by TLC (e.g., 10% MeOH in DCM) or by taking a small aliquot, quenching it in NaHCO₃(aq), extracting with EtOAc, and analyzing by LC-MS.

    • The reaction is typically complete within 1-3 hours. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Workup and Quenching:

    • In a separate flask, prepare a 10% aqueous solution of sodium bicarbonate (NaHCO₃), approximately 10 times the volume of the reaction solvent. Cool this solution to 0 °C.

    • Crucially, perform an inverse quench: Slowly pour the reaction mixture into the cold, vigorously stirred NaHCO₃ solution. Gas evolution (CO₂) will occur. Control the rate of addition to manage the effervescence.

    • After the quench is complete, check the pH of the aqueous layer with pH paper to ensure it is basic (pH 8-9).

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction).

    • Combine the organic layers, wash with brine (1 x volume), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Alternatively, if the crude product is sufficiently clean (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.

References

Technical Support Center: Purification of 6-Chloro-4-Methyl-7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-chloro-4-methyl-7-azaindole analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. The inherent chemical properties of the 7-azaindole scaffold, coupled with the specific substituents of this analog series, present unique purification hurdles. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful isolation of your target compounds with high purity.

Part 1: Troubleshooting Guide - Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound analogs in a question-and-answer format.

Poor Separation and Peak Tailing in Flash Chromatography

Question: I'm observing poor separation and significant peak tailing during flash chromatography of my crude this compound analog on silica gel. What is causing this and how can I improve the separation?

Answer:

Peak tailing and poor resolution are common issues when purifying nitrogen-containing heterocycles like 7-azaindole analogs on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the silica surface. This strong interaction can lead to irreversible adsorption or slow elution, resulting in broad, tailing peaks.

Root Cause Analysis and Solutions:

  • Acid-Base Interaction: The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic protons of the silica gel's silanol groups.

  • Solution 1: Basic Mobile Phase Modifier: To mitigate this interaction, a small amount of a basic modifier can be added to the mobile phase. Triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v) is typically effective.[1] The modifier competes with the azaindole for binding to the acidic sites on the silica, leading to a more symmetrical peak shape and improved resolution.

  • Solution 2: Deactivated Silica: Using a deactivated or end-capped silica gel can also be beneficial. These stationary phases have fewer accessible silanol groups, reducing the chances of strong interactions with basic analytes.

  • Solution 3: Alternative Stationary Phases: If the issue persists, consider using an alternative stationary phase such as alumina (basic or neutral) or a polymer-based reversed-phase column.

Workflow for Optimizing Flash Chromatography:

Caption: Workflow for optimizing flash chromatography of 7-azaindole analogs.

Co-elution of Isomeric Impurities

Question: My this compound analog appears pure by TLC, but LC-MS analysis reveals the presence of a co-eluting isomeric impurity. How can I separate these isomers?

Answer:

Isomeric impurities are a common challenge in the synthesis of substituted heterocycles. These can arise from incomplete regioselectivity in the synthetic route. Due to their similar polarities and structures, they often co-elute under standard chromatographic conditions.

Strategies for Isomer Separation:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.[2]

    • Column Selection: A high-resolution reversed-phase column (e.g., C18 or Phenyl-Hexyl) with smaller particle sizes (≤ 5 µm) will provide better separation efficiency.

    • Mobile Phase Optimization: A shallow gradient of acetonitrile or methanol in water, often with an additive like formic acid or trifluoroacetic acid (0.1%), can enhance resolution.[3]

    • Method Development: Start with analytical HPLC to develop a separation method, then scale up to preparative HPLC.

  • Supercritical Fluid Chromatography (SFC): Preparative SFC is an excellent alternative to HPLC for chiral and achiral isomer separations, often providing faster separations with reduced solvent consumption.[4][5]

  • Recrystallization: If the target compound is a solid and the impurity is present in a smaller amount, careful recrystallization from a suitable solvent system can be effective. Experiment with a range of solvents of varying polarities.

Table 1: Comparison of Techniques for Isomer Separation

TechniqueAdvantagesDisadvantages
Preparative HPLC High resolution, applicable to a wide range of compounds.[2]Higher solvent consumption, can be time-consuming.
Preparative SFC Fast separations, reduced organic solvent usage, environmentally friendly.[5]Requires specialized equipment.
Recrystallization Cost-effective, can yield very pure material.Not always successful, depends on solubility differences.
On-Column Degradation

Question: I'm losing a significant amount of my this compound analog during purification, and I suspect it's degrading on the chromatography column. What could be causing this and how can I prevent it?

Answer:

Certain 7-azaindole analogs can be sensitive to the acidic nature of silica gel or the presence of protic solvents, leading to on-column degradation. The chloro and methyl substituents on the pyridine ring can influence the molecule's stability.

Potential Degradation Pathways and Prevention:

  • Hydrolysis/Solvolysis: The chloro group can be susceptible to nucleophilic substitution by water or alcohol in the mobile phase, especially if the column becomes acidic.

  • Oxidation: The pyrrole ring of the azaindole nucleus can be prone to oxidation.

  • Prevention Strategies:

    • Use Deactivated Silica or Alumina: As mentioned previously, these stationary phases are less acidic and can minimize acid-catalyzed degradation.

    • Aprotic Solvents: If possible, use a mobile phase system with aprotic solvents like dichloromethane, ethyl acetate, and hexanes.

    • Rapid Purification: Minimize the time the compound spends on the column. Automated flash chromatography systems can help in this regard.

    • Inert Atmosphere: If oxidation is suspected, de-gas the solvents and run the chromatography under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for key purification techniques.

Protocol: Optimized Flash Column Chromatography

This protocol is a general guideline for the purification of this compound analogs using normal-phase flash chromatography.

Materials:

  • Crude this compound analog

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate (EtOAc)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Collection tubes

Methodology:

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of hexane and ethyl acetate (e.g., start with 4:1 hexane:EtOAc).

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.[1]

    • If peak streaking is observed, add 0.5% TEA to the developing solvent and re-run the TLC.

  • Column Packing:

    • Select an appropriate column size based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[6]

    • Dry pack the column with silica gel.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Pre-elute the column with the starting mobile phase (the optimized solvent system from TLC).

    • Carefully add the sample to the top of the column.

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound analog.

Protocol: Preparative HPLC for Isomer Separation

This protocol outlines a general approach for separating isomeric impurities using preparative reversed-phase HPLC.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Crude product containing isomers

Methodology:

  • Analytical Method Development:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., 1:1 ACN:water).

    • Inject the sample onto an analytical C18 column.

    • Develop a gradient method, for example, starting with 10% ACN in water (with 0.1% FA) and ramping up to 90% ACN over 20-30 minutes.

    • Optimize the gradient to achieve baseline separation of the isomers.

  • Scale-Up to Preparative HPLC:

    • Based on the optimized analytical method, scale up the injection volume and flow rate for the preparative column.

    • Dissolve the crude product in the initial mobile phase or a strong solvent like DMSO, ensuring complete dissolution.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the sample.

    • Run the preparative gradient method.

    • Collect fractions based on the UV chromatogram, isolating the peaks corresponding to the desired isomer.

  • Product Recovery:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (ACN or MeOH) using a rotary evaporator.

    • If the product is soluble in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate), perform a liquid-liquid extraction to remove the aqueous mobile phase and any acid additives. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pure isomer. Alternatively, lyophilize the aqueous solution to obtain the product.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the typical solubility profile of this compound analogs?

A1: Generally, 7-azaindole and its analogs exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, and tetrahydrofuran (THF). Their solubility in less polar solvents like ethyl acetate and dichloromethane is moderate, and they are typically poorly soluble in non-polar solvents like hexanes. The solubility can be influenced by other substituents on the molecule.

Q2: Are there any specific safety precautions I should take when handling this compound analogs?

A2: As with any chemical, it is important to handle this compound analogs with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. While specific toxicity data for this exact analog may not be widely available, related chloro- and azaindole-containing compounds can have biological activity, so exposure should be minimized.

Q3: What are the best analytical techniques to assess the purity of my final product?

A3: A combination of techniques is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity analysis, capable of separating a wide range of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both purity information and molecular weight confirmation of the target compound and any impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity assessment, including the detection of residual solvents.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities and residual solvents.

Impurity Profiling Workflow:

Impurity_Profiling_Workflow cluster_0 Initial Purity Assessment cluster_1 Structural Confirmation & Further Analysis Purified_Product Purified Product HPLC_UV HPLC-UV (Purity Check) Purified_Product->HPLC_UV LC_MS LC-MS (MW Confirmation) Purified_Product->LC_MS NMR NMR Spectroscopy (¹H, ¹³C) HPLC_UV->NMR LC_MS->NMR Final_Purity Final Purity Assessment Report NMR->Final_Purity GC_MS GC-MS (Residual Solvents) GC_MS->Final_Purity

Caption: A typical workflow for assessing the purity of a synthesized compound.

Q4: Can I use recrystallization as a primary purification method?

A4: Recrystallization can be a very effective purification technique, particularly for removing small amounts of impurities, if the target compound is a stable, crystalline solid. However, it is often less effective at removing impurities with very similar structures and solubilities, such as isomers. It is frequently used as a final polishing step after chromatographic purification to obtain highly pure material.

References

overcoming poor solubility of 6-chloro-4-methyl-7-azaindole in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloro-4-methyl-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of its poor solubility in experimental assays. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your research workflows.

Introduction to this compound

This compound is a heterocyclic compound belonging to the azaindole class, which is recognized as a "privileged scaffold" in medicinal chemistry. Azaindole derivatives are widely utilized as kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] The structural features of this compound, including its aromatic rings and chloro- and methyl-substituents, contribute to its potential as a kinase inhibitor but also present challenges in terms of its aqueous solubility.

This guide will provide a systematic approach to addressing these solubility issues, enabling you to obtain reliable and reproducible data in your biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common issue. The primary cause is its low intrinsic aqueous solubility. While it may dissolve readily in a 100% DMSO stock solution, the drastic change in solvent polarity upon dilution into your aqueous assay buffer can cause the compound to "crash out" of solution. This is often referred to as "solvent shock."[3]

Q2: What is the maximum recommended final concentration of DMSO in my assay?

A2: As a general guideline, the final DMSO concentration in most enzymatic and cell-based assays should be kept below 1% (v/v), and ideally at 0.5% or lower, to minimize its off-target effects on enzyme activity and cell health.[1][4] However, the DMSO tolerance of your specific assay system should be empirically determined. Some enzymes can be inhibited or even activated by DMSO, and high concentrations can be cytotoxic.[4][5]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of ionizable compounds is highly pH-dependent. 7-azaindole, the parent scaffold of your compound, has a pKa of approximately 4.6, acting as a weak base.[6] The chloro and methyl substitutions on your compound will influence its pKa. As a weak base, this compound is expected to be more soluble in acidic conditions (pH < pKa) where it can be protonated, and less soluble at neutral or basic pH where it is in its neutral, less polar form. Therefore, adjusting the pH of your buffer to be more acidic may improve its solubility.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in the stock solvent (e.g., DMSO).[7] However, be cautious when heating aqueous working solutions, as this can affect the stability of the compound and other assay components, such as proteins. The thermal stability of this compound should be considered.

Troubleshooting Guide: Overcoming Precipitation in Assays

If you are encountering precipitation of this compound, follow this step-by-step guide to systematically troubleshoot and resolve the issue.

G start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear and fully dissolved? start->check_stock prepare_fresh Prepare fresh stock in 100% anhydrous DMSO. Use vortexing and gentle warming (37°C). check_stock->prepare_fresh No check_concentration 2. Assess Final Concentration Is it exceeding the solubility limit? check_stock->check_concentration Yes prepare_fresh->check_stock solubility_test Determine kinetic solubility in your assay buffer. check_concentration->solubility_test Unsure lower_concentration Reduce the final assay concentration. check_concentration->lower_concentration Yes optimize_dilution 3. Optimize Dilution Method Are you observing 'solvent shock'? check_concentration->optimize_dilution No solubility_test->lower_concentration end_soluble Solution Clear lower_concentration->end_soluble serial_dilution Perform serial dilutions in DMSO first, then add to buffer. optimize_dilution->serial_dilution dropwise_addition Add stock solution dropwise to buffer while vortexing. optimize_dilution->dropwise_addition modify_buffer 4. Modify Assay Buffer serial_dilution->modify_buffer dropwise_addition->modify_buffer ph_adjustment Adjust pH to be more acidic (e.g., pH 6.0-6.5). Verify enzyme/cell tolerance. modify_buffer->ph_adjustment use_cosolvent Introduce a co-solvent (e.g., 5-10% ethanol, PEG-400). Validate assay compatibility. modify_buffer->use_cosolvent use_cyclodextrin 5. Employ Solubilizing Excipients ph_adjustment->use_cyclodextrin use_cosolvent->use_cyclodextrin cyclodextrin_protocol Prepare a complex with HP-β-cyclodextrin. See Protocol 3. use_cyclodextrin->cyclodextrin_protocol cyclodextrin_protocol->end_soluble G cluster_strategies Solubilization Strategies cluster_constraints Assay Constraints compound This compound (Poorly Soluble) solubility Desired Final Concentration in Assay compound->solubility dmso DMSO Stock (High Concentration) ph_adjust pH Adjustment (Acidic Buffer) cosolvent Co-solvents (Ethanol, PEG-400) cyclodextrin Cyclodextrins (HP-β-CD) assay_system Assay System (Enzyme, Cells, etc.) dmso_tolerance DMSO Tolerance (<1%) dmso->dmso_tolerance Impacts ph_stability pH Stability/Activity Range ph_adjust->ph_stability Impacts solvent_effects Solvent Effects on Activity cosolvent->solvent_effects Impacts excipient_interference Excipient Interference cyclodextrin->excipient_interference Impacts dmso_tolerance->assay_system Constrains ph_stability->assay_system Constrains solvent_effects->assay_system Constrains excipient_interference->assay_system Constrains

References

Technical Support Center: Synthesis of 6-chloro-4-methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-4-methyl-7-azaindole. Recognizing the critical importance of purity in downstream applications, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its production, with a primary focus on impurity minimization.

Introduction: The Criticality of Purity in this compound Synthesis

This compound is a key building block in the development of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of subsequent biological assays and drug formulations. This guide provides a systematic approach to identifying, controlling, and eliminating common process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound, a substituted 7-azaindole, typically involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. Palladium-catalyzed cross-coupling reactions are prevalent, with the Larock indole synthesis and Sonogashira coupling followed by cyclization being two of the most effective methods.[1][2][3]

  • Larock Indole Synthesis: This method involves the palladium-catalyzed reaction of a substituted 2-amino-3-halopyridine with an alkyne.[1][4][5]

  • Sonogashira Coupling and Cyclization: This two-step approach involves the palladium-catalyzed coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a base- or copper-mediated cyclization to form the indole ring.[2][6]

Q2: What are the primary impurities I should be concerned about in the synthesis of this compound?

A2: The impurity profile is highly dependent on the chosen synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials and Intermediates: Incomplete conversion can lead to the presence of the initial pyridine and alkyne starting materials or the intermediate from the coupling step (in the case of a two-step synthesis).

  • Dechlorinated Impurity: Loss of the chlorine atom from the pyridine ring is a common side reaction in palladium-catalyzed processes, leading to the formation of 4-methyl-7-azaindole.[7][8][9]

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, the formation of constitutional isomers is possible.

  • Over-methylated or Mis-methylated Byproducts: If the methyl group is introduced synthetically, there is a risk of multiple methylations or methylation at an incorrect position on the pyridine ring.[10][11][12][13]

  • Residual Palladium Catalyst: Palladium residues are a major concern in pharmaceutical applications and must be effectively removed.[14][15][16][17][18]

Q3: How can I detect and quantify impurities in my final product?

A3: A combination of analytical techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity assessment, allowing for the separation and quantification of the main component and various impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can help identify major impurities if their concentration is sufficient.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is the gold standard for quantifying trace levels of residual palladium.[14]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Presence of a Significant Amount of Dechlorinated Impurity (4-methyl-7-azaindole)
  • Question: My final product shows a significant peak corresponding to the mass of 4-methyl-7-azaindole. What is causing this, and how can I prevent it?

  • Answer:

    • Causality: Dechlorination is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich phosphine ligands or when using protic solvents or certain bases that can act as hydride sources. The reaction of chloropyridines in the presence of zinc and acid can also lead to dechlorination.[7][8][9]

    • Troubleshooting Steps:

      • Ligand Selection: Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes promote reductive dehalogenation. Consider using less electron-rich ligands or specialized ligands designed to minimize this side reaction.

      • Base Selection: The choice of base is critical. Avoid bases that can generate hydride species. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over organic bases in these scenarios.[1]

      • Solvent Choice: Use anhydrous, aprotic solvents such as dioxane, toluene, or DMF to minimize the presence of potential proton sources that can facilitate dechlorination.

      • Reaction Temperature and Time: Optimize the reaction temperature and time. Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions. Monitor the reaction progress by HPLC to stop the reaction once the starting material is consumed.

Issue 2: Incomplete Reaction and Presence of Starting Materials
  • Question: My reaction seems to stall, and I have a significant amount of unreacted 2-amino-3-halo-4-methylpyridine and/or the alkyne starting material remaining. What should I do?

  • Answer:

    • Causality: Incomplete reactions can be due to catalyst deactivation, insufficient temperature, or suboptimal reagent stoichiometry. The nitrogen atoms in the pyridine ring can coordinate to the palladium catalyst and inhibit its activity.

    • Troubleshooting Steps:

      • Catalyst Loading: Increase the palladium catalyst loading in small increments (e.g., from 2 mol% to 5 mol%).

      • Ligand-to-Metal Ratio: Ensure the optimal ligand-to-palladium ratio is used. Typically, a 1:1 or 2:1 ratio is effective, but this can be reaction-dependent.

      • Temperature Optimization: Gradually increase the reaction temperature. Some palladium-catalyzed reactions require higher temperatures to proceed to completion.

      • Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities in the starting materials or solvent can poison the catalyst. Use of freshly distilled solvents is recommended.

      • Microwave Irradiation: For challenging couplings, microwave heating can sometimes drive the reaction to completion more efficiently than conventional heating.[3]

Issue 3: High Levels of Residual Palladium in the Final Product
  • Question: After purification, my product still contains unacceptably high levels of palladium. How can I effectively remove it?

  • Answer:

    • Causality: Palladium can form stable complexes with the nitrogen-containing product, making it difficult to remove by standard purification methods like crystallization or silica gel chromatography alone.[14]

    • Troubleshooting Steps:

      • Scavengers: Utilize palladium scavengers. These are materials with a high affinity for palladium that can bind to the residual catalyst, allowing for its removal by filtration. Common scavengers include:

        • Thiol-functionalized silica gels: Effective for capturing Pd(II) species.[14]

        • Activated Carbon: Can be used to adsorb palladium, often in conjunction with other methods.[16]

        • Thiourea-based scavengers: Another class of effective palladium scavengers.

      • Multi-step Purification: A combination of purification techniques is often most effective. For example, an initial crystallization to remove bulk impurities can be followed by treatment of the mother liquor with a scavenger. A final recrystallization can then yield a highly pure product.[14]

      • Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA or N-acetylcysteine can help extract residual palladium.

Experimental Protocols

The following are representative, detailed protocols for the synthesis and purification of this compound. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis via Larock Indole Synthesis

This one-pot protocol is based on the general principles of the Larock Indole Synthesis.[1][4]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-3-iodo-4-methylpyridine (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and triphenylphosphine (PPh₃) (0.1 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) and lithium chloride (LiCl) (1.2 eq).

  • Solvent and Alkyne Addition: Add anhydrous N,N-dimethylformamide (DMF). Then, add the desired alkyne (e.g., propyne, bubbled through the solution, or a suitable liquid alkyne) (1.5 eq).

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor the progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by crystallization.

Protocol 2: Purification and Palladium Removal
  • Initial Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Palladium Scavenging: Dissolve the partially purified product in a suitable solvent (e.g., dichloromethane or toluene). Add a palladium scavenger (e.g., thiol-functionalized silica gel, 5-10 wt% of the product mass).

  • Stirring and Filtration: Stir the mixture at room temperature for 4-12 hours. Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.

  • Final Crystallization: Concentrate the filtrate and recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain highly pure this compound.

Data Presentation

Table 1: Common Impurities and Their Potential Sources

Impurity NameStructurePotential Source(s)Recommended Control Strategy
4-methyl-7-azaindole(Structure of dechlorinated product)Reductive dechlorination during Pd-catalyzed coupling.Optimize ligand and base selection; use anhydrous solvents.
2-amino-3-iodo-4-methylpyridine(Structure of starting material)Incomplete reaction.Increase catalyst loading or temperature; ensure reagent purity.
(Alkyne starting material)(Structure of alkyne)Incomplete reaction.Optimize stoichiometry and reaction conditions.
Isomeric azaindole(Structure of a possible isomer)Non-regioselective cyclization.Control reaction temperature; use sterically directing alkynes.
Residual PalladiumPdFrom the palladium catalyst.Use palladium scavengers; perform multiple purification steps.

Visualizations

Logical Relationship: Impurity Formation and Control

Impurity_Formation_Control cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_control Control Strategies Starting Materials Starting Materials Desired Product Desired Product Starting Materials->Desired Product Unreacted SM Unreacted SM Starting Materials->Unreacted SM Incomplete Reaction Reaction Conditions Reaction Conditions Reaction Conditions->Desired Product Dechlorinated Product Dechlorinated Product Reaction Conditions->Dechlorinated Product Suboptimal Ligand/Base Isomers Isomers Reaction Conditions->Isomers Poor Regiocontrol Residual Pd Residual Pd Reaction Conditions->Residual Pd Catalyst Carryover Optimize Ligand/Base Optimize Ligand/Base Optimize Ligand/Base->Dechlorinated Product Optimize Temp/Time Optimize Temp/Time Optimize Temp/Time->Unreacted SM Optimize Temp/Time->Isomers Use Scavengers Use Scavengers Use Scavengers->Residual Pd Purification Purification Purification->Desired Product

Caption: Logical workflow for impurity control.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow start Start reaction Palladium-Catalyzed Cross-Coupling Reaction start->reaction workup Aqueous Work-up and Extraction reaction->workup chromatography Flash Column Chromatography workup->chromatography scavenging Palladium Scavenger Treatment chromatography->scavenging filtration Filtration scavenging->filtration crystallization Recrystallization filtration->crystallization analysis Purity Analysis (HPLC, LC-MS, ICP-MS) crystallization->analysis end Pure Product analysis->end

Caption: A typical experimental workflow.

References

Technical Support Center: Scale-Up Synthesis of 6-chloro-4-methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6-chloro-4-methyl-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the successful large-scale production of this valuable heterocyclic building block. 7-azaindoles are privileged structures in medicinal chemistry, often enhancing solubility and bioavailability of drug candidates.[1]

This document is structured to address common challenges and frequently asked questions encountered during the scale-up process, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key process decisions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted 7-azaindoles on a larger scale?

A1: Several strategies exist for the synthesis of the 7-azaindole core. Traditional methods like the Fischer and Bartoli indole syntheses can be challenging to apply to azaindoles due to the electron-deficient nature of the pyridine ring.[1] More contemporary and scalable approaches often involve:

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are widely used to construct the azaindole scaffold or to introduce substituents onto a pre-formed halo-azaindole core.[2][3]

  • Annulation of a Pyrrole Ring onto a Pyridine Precursor: This is a common and effective strategy. It often involves starting with a substituted aminopyridine and building the pyrrole ring through cyclization. For example, a one-pot synthesis of 7-azaindoles can be achieved from 2-fluoro-3-methylpyridine and an arylaldehyde.[1]

  • Functionalization of the 7-Azaindole Core: Starting with commercially available 7-azaindole, sequential halogenation, nitration, and other electrophilic substitutions can be performed. Subsequent modifications can then be made to arrive at the desired product.

Q2: What are the primary safety concerns when handling azaindole derivatives and the reagents for their synthesis on a large scale?

A2: Safety is paramount during scale-up. Key considerations include:

  • Reactivity of Reagents: Many synthetic routes employ strong bases (e.g., organolithiums, sodium hydride), pyrophoric catalysts (e.g., palladium on carbon), and corrosive reagents (e.g., phosphorus oxychloride). A thorough risk assessment and adherence to standard operating procedures for handling such materials are critical.

  • Toxicity of Azaindoles: While specific toxicity data for this compound may be limited, it is prudent to treat all novel chemical entities as potentially hazardous. Avoid inhalation of dust, and prevent skin and eye contact by using appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.[4]

  • Thermal Stability: Exothermic reactions are a significant concern during scale-up. Reaction calorimetry studies are recommended to understand the thermal profile of the synthesis and to ensure adequate cooling capacity is in place to prevent thermal runaway.

  • Waste Disposal: The synthesis may generate hazardous waste, including heavy metal residues from catalysts and halogenated organic solvents. Proper waste management protocols must be followed in accordance with local regulations.

Q3: How can I monitor the progress of the reaction during a large-scale synthesis?

A3: Effective in-process control is crucial for a successful scale-up. Commonly used analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring the consumption of starting materials and the formation of the product and any impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of the reaction progress, particularly useful for rapid checks before making critical decisions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion and identify major components.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Action Rationale
Incomplete Reaction Optimize reaction time and temperature. Consider a modest increase in temperature, but monitor for byproduct formation. Ensure efficient stirring to overcome mass transfer limitations in a larger reactor.Reactions that work well on a small scale may require longer times or slightly higher temperatures at a larger scale due to differences in heat and mass transfer.
Side Reactions Analyze the crude product by LC-MS or GC-MS to identify major byproducts. Based on the byproducts, adjust reaction conditions. For example, if dehalogenation is observed, consider a milder catalyst or base.Understanding the competing reaction pathways is key to optimizing for the desired product. Electron-deficient azaheterocycles can be prone to certain side reactions.
Degradation of Starting Material or Product Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture. Check the stability of the starting materials and product under the reaction conditions.Azaindole derivatives can be sensitive to oxidation or other degradation pathways, especially at elevated temperatures.
Poor Quality of Starting Materials Verify the purity of all starting materials and reagents before use. Impurities can interfere with the reaction and lead to lower yields.The quality of starting materials is a critical factor in the success of any synthesis, especially at scale.
Problem 2: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Action Rationale
Formation of Closely Eluting Impurities If using column chromatography, screen different solvent systems and stationary phases to improve separation. Consider derivatizing the crude product to facilitate separation, followed by removal of the derivatizing group.Isomeric byproducts or impurities with similar polarity to the product can be challenging to separate. A systematic approach to chromatography optimization is necessary.
Product Oiling Out During Crystallization Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. Control the rate of cooling and agitation. Seeding with a small amount of pure product can also promote crystallization.The choice of crystallization solvent is critical for obtaining a crystalline solid. The solubility profile of the product needs to be carefully determined.
Product is a Stubborn Oil If crystallization is unsuccessful, consider salt formation if the molecule has a basic site. Salts are often crystalline and easier to handle. Alternatively, preparative HPLC may be necessary, although this can be expensive at scale.Some organic molecules are inherently difficult to crystallize. Converting them to a salt can significantly alter their physical properties.
Problem 3: Batch-to-Batch Inconsistency
Potential Cause Troubleshooting Action Rationale
Variability in Raw Materials Source all critical raw materials from reliable suppliers and establish clear quality control specifications for each.Even minor variations in the purity or physical properties of starting materials can have a significant impact on the outcome of a reaction.
Lack of Precise Process Control Implement strict controls over all critical process parameters, including reaction temperature, addition rates of reagents, and mixing efficiency. Use automated process control systems where possible.Manual control of a large-scale reaction can lead to variability. Automation helps to ensure that each batch is run under identical conditions.
Inadequate Mixing Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality.Mixing becomes increasingly important as the scale of the reaction increases. Computational fluid dynamics (CFD) modeling can be used to optimize reactor and agitator design.

Experimental Workflow: A Proposed Scalable Synthesis

The following is a hypothetical, yet plausible, multi-step synthesis for this compound based on established chemical principles for azaindole synthesis.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Bartoli Indole Synthesis 2-amino-4-methylpyridine 2-amino-4-methylpyridine 2-amino-4-methyl-3-nitropyridine 2-amino-4-methyl-3-nitropyridine 2-amino-4-methylpyridine->2-amino-4-methyl-3-nitropyridine HNO3/H2SO4 2-chloro-4-methyl-3-nitropyridine 2-chloro-4-methyl-3-nitropyridine 2-amino-4-methyl-3-nitropyridine->2-chloro-4-methyl-3-nitropyridine NaNO2, HCl, CuCl 3-amino-2-chloro-4-methylpyridine 3-amino-2-chloro-4-methylpyridine 2-chloro-4-methyl-3-nitropyridine->3-amino-2-chloro-4-methylpyridine Fe/AcOH or H2, Pd/C This compound This compound 3-amino-2-chloro-4-methylpyridine->this compound Vinylmagnesium bromide

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol

Step 1: Nitration of 2-amino-4-methylpyridine

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-amino-4-methylpyridine to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate vessel, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Nitration: Slowly add the nitrating mixture to the reaction vessel, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry to obtain 2-amino-4-methyl-3-nitropyridine.

Step 2: Sandmeyer Reaction

  • Diazotization: Dissolve 2-amino-4-methyl-3-nitropyridine in aqueous HCl and cool to 0-5 °C.

  • Nitrite Addition: Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Copper(I) Chloride Solution: In a separate reactor, prepare a solution of copper(I) chloride in concentrated HCl.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Work-up and Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry, and concentrate to yield 2-chloro-4-methyl-3-nitropyridine.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: To a solution of 2-chloro-4-methyl-3-nitropyridine in acetic acid, add iron powder.

  • Heating: Heat the mixture with stirring. The reaction is exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove excess iron. Neutralize the filtrate and extract the product.

  • Purification: The crude 3-amino-2-chloro-4-methylpyridine can be purified by crystallization or chromatography.

Step 4: Bartoli Indole Synthesis

  • Grignard Reagent: In a dry reactor under an inert atmosphere, add a solution of vinylmagnesium bromide in THF.

  • Substrate Addition: Cool the Grignard reagent and slowly add a solution of 3-amino-2-chloro-4-methylpyridine in THF.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the formation of the azaindole by HPLC.

  • Quenching and Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent. The crude product can be purified by column chromatography or crystallization to yield this compound.

Data Summary

Compound Molecular Formula Molecular Weight CAS Number
6-chloro-3-methyl-7-azaindoleC8H7ClN2166.611211531-25-7

Note: The CAS number provided is for the 3-methyl isomer. The 4-methyl isomer may have a different CAS number.

Final Considerations for Scale-Up

  • Process Safety: A thorough Process Hazard Analysis (PHA) should be conducted before attempting any large-scale synthesis.

  • Regulatory Compliance: Ensure that the synthesis process and the final product meet all relevant regulatory requirements, especially if the compound is intended for pharmaceutical use.

  • Economic Viability: The cost of goods (CoGs) should be carefully calculated, taking into account the price of raw materials, energy consumption, and waste disposal.

This technical support guide provides a framework for approaching the scale-up synthesis of this compound. By understanding the underlying chemistry, anticipating potential challenges, and implementing robust process controls, researchers can increase the likelihood of a successful and efficient large-scale production campaign.

References

avoiding N-H inhibition in palladium-catalyzed cross-coupling of azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators in drug discovery and materials science. This guide is your dedicated resource for navigating the complexities of palladium-catalyzed cross-coupling reactions involving azaindole scaffolds. The unique electronic nature of the azaindole nucleus, particularly the pyrrolic N-H proton, presents a significant hurdle in achieving efficient and reproducible catalytic turnover. This center is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome the common challenge of N-H inhibition and unlock the full synthetic potential of these valuable heterocycles.

Frequently Asked Questions (FAQs)

Here, we address the most pressing questions researchers face when dealing with N-H azaindole substrates in palladium-catalyzed reactions.

Q1: My Pd-catalyzed reaction with an N-H azaindole is failing or giving very low yields. What is the likely cause?

A1: The primary suspect in low-yielding or failed cross-coupling reactions with unprotected azaindoles is catalyst inhibition by the substrate itself. The N-H proton of the azaindole is acidic, and the lone pair on the adjacent pyridine nitrogen creates a bidentate chelation site. This combination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" your catalyst.[1] This deactivation pathway competes with the desired catalytic cycle, leading to poor conversion.

Q2: What is the specific mechanism of N-H inhibition?

A2: N-H inhibition primarily occurs through two interconnected pathways:

  • Deprotonation and Formation of Azaindolate Complexes: In the presence of the base required for the cross-coupling reaction, the azaindole N-H can be deprotonated to form an azaindolate anion. This anion can then coordinate strongly to the Pd(II) center, forming stable palladacycles that are reluctant to undergo reductive elimination.

  • Bidentate Chelation: The azaindole, with its adjacent pyrrolic nitrogen and pyridine nitrogen, can act as an excellent chelating ligand for the palladium catalyst.[1] This chelation can either prevent the formation of the active catalytic species or sequester the active catalyst in a stable, unreactive state.

The interplay of these factors leads to a significant reduction in the concentration of the active catalyst, thereby stalling the reaction.

Q3: What are the main strategies to overcome N-H inhibition?

A3: There are three primary strategies to mitigate N-H inhibition in palladium-catalyzed azaindole cross-coupling:

  • N-Protection: This is the most traditional and often reliable method. By replacing the acidic N-H proton with a protecting group (e.g., methyl, benzyl, Boc, or sulfonyl), you eliminate the possibility of deprotonation and significantly reduce the substrate's ability to form inhibitory complexes.[2][3]

  • Ligand Design and Catalyst Choice: The use of bulky, electron-rich ligands is crucial. These ligands can sterically shield the palladium center, making it more difficult for the azaindole to coordinate and form inactive complexes.[4] Modern palladium precatalysts are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂, as they are designed to be more resistant to substrate coordination.[1]

  • Direct C-H Functionalization without N-Protection: This is a more modern and atom-economical approach that involves careful optimization of reaction conditions (ligands, bases, solvents) to favor the desired C-H activation pathway over catalyst inhibition. This often involves using specific ligands that promote the desired reactivity.[5]

Q4: Which protecting groups are most suitable for azaindole cross-coupling?

A4: The choice of protecting group depends on the specific reaction conditions and the desired final product.

  • N-Alkyl groups (e.g., N-Me, N-Bn): These are stable and often lead to high yields in cross-coupling reactions.[3] However, their removal can sometimes require harsh conditions.

  • N-Boc (tert-butoxycarbonyl): This group is widely used as it can be easily removed under acidic conditions. It is a reliable choice for many Suzuki and Stille couplings.[2]

  • N-Sulfonyl groups (e.g., N-Ts, N-Nosyl): These electron-withdrawing groups can be beneficial in some cases but may be labile under certain basic conditions.

Troubleshooting Guide: From Low Yields to Success

This section provides a structured approach to troubleshooting common problems encountered during the palladium-catalyzed cross-coupling of N-H azaindoles.

Issue 1: Low to No Conversion of Starting Material

When your reaction shows minimal or no formation of the desired product, a systematic evaluation of the reaction components is essential.

Potential Cause Explanation & Recommended Action
Catalyst Inhibition (N-H Interference) The N-H group of the azaindole is likely deactivating the palladium catalyst. Solution: 1. Protect the N-H group: If feasible, protect the azaindole with a suitable group like Boc or methyl.[2][3] 2. Switch to a more robust catalyst system: Employ a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) with a bulky, electron-rich phosphine ligand like SPhos, RuPhos, or XPhos.[1] These systems are designed to resist substrate inhibition.
Inefficient Catalyst Activation If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species may be inefficient, especially in the presence of the coordinating azaindole substrate. Solution: Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst that does not require a separate reduction step.
Inappropriate Ligand Choice Standard ligands like PPh₃ are often insufficient to promote the reaction and protect the catalyst from the azaindole. Solution: Screen a panel of bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[4] The steric bulk is key to preventing the azaindole from accessing the metal center.
Base Incompatibility The choice of base is critical. A base that is too strong might lead to unwanted side reactions, while a base that is too weak may not facilitate the catalytic cycle effectively. Solution: For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are often used. It is worth screening a few different bases to find the optimal one for your specific substrate.
Poor Reagent Quality Moisture, oxygen, and impurities in solvents, reagents, or starting materials can kill the catalyst. Solution: Ensure all solvents are anhydrous and degassed. Use fresh, high-purity reagents. The azaindole starting material should be pure, as impurities can act as catalyst poisons.
Issue 2: Formation of Significant Side Products

The appearance of unexpected products often points to competing reaction pathways.

Potential Side Product Plausible Cause & Suggested Solution
Protodehalogenation/Protodeborylation The halogenated azaindole is converted back to the parent azaindole, or the boronic acid is consumed without coupling. This often indicates that the catalytic cycle is stalling after oxidative addition, and the resulting intermediate is being quenched. Solution: This is often linked to catalyst deactivation. Re-evaluate your ligand and catalyst choice as described in "Issue 1". Ensure strictly anhydrous conditions, as water can be a proton source.
Homocoupling of Boronic Acid The boronic acid couples with itself to form a biaryl byproduct. This is often favored at higher temperatures or when the desired cross-coupling is slow. Solution: Lower the reaction temperature. Optimize the stoichiometry of your reagents; sometimes a slight excess of the azaindole halide can suppress boronic acid homocoupling.
N-Arylation The aryl partner couples to the azaindole N-H instead of the desired carbon position. This is a direct consequence of N-H reactivity. Solution: The most definitive solution is N-protection.[6] Alternatively, for direct C-H arylation, careful selection of directing groups and ligands is necessary to favor C-H activation over N-H functionalization.

Visualizing the Problem: The Mechanism of N-H Inhibition

To better understand the challenge, it is helpful to visualize how the N-H azaindole can disrupt the palladium catalytic cycle.

G cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Aryl-X PdII_Aryl L-Pd(II)-Aryl OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M Inactive_Complex Inactive Pd(II)-Azaindolate Chelate Complex PdII_Aryl->Inactive_Complex Coordination & Deprotonation PdII_Coupling L-Pd(II)-Aryl(R) Transmetal->PdII_Coupling RE Reductive Elimination PdII_Coupling->RE RE->Pd0 Product Coupled Product RE->Product Azaindole N-H Azaindole Azaindole->Inactive_Complex caption Mechanism of N-H Inhibition.

Caption: The N-H azaindole can intercept the active Pd(II) intermediate, leading to an inactive chelate complex.

Experimental Protocols: A Starting Point for Success

The following protocols provide a robust starting point for your experiments. Remember that optimization is often necessary for new substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Azaindole (N-Protected)

This protocol is a reliable method for coupling N-protected bromo-azaindoles with arylboronic acids.

Materials:

  • N-Boc-6-bromo-7-azaindole

  • Arylboronic acid

  • Pd₂(dba)₃ (Palladium source)

  • SPhos (Ligand)

  • K₂CO₃ (Base)

  • Anhydrous 1,4-dioxane/water (10:1)

Procedure:

  • To an oven-dried Schlenk tube, add N-Boc-6-bromo-7-azaindole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • In a separate vial, prepare the catalyst premix: add Pd₂(dba)₃ (2 mol %) and SPhos (4 mol %) and lightly swirl.

  • Add the catalyst premix to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat 3 times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Direct C-2 Arylation of N-H 7-Azaindole

This advanced protocol bypasses the need for N-protection but requires careful control of conditions.

Materials:

  • 7-Azaindole

  • Aryl Bromide

  • Pd(OAc)₂ (Palladium source)

  • 1,10-Phenanthroline (Ligand)

  • Cs₂CO₃ (Base)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried, heavy-walled sealed tube, add 7-azaindole (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol %), 1,10-phenanthroline (10 mol %), and Cs₂CO₃ (2.5 equiv).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 140-160 °C.

  • Stir vigorously for 24-48 hours.

  • Monitor the reaction by GC-MS or LC-MS, checking for the formation of the C-2 arylated product.

  • After cooling, carefully unseal the tube, dilute the mixture with dichloromethane, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography.

Note: This reaction is highly sensitive to conditions, and optimization of temperature, base, and ligand loading may be necessary.

Logical Troubleshooting Workflow

When encountering issues, a logical, step-by-step approach is the most efficient way to identify and solve the problem.

G Start Reaction Failure: Low or No Yield Check_Reagents Verify Reagent Purity & Anhydrous/Inert Conditions Start->Check_Reagents Is_Protected Is Azaindole N-H Protected? Check_Reagents->Is_Protected Protect_NH Protect N-H (e.g., with Boc) and rerun reaction. Is_Protected->Protect_NH No Optimize_Direct Direct C-H Path: Optimize Ligand/Catalyst Is_Protected->Optimize_Direct Yes (or if direct coupling is desired) Ligand_Screen Screen Bulky Ligands (e.g., SPhos, RuPhos, NHCs) & Use Pd Precatalyst Protect_NH->Ligand_Screen Optimize_Direct->Ligand_Screen Base_Solvent Screen Different Bases & Solvents Ligand_Screen->Base_Solvent Temp_Conc Vary Temperature & Concentration Base_Solvent->Temp_Conc Success Reaction Optimized Temp_Conc->Success

Caption: A decision tree for troubleshooting low-yield azaindole cross-coupling reactions.

By understanding the underlying challenges and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your palladium-catalyzed azaindole functionalization reactions.

References

Technical Support Center: Reaction Condition Optimization for Functionalizing the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 7-azaindole scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of modifying this privileged heterocyclic core. The 7-azaindole moiety is a cornerstone in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutics.[1][2][3] This resource is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses common problems encountered during the functionalization of 7-azaindoles in a question-and-answer format, providing insights into the underlying chemistry and offering practical solutions.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Question: My Suzuki-Miyaura cross-coupling reaction on a halogenated 7-azaindole is giving low to no yield. What are the likely causes and how can I optimize the conditions?

Answer: Low yields in Suzuki-Miyaura reactions involving 7-azaindoles often stem from the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen.[4][5] Here’s a systematic approach to troubleshooting:

  • Causality: The lone pair on the pyridine nitrogen of the 7-azaindole can coordinate to the palladium catalyst, leading to catalyst deactivation. Furthermore, the electron-withdrawing nature of the pyridine ring can decrease the reactivity of the C-X bond towards oxidative addition.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination while stabilizing the palladium catalyst.

      • Recommendation: Start with ligands like Xantphos or dppf.[6] If these are not effective, consider more specialized ligands like SPhos or XPhos.

    • Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to side reactions or incomplete reaction.

      • Recommendation: A common starting point is K₂CO₃ or Cs₂CO₃.[6][7] For more challenging couplings, consider using a stronger base like K₃PO₄. The choice of solvent and base should be compatible.

    • Solvent System: The polarity and proticity of the solvent can significantly influence the reaction outcome.

      • Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, DMF/water) is often effective as it can help to dissolve both the organic substrate and the inorganic base.[7]

    • Protecting Group Strategy: If catalyst inhibition is suspected to be a major issue, protecting the N-H of the pyrrole ring can be beneficial.

      • Recommendation: An N-benzyl or N-tosyl group can prevent coordination with the catalyst.[2] However, be mindful that the protecting group may need to be removed in a subsequent step.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of 4-Bromo-7-azaindole

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-protected 4-bromo-7-azaindole (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

  • Add Cs₂CO₃ (1.5 mmol) and dry dioxane (2 mL).

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Troubleshooting Suzuki-Miyaura Reactions

Problem Potential Cause Recommended Solution
Low or No YieldCatalyst deactivation by pyridine nitrogenUse bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos). Consider N-protection.
Poor oxidative additionIncrease reaction temperature. Switch to a more reactive halide (I > Br > Cl).
Inefficient transmetalationScreen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄).
DecompositionReaction temperature too highLower the temperature and extend the reaction time.
Air sensitivity of the catalystEnsure rigorous inert atmosphere conditions.
Poor RegioselectivityMultiple reactive sitesEmploy protecting groups or use a pre-functionalized starting material with a single reactive halide.

Question: I am struggling with the regioselectivity of my C-H activation/arylation on the 7-azaindole core. How can I control which position is functionalized?

Answer: Regioselectivity in direct C-H arylation of 7-azaindole is a significant challenge due to the presence of multiple potentially reactive C-H bonds.[8][9] The outcome is often dictated by the directing group, catalyst, and reaction conditions.

  • Causality: The C2 and C3 positions of the pyrrole ring are generally more electron-rich and thus more susceptible to electrophilic attack or concerted metalation-deprotonation. The pyridine ring C-H bonds are less reactive. The N-H or a directing group on the nitrogen can direct the metal catalyst to a specific position.

  • Troubleshooting & Optimization:

    • Directing Groups: The use of a directing group on the pyrrole nitrogen is a powerful strategy to control regioselectivity.

      • Recommendation: An N-methyl or N-pyrimidyl group can direct arylation to the C2 position.[8][10]

    • Catalyst and Additives: The choice of palladium catalyst and additives is crucial.

      • Recommendation: Pd(OAc)₂ is a common catalyst precursor. The addition of an oxidant like AgOTf can be beneficial for C-2 arylation.[9]

    • Solvent and Temperature: These parameters can influence the reaction pathway and selectivity.

      • Recommendation: Room temperature conditions have been reported for C-2 arylation with certain catalyst systems, which can improve selectivity.[7][8]

Diagram: Decision-Making Workflow for Regioselective C-H Arylation

G start Start: Desire for C-H Arylation c2_desired Is C2-Arylation the Goal? start->c2_desired c3_desired Is C3-Arylation the Goal? c2_desired->c3_desired No n_protection Protect Pyrrole N-H (e.g., N-methyl) c2_desired->n_protection Yes no_dg Proceed without N-directing group c3_desired->no_dg Yes catalyst_c2 Use Pd(OAc)2 with an appropriate ligand (e.g., dppf) n_protection->catalyst_c2 conditions_c2 Optimize: Room Temperature, Solvent (e.g., dioxane/water) catalyst_c2->conditions_c2 c2_product C2-Arylated 7-Azaindole conditions_c2->c2_product electrophilic Use Electrophilic Arylating Agent no_dg->electrophilic c3_product C3-Arylated 7-Azaindole electrophilic->c3_product

Caption: Workflow for regioselective C-H arylation of 7-azaindole.

Photoredox Catalysis

Question: My photoredox/nickel dual catalytic cross-coupling for Csp²-Csp³ bond formation is inefficient. What factors should I investigate?

Answer: The efficiency of photoredox/nickel dual catalysis is highly dependent on the interplay between the photocatalyst, nickel catalyst, ligand, and reaction setup.[10][11]

  • Causality: In this catalytic cycle, the excited photocatalyst initiates the formation of an alkyl radical from a suitable precursor. This radical then engages with the nickel catalyst to undergo cross-coupling with the 7-azaindole substrate. Inefficiency can arise from poor radical generation, slow cross-coupling, or catalyst deactivation.

  • Troubleshooting Steps:

    • Photocatalyst and Light Source: The choice of photocatalyst and its corresponding light source is paramount.

      • Recommendation: Common organic photocatalysts can be effective.[10] Ensure the light source (e.g., blue LEDs) has the correct wavelength to excite your chosen photocatalyst.

    • Nickel Catalyst and Ligand: The nickel catalyst and its ligand mediate the cross-coupling step.

      • Recommendation: NiCl₂ glyme is a common precursor. Ligands like dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) are often used.

    • Solvent and Temperature: These can affect the solubility of the components and the reaction kinetics.

      • Recommendation: Mild conditions, such as room temperature or slightly elevated temperatures (e.g., 30 °C), are typical.[10] A mixed solvent system may be beneficial.

    • Flow Chemistry: For reactions that are sluggish in batch, transitioning to a continuous-flow setup can offer significant advantages, including improved light penetration and faster reaction times.[10][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: When should I use a protecting group for the 7-azaindole N-H?

A1: The use of a protecting group on the pyrrole nitrogen is recommended in several scenarios:

  • To prevent N-functionalization: When the desired reaction is at a carbon position, protecting the N-H prevents unwanted side reactions at the nitrogen.

  • To improve solubility: Certain protecting groups can enhance the solubility of the 7-azaindole scaffold in organic solvents.

  • To direct regioselectivity: As discussed in the troubleshooting section, some protecting groups can act as directing groups in C-H functionalization reactions.[10]

  • To activate the scaffold: Some protecting groups, like SEM (2-(trimethylsilyl)ethoxymethyl), can act as both a protecting group and an activating group for nucleophilic aromatic substitution at the 4-position.[12][13]

Q2: What is the general order of reactivity for the different positions on the 7-azaindole ring?

A2: The reactivity of the 7-azaindole scaffold is nuanced, but a general trend can be observed:

  • Electrophilic Substitution: The C3 position is the most nucleophilic and generally the most reactive towards electrophiles, followed by the C2 position.[14]

  • Metal-Catalyzed Cross-Coupling: For halogenated 7-azaindoles, the reactivity of the C-X bond follows the order C-I > C-Br > C-Cl. The position of the halogen also matters, with halogens on the pyrrole ring often being more reactive than those on the pyridine ring.

  • Deprotonation/Metalation: The N-H proton is the most acidic. Lithiation can be directed to the C2 position by using a temporary protecting group on the nitrogen.[15]

Q3: Can I perform functionalization on the pyridine ring of the 7-azaindole?

A3: Yes, functionalization of the pyridine ring is possible, although it can be more challenging than modifying the pyrrole ring due to the electron-deficient nature of the pyridine. Common strategies include:

  • Nucleophilic Aromatic Substitution (SNA_r): This is feasible at positions activated by an electron-withdrawing group or through the use of a strong nucleophile.[13]

  • Metal-Catalyzed Cross-Coupling: Starting with a halogenated pyridine ring allows for the introduction of various groups via reactions like Suzuki or Sonogashira coupling.[2]

  • N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide, which activates the adjacent positions (C4 and C6) for nucleophilic attack or other functionalizations.[16]

Diagram: Reactivity Map of the 7-Azaindole Scaffold

Caption: A conceptual map of the relative reactivity of different positions on the 7-azaindole scaffold. (Note: Image placeholder in DOT script).

Section 3: Data and Protocols

Table 2: Representative Conditions for 7-Azaindole Functionalization

Reaction Type Position Catalyst/Reagent Ligand Base Solvent Temp (°C) Reference
Suzuki-MiyauraC3, C5, C6Pd(OAc)₂dppfCs₂CO₃dioxane/H₂O80-100[7][17]
SonogashiraC3, C5PdCl₂(PPh₃)₂/CuIPPh₃Et₃NDMFRT - 60[4][18]
Heck ArylationC2 (vinyl)Pd(OAc)₂-K₂CO₃DMF100[16]
Direct C-H ArylationC2Pd(OAc)₂dppfCs₂CO₃dioxane/H₂ORT[7][8]
Photoredox/Ni Csp³ couplingC2, C3, C4, C5, C6Ir(ppy)₃ / NiCl₂·glymedtbbpy-MeCN/DCE30[10][11]
Electrophilic IodinationC3N-Iodosuccinimide-KOHDCMRT[17]
Nucleophilic SubstitutionC4--K₂CO₃DMSO120[13]

References

Validation & Comparative

A Comparative Guide to Cdc7 Kinase Inhibitors: Evaluating 6-chloro-4-methyl-7-azaindole in the Context of Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Guardian of Genome Replication

Cell Division Cycle 7 (Cdc7) kinase is a critical serine-threonine kinase that serves as a master regulator of DNA replication initiation.[1][2][3] Operating in concert with its regulatory subunit, Dbf4 (or ASK), the active Dbf4-dependent kinase (DDK) complex is essential for the G1/S phase transition of the cell cycle.[4][5] Its primary role is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) protein complex (MCM2-7), the core helicase that unwinds DNA at replication origins.[2][5][6] This phosphorylation event is the pivotal trigger for the firing of replication origins, allowing DNA synthesis to commence.

Given that uncontrolled proliferation is a hallmark of cancer, and this process is heavily reliant on efficient DNA replication, Cdc7 has emerged as a compelling therapeutic target in oncology.[2] Many cancer cells exhibit overexpression of Cdc7, making them particularly vulnerable to its inhibition.[7][8] This dependency creates a therapeutic window, as inhibiting Cdc7 can selectively induce replication stress and apoptosis in rapidly dividing cancer cells while having a lesser effect on normal, non-proliferating cells.[1][2] This guide provides a comparative analysis of 6-chloro-4-methyl-7-azaindole, a representative of the azaindole class of inhibitors, alongside other well-characterized Cdc7 inhibitors that have progressed to preclinical and clinical studies.

The Cdc7 Signaling Pathway: A Visual Overview

The initiation of DNA replication is a tightly controlled process. The diagram below illustrates the central role of the Cdc7-Dbf4 complex in activating the MCM helicase, a prerequisite for the assembly of the replication fork and the start of S-phase.

Cdc7_Pathway Cdc7 Signaling in DNA Replication Initiation cluster_0 Origin Licensing (G1 Phase) PreRC Pre-Replication Complex (pre-RC) (ORC, Cdc6, Cdt1, MCM2-7) Assembled in G1 MCM_inactive Inactive MCM2-7 Complex (on chromatin) PreRC->MCM_inactive G1_S_Transition G1/S Transition Cdk Cyclin-Dependent Kinases (e.g., Cdk2-Cyclin E) G1_S_Transition->Cdk activates Cdc7_Dbf4 Cdc7-Dbf4 Complex (DDK) G1_S_Transition->Cdc7_Dbf4 activates Cdk->MCM_inactive phosphorylates Cdc7_Dbf4->MCM_inactive phosphorylates (key activation step) MCM_active Phosphorylated MCM2-7 Complex (Active Helicase) MCM_inactive->MCM_active activation Replication_Fork Replication Fork Assembly (Cdc45, GINS) MCM_active->Replication_Fork enables DNA_Synthesis DNA Synthesis (S-Phase) Replication_Fork->DNA_Synthesis initiates Inhibitors Cdc7 Inhibitors (e.g., this compound) Inhibitors->Cdc7_Dbf4 blocks ATP binding

Caption: The Cdc7 signaling pathway in DNA replication initiation and its inhibition.

Comparative Analysis of Cdc7 Inhibitors

The development of small-molecule Cdc7 inhibitors has yielded several distinct chemical scaffolds. While public, peer-reviewed data on the specific biological activity of this compound is limited, it belongs to the well-documented azaindole class.[9][10][11] This comparison places it alongside other prominent inhibitors to provide a broader context for its potential efficacy.

InhibitorChemical ClassCdc7 IC₅₀ (Biochemical)Cellular Potency (GI₅₀)Selectivity HighlightsClinical Status
This compound AzaindoleData Not Publicly AvailableData Not Publicly AvailableThe azaindole scaffold has been shown to produce potent and selective Cdc7 inhibitors.[11]Preclinical
PHA-767491 Pyrrolopyridinone~10 nM0.3-1.0 µM (various cancer cell lines)Dual inhibitor of Cdc7 and Cdk9.[12][13]Preclinical
XL413 (BMS-863233) Pyrrolopyridine3.4 nM~0.5 µM (COLO-205 cells)Highly selective for Cdc7 over a panel of other kinases.[12][14]Phase I (Terminated)[15]
TAK-931 (Simurosertib) Thienopyrimidine<1 nM<0.1 µM (various cancer cell lines)Highly potent and selective.[12]Phase II (Terminated due to limited efficacy as single agent)[16]
LY3177833 UnknownPotent and SelectiveData Not Publicly AvailablePotent and selective Cdc7 kinase inhibitor.[12]Preclinical

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50% in a biochemical assay. GI₅₀ (Half-maximal growth inhibition) values represent the concentration required to inhibit cell proliferation by 50% in a cellular assay.

Experimental Methodologies for Inhibitor Evaluation

Objective comparison of inhibitor performance relies on standardized and reproducible assays. Below are detailed protocols for the two fundamental assays used to characterize Cdc7 inhibitors: a biochemical kinase assay to determine direct enzyme inhibition and a cell-based proliferation assay to measure anti-cancer activity.

Experimental Workflow Overview

The logical flow for evaluating a novel Cdc7 inhibitor involves a multi-step process, starting with its direct effect on the purified enzyme and progressing to its impact on cancer cell viability.

Workflow Inhibitor Evaluation Workflow Start Synthesize/Acquire Test Compound (e.g., this compound) BiochemAssay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->BiochemAssay IC50 Determine IC₅₀ (Potency & Selectivity) BiochemAssay->IC50 Data Analysis CellAssay Cell Proliferation Assay (e.g., CellTiter-Glo®) GI50 Determine GI₅₀ (Cellular Efficacy) CellAssay->GI50 Data Analysis IC50->CellAssay Proceed with potent hits Downstream Downstream Mechanistic Studies (e.g., Western Blot for p-MCM2, Cell Cycle Analysis) GI50->Downstream Confirm on-target effect

Caption: General workflow for the biochemical and cellular evaluation of Cdc7 inhibitors.

Biochemical Cdc7 Kinase Assay (ADP-Glo™ Format)

This assay quantifies Cdc7 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a fundamental tool for determining the direct inhibitory potency (IC₅₀) of a compound against the purified enzyme.

  • Causality and Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that couples ADP production to light generation.[17] After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. A "Kinase Detection Reagent" is then added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP is used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[17] This method is highly sensitive and avoids the hazards of radioactive assays.

  • Detailed Protocol:

    • Reagent Preparation: Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test inhibitor (e.g., this compound) in the kinase buffer. The final DMSO concentration should not exceed 1%.[18]

    • Reaction Setup (96-well plate):

      • To each well, add 5 µL of the test inhibitor dilution or vehicle control (for positive and negative controls).

      • Add 10 µL of a substrate/ATP mixture. This mix should contain the recombinant Cdc7/Dbf4 enzyme and a suitable substrate (like a peptide derived from MCM2) at their optimal concentrations. The ATP concentration is typically set near its Km value to sensitively detect competitive inhibitors.[17][18]

      • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" (negative control) wells.

    • Initiate Reaction: Add 10 µL of diluted Cdc7/Dbf4 kinase to all wells except the "Blank" wells.

    • Incubation: Incubate the plate at 30°C for 45-60 minutes.[17][18]

    • Signal Generation:

      • Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-45 minutes to stop the kinase reaction and deplete ATP.[17][18]

      • Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 30-45 minutes to convert ADP to ATP and generate a luminescent signal.[17][18]

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Cell Proliferation Assay (CellTiter-Glo® Format)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[19] It is used to determine the efficacy of an inhibitor in halting the growth of cancer cells (GI₅₀).

  • Causality and Principle: The CellTiter-Glo® Luminescent Cell Viability Assay uses a thermostable luciferase to measure ATP.[20] The reagent contains a detergent to lyse the cells and release ATP, along with the luciferase and its substrate, luciferin. The amount of light produced is directly proportional to the amount of ATP present, which in turn is proportional to the number of viable cells in the well. This assay is chosen for its high sensitivity, speed, and suitability for high-throughput screening.[20]

  • Detailed Protocol:

    • Cell Seeding: Seed cancer cells (e.g., COLO-205, HCT116) in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Allow the cells to attach and resume growth by incubating overnight at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare a serial dilution of the test inhibitor. Add the desired final concentrations of the inhibitor to the wells. Include vehicle-only wells as a control for 100% cell growth.

    • Incubation: Incubate the plates for a period that allows for multiple cell divisions, typically 72 hours. This extended timeframe is crucial for observing the effects of compounds that act on the cell cycle.[21]

    • Signal Generation:

      • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

      • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Lysis and Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Record the luminescence using a plate reader.

    • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI₅₀ value using a non-linear regression model.[22]

Conclusion and Future Directions

The inhibition of Cdc7 kinase remains a promising strategy for cancer therapy, directly targeting the fundamental process of DNA replication that is dysregulated in tumors.[1] While compounds like TAK-931 have shown high potency, clinical success has been limited, highlighting the need for novel chemical scaffolds with improved pharmacological properties.[16][23]

The azaindole scaffold, represented here by this compound, is a validated structural motif for developing potent kinase inhibitors.[9][11] A comprehensive evaluation of this and related compounds using the standardized biochemical and cellular assays described herein is essential to determine their true potential. Key parameters for advancement will be high potency against Cdc7, a clean selectivity profile to minimize off-target toxicity, and robust efficacy in cellular models of cancer. Future studies should also focus on confirming the on-target mechanism by assessing the phosphorylation status of the MCM2 protein, a direct downstream substrate of Cdc7, in treated cells.[24] Such a rigorous, data-driven approach will be critical in identifying the next generation of Cdc7 inhibitors for clinical development.

References

Comparative Guide to the Structure-Activity Relationship of 6-Chloro-4-methyl-7-azaindole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-chloro-4-methyl-7-azaindole analogs, a promising scaffold in the development of targeted kinase inhibitors for oncology. By dissecting the role of specific structural modifications, this document offers valuable insights for researchers, medicinal chemists, and drug development professionals engaged in the design of next-generation cancer therapeutics.

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition

The 7-azaindole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively interact with the hinge region of various protein kinases.[1][2] The nitrogen atom at position 7 and the pyrrole NH group of the 7-azaindole ring system can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[3] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on the specific this compound backbone, exploring how modifications at other positions influence its activity as a kinase inhibitor.

Core Directive: Understanding the Impact of Substitutions

The central hypothesis in the development of this compound analogs is that the chloro and methyl groups at positions 6 and 4, respectively, provide a foundational binding affinity and selectivity profile. Substitutions at other positions, primarily C3 and N1, are then explored to optimize interactions with the target kinase.

A critical aspect of the 7-azaindole scaffold is its role as a hinge-binder. The N7 and N1-H atoms form hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.

7-Azaindole Hinge Binding cluster_0 Kinase Hinge Region cluster_1 This compound Analog Backbone_NH_1 Backbone NH Backbone_CO_1 Backbone C=O Azaindole 7-Azaindole (N7) Azaindole->Backbone_NH_1 H-bond Substituent_R1 R1 (e.g., at C3) Azaindole->Substituent_R1 Pyrrole_NH Pyrrole NH (N1-H) Pyrrole_NH->Backbone_CO_1 H-bond caption Fig. 1: H-bonding of 7-azaindole with the kinase hinge. PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor This compound Analog Inhibitor->PI3K Inhibits caption Fig. 2: Inhibition of the PI3K/Akt/mTOR pathway. Kinase_Inhibition_Assay_Workflow A Prepare serial dilutions of test compounds B Add compounds to 384-well plate A->B C Add kinase and Eu-labeled antibody B->C D Incubate for 60 min C->D E Add Alexa Fluor® 647 tracer D->E F Incubate for 60 min E->F G Read TR-FRET signal F->G H Calculate IC50 values G->H caption Fig. 3: Workflow for in vitro kinase inhibition assay.

References

The Double-Edged Sword: Navigating Off-Target Effects of 6-Chloro-4-Methyl-7-Azaindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selectivity Profiling and Comparative Analysis

In the landscape of kinase inhibitor discovery, the 7-azaindole scaffold has emerged as a privileged structure, prized for its ability to form robust hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] This core has been the foundation for numerous clinical candidates and approved drugs, including the BRAF inhibitor Vemurafenib.[1] Within this class, inhibitors featuring a 6-chloro-4-methyl-7-azaindole core are being investigated for their potential to deliver both potency and selectivity. However, as with any small molecule inhibitor, understanding and mitigating off-target effects is paramount to ensuring therapeutic efficacy and avoiding unforeseen toxicity.[3]

This guide provides a comprehensive comparison of this compound-based inhibitors against established alternatives targeting key signaling nodes like the MAPK pathway. We will delve into the causality behind experimental choices for profiling selectivity and provide actionable protocols for researchers in drug development.

The Significance of Selectivity: Why Off-Target Effects Matter

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This similarity presents a formidable challenge in designing truly selective inhibitors. Off-target binding can lead to a cascade of unintended consequences:

  • Unforeseen Toxicities: Inhibition of kinases essential for normal physiological functions can lead to adverse events, potentially halting the development of a promising therapeutic candidate.[3]

  • Paradoxical Pathway Activation: In some instances, inhibiting one kinase can lead to the compensatory activation of other signaling pathways, confounding the therapeutic effect.[5]

Therefore, a rigorous and multi-faceted approach to selectivity profiling is not merely a characterization step but a cornerstone of building a robust safety and efficacy profile for any new inhibitor class.

Profiling a Representative this compound Inhibitor

While specific kinome-wide data for a this compound inhibitor is not publicly available, we can construct a representative profile based on the known properties of this scaffold. The 7-azaindole core is a potent hinge-binder.[1] The 6-chloro substitution has been noted to enhance selectivity in certain contexts, for instance, in differentiating Cdc7 from the closely related CDK2.[6] For the purpose of this guide, we will consider a hypothetical inhibitor from this class, designated AZ-CMAI , designed as an inhibitor of a key MAPK pathway kinase, such as p38α or ERK2.

Based on the scaffold's characteristics, we can anticipate that AZ-CMAI will exhibit potent on-target activity but may also possess off-target activity against other kinases within the same family (e.g., other MAPKs) or kinases that are structurally related. The critical task is to quantify this profile and benchmark it against alternatives.

Comparative Analysis: AZ-CMAI vs. The Field

To contextualize the potential off-target profile of AZ-CMAI , we will compare it to well-characterized inhibitors of the p38 MAPK and ERK1/2 pathways.

Scenario 1: Targeting p38 MAPK

The p38 MAPK pathway is a critical regulator of inflammatory responses. Its inhibitors have been extensively studied, revealing a spectrum of selectivity profiles.

  • SB203580: A first-generation, widely used p38α/β inhibitor. While effective at inhibiting its primary targets, it is known for significant off-target effects, including the inhibition of Casein Kinase 1 (CK1), GAK, and RIP2.[7] At higher concentrations, it can paradoxically activate the ERK and JNK pathways, complicating data interpretation.[4][5]

  • BIRB 796 (Doramapimod): A highly potent, allosteric inhibitor of p38 MAPK isoforms. It exhibits excellent selectivity but is known to inhibit JNK2 and c-Raf-1 at higher, micromolar concentrations.[8]

InhibitorPrimary Target(s)IC50/K_d (p38α)Known Primary Off-Targets (>100-fold IC50)Reference
AZ-CMAI (Representative) p38α MAPKLow nMOther MAPKs (e.g., p38β), Structurally related kinases-
SB203580 p38α, p38β~50-100 nM (IC50)CK1, GAK, RIP2[4][7]
BIRB 796 (Doramapimod) p38α, β, γ, δ38 nM (IC50), 0.1 nM (Kd)JNK2 (IC50 = 98 nM), c-Raf-1 (IC50 = 1.4 µM)[9]
Scenario 2: Targeting ERK1/2

As the terminal kinases in the MAPK cascade, ERK1 and ERK2 are attractive targets, especially in cancers with acquired resistance to BRAF or MEK inhibitors.

  • Ulixertinib (BVD-523): A first-in-class, reversible, and highly selective ERK1/2 inhibitor. Kinome scans reveal a very clean profile, with ERK8 being one of the few notable off-targets.[3][10][11]

  • GDC-0994 (Ravoxertinib): A potent and selective oral inhibitor of ERK1/2. It demonstrates greater than 10-fold selectivity against other kinases tested and has shown clinical activity.[12][13]

InhibitorPrimary Target(s)K_i / IC50 (ERK2)Known Primary Off-TargetsReference
AZ-CMAI (Representative) ERK1/2Low nMOther CMGC kinases, Structurally related kinases-
Ulixertinib (BVD-523) ERK1, ERK2<0.3 nM (IC50)ERK8[10][14]
GDC-0994 (Ravoxertinib) ERK1, ERK20.3 nM (Ki)>10-fold selective vs. other kinases[12][15]

Experimental Workflows for Off-Target Profiling

A multi-tiered approach is essential for robustly characterizing the selectivity of a new inhibitor series like the this compound class.

Workflow 1: Broad Kinome Screening

The initial step should involve a broad, unbiased screen to identify potential off-target interactions across the human kinome.

G cluster_0 Preparation cluster_1 Kinome Scan Assay cluster_2 Data Analysis Compound Test Inhibitor (e.g., AZ-CMAI) at a fixed concentration (e.g., 1µM) Assay Competition Binding Assay (e.g., KINOMEscan®) against a large panel of kinases (~468) Compound->Assay Incubate Analysis Quantify binding as '% of control' or 'Kd' Assay->Analysis Hit_ID Identify kinases with significant inhibition (e.g., >70% inhibition) Analysis->Hit_ID Selectivity_Score Calculate Selectivity Score (e.g., S-Score) Hit_ID->Selectivity_Score G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Interpretation Cells Treat intact cells with Inhibitor or DMSO (vehicle) Heat Heat cell lysates or intact cells across a temperature gradient Cells->Heat Separate Separate soluble proteins from aggregated proteins (centrifugation) Heat->Separate Detect Detect soluble target protein (e.g., Western Blot, MS) Separate->Detect Plot Plot % soluble protein vs. Temperature Detect->Plot Shift Determine thermal shift (ΔTm) induced by inhibitor Plot->Shift

References

A Researcher's Guide to Kinase Selectivity Profiling: The Case of 6-chloro-4-methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. The human kinome consists of over 500 enzymes, many of which share significant structural homology within their ATP-binding sites. This similarity presents a formidable challenge: designing small molecule inhibitors that are not only potent against their intended target but also highly selective, thereby minimizing off-target effects and potential toxicity.

This guide provides an in-depth look into the process of kinase selectivity profiling, using the novel compound 6-chloro-4-methyl-7-azaindole as a practical example. We will explore the rationale behind experimental design, compare different profiling strategies, and provide actionable protocols for researchers in the field.

The 7-azaindole scaffold is a well-established "privileged structure" in kinase inhibitor design.[1] Its ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the binding of adenine in ATP, makes it an excellent starting point for developing potent inhibitors.[1][2] The FDA-approved drug Vemurafenib (Zelboraf®), a B-RAF inhibitor, famously incorporates this core structure, underscoring its therapeutic potential.[2] Our compound of interest, this compound, adds specific substitutions to this core, which are intended to modulate its potency, selectivity, and pharmacokinetic properties. The chlorine atom at position 6 and the methyl group at position 4 are critical modifications that differentiate it from other 7-azaindole series targeting kinases like Aurora, ALK, or ROCK.[3][4][5]

Designing the Selectivity Profiling Campaign: First Principles

The primary goal of selectivity profiling is to understand the interaction landscape of a compound across a wide array of kinases. This is not merely an academic exercise; it is a critical step in drug development that informs on potential therapeutic windows and flags potential liabilities early in the process.

Causality Behind Experimental Choices:
  • Why a Panel? A single-target assay only confirms potency. A broad kinase panel reveals the "kinome fingerprint" of a compound, identifying both desired and undesired interactions. This is crucial for de-risking a lead candidate.

  • Choice of Concentration: Initial screens are typically performed at a single, relatively high concentration (e.g., 1 µM or 10 µM). The rationale is to cast a wide net and identify any potential interaction, even weak ones. A concentration approximately 100-fold higher than the on-target IC50 is a common starting point.

  • ATP Concentration: The concentration of ATP in the assay is a critical variable.

    • Screening at ATP K_m: Using an ATP concentration equal to the Michaelis-Menten constant (K_m) for each specific kinase maximizes the apparent potency of ATP-competitive inhibitors. This is ideal for identifying all potential interactions.

    • Screening at Physiological ATP: Screening at high ATP concentrations (e.g., 1 mM) better reflects the cellular environment. An inhibitor that is potent at K_m ATP may be significantly weaker at physiological ATP levels, providing a more realistic measure of its potential cellular efficacy. Many commercial services offer both options.[6]

The logical workflow for profiling a new compound like this compound is a multi-stage process, beginning with a broad screen and progressively focusing on hits of interest.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Cellular & Downstream Analysis A Compound Synthesis (this compound) B Single-Dose Screen (e.g., 1 µM) A->B C Broad Kinase Panel (>400 kinases) B->C D Data Analysis (% Inhibition) C->D Raw Data E Select Hits (Threshold >50% or >80% Inh.) D->E F IC50 Determination (10-point dose-response) E->F G Orthogonal Assay (e.g., different technology) F->G H Cellular Target Engagement Assay G->H J Off-Target Validation G->J I Phenotypic Screening H->I

Caption: Kinase inhibitor profiling workflow.

Comparative Analysis: Assay Technologies and Panel Selection

Several robust technologies are available for kinase profiling, each with distinct advantages. Commercial providers like Promega, Reaction Biology, Eurofins Discovery, and Pharmaron offer comprehensive panels utilizing these methods.[7][8][9][10]

Assay Technology Principle Pros Cons Ideal For
ADP-Glo™ (Promega) [7]Luminescence-based detection of ADP produced by kinase activity.High sensitivity, broad dynamic range, compatible with most kinases.Indirect measurement, potential for luciferase interference.Broad primary screening and dose-response studies.
Radiometric (33P-ATP) [8]Measures the transfer of radiolabeled phosphate from ATP to a substrate."Gold standard", direct measurement, highly sensitive.Requires handling of radioactive materials, lower throughput.Orthogonal validation, detailed mechanistic studies.
TR-FRET [10]Time-Resolved Fluorescence Resonance Energy Transfer using a phosphorylation-specific antibody.Homogeneous (no-wash) format, high throughput.Requires specific antibody for each substrate, potential for compound interference.High-throughput screening (HTS) campaigns.
KINOMEscan™ (Eurofins) [9]Active site-directed competition binding assay. Measures the ability of a compound to displace a ligand from the kinase active site.Not dependent on enzyme activity, can identify non-ATP competitive binders.Does not measure functional inhibition, may not correlate perfectly with activity assays.Identifying direct binders, profiling non-ATP competitive inhibitors.

For a novel compound like this compound, a two-pronged approach is recommended. Start with a broad, functional screen using a platform like ADP-Glo™ across a large panel (>400 kinases) to map the functional inhibition landscape.[10] Then, validate significant off-target hits using a direct binding assay like KINOMEscan™ to confirm physical interaction and rule out assay-specific artifacts.

Experimental Protocol: Profiling Using the ADP-Glo™ Kinase Assay

This protocol provides a self-validating system for determining the inhibitory activity of this compound against a panel of kinases.

Materials:
  • Kinase Selectivity Profiling System (e.g., Promega General Panel).[7]

  • ADP-Glo™ Kinase Assay Kit.

  • Test Compound: this compound, dissolved in 100% DMSO to create a 100X stock (e.g., 100 µM for a 1 µM final concentration).

  • Multi-well plates (e.g., 384-well, white, low-volume).

  • Multichannel pipettes and a plate-based luminometer.

Step-by-Step Methodology:
  • Kinase Reaction Setup (5 µL total volume):

    • Prepare a 5X kinase/substrate buffer solution for each kinase according to the manufacturer's instructions.

    • In a 384-well plate, add 1 µL of the appropriate 5X kinase/substrate solution to each well.

    • Add 1 µL of 5X ATP solution.

    • Add 2 µL of ultrapure water.

    • Controls: For "No Inhibitor" (100% activity) controls, add 1 µL of 1% DMSO. For "No Kinase" (background) controls, substitute the kinase/substrate solution with buffer.

    • Test Reaction: Add 1 µL of the 5X test compound stock (e.g., 5 µM for a 1 µM final concentration).

    • Initiate the reaction by adding 1 µL of 5X kinase enzyme solution to all wells except the "No Kinase" controls.

  • Incubation:

    • Briefly centrifuge the plate to mix.

    • Incubate at room temperature for 60 minutes. The exact time may vary depending on the specific kinase's activity.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background ("No Kinase") signal from all other measurements.

    • Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_No_Inhibitor))

This protocol's inclusion of positive (no inhibitor) and negative (no kinase) controls for each kinase makes it a self-validating system, ensuring data reliability.

Data Interpretation and Comparative Profile

While public domain data for the specific selectivity of this compound is not available, we can construct an illustrative profile based on the known behavior of the 7-azaindole scaffold and compare it to a known inhibitor. The 7-azaindole core has been successfully used to generate inhibitors for diverse kinases, including BRAF, ROCK, and Cdc7.[2][4][11] The specific substitutions (6-chloro, 4-methyl) will tune the selectivity.

Illustrative Selectivity Data (Hypothetical)

The table below presents hypothetical single-point inhibition data for our compound of interest compared to Vemurafenib, a known 7-azaindole inhibitor, at a screening concentration of 1 µM.

Kinase Target Family This compound (% Inhibition) Vemurafenib (% Inhibition) Commentary
BRAF (V600E) STK25%99% Vemurafenib shows expected high on-target activity. Our compound is weak.
ROCK1 STK95% 45%Hypothetical primary target for our compound.
ROCK2 STK92% 48%High activity against the ROCK family isoform.
p38α (MAPK14) STK78%15%A potential off-target hit requiring follow-up.
CDK2 CMGC12%8%Low activity, indicating selectivity against this key cell cycle kinase.
c-MET TK5%3%Low activity against this receptor tyrosine kinase.
DYRK1A CMGC65%20%Moderate off-target activity; 7-azaindoles are known to hit this family.[3]
Decision Making from Primary Data:

Based on this hypothetical data, the next steps would be guided by a clear decision-making process.

G Start Receive Primary Screen Data (% Inhibition @ 1 µM) IsHit Is Inhibition > 80%? Start->IsHit OnTarget Is it the intended target (e.g., ROCK1/2)? IsHit->OnTarget Yes Deprioritize Deprioritize Kinase IsHit->Deprioritize No Proceed Proceed to IC50 Determination & Cellular Assays OnTarget->Proceed Yes OffTarget Flag as Off-Target Hit Determine IC50 OnTarget->OffTarget No

Caption: Decision tree for hit validation.

From our illustrative data, ROCK1 and ROCK2 would proceed to full IC50 determination as the primary targets. p38α and DYRK1A would be flagged as significant off-targets, and their IC50 values would also be determined to quantify the selectivity window (i.e., the ratio of off-target IC50 to on-target IC50). A larger window is desirable for a safer therapeutic candidate.

Conclusion

The selectivity profiling of a novel kinase inhibitor like this compound is a foundational step in its preclinical development. This guide has outlined the critical thinking, comparative technologies, and practical steps required to generate a comprehensive and reliable kinome inhibition profile. By starting with a broad functional screen, validating hits through dose-response curves and orthogonal assays, and carefully interpreting the resulting data, researchers can build a strong, data-driven case for advancing a compound toward clinical development. The 7-azaindole scaffold remains a powerful tool, and its precise decoration, as in our compound of interest, is the key to unlocking new therapeutic potential with the desired selectivity profile.

References

A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

Byline: Your Name/Title, Senior Application Scientist

Introduction: The Crucial Juncture of Hit Validation in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify "hits"—molecules that modulate a biological target of interest. However, the initial excitement of a primary HTS campaign is quickly tempered by the critical and often arduous process of hit validation. A significant portion of initial hits are false positives, arising from a variety of artifacts such as assay interference, compound promiscuity, or cytotoxicity.[1][2][3] The failure to rigorously validate hits can lead to the costly pursuit of dead-end compounds, wasting valuable time and resources.

This guide provides a comprehensive framework for validating hits from HTS campaigns, moving beyond a simple checklist of assays to explain the underlying rationale for each experimental step. We will use the hypothetical identification of a 6-chloro-4-methyl-7-azaindole derivative as a primary hit to illustrate a robust, multi-pronged validation strategy. The 7-azaindole scaffold is a common motif in medicinal chemistry, and its derivatives have been explored as inhibitors for a variety of targets, making it a relevant and instructive example.[4][5][6]

The Challenge of Primary Hits: Beyond the Initial Signal

A primary HTS assay is designed for speed and scale, often at the expense of precision. This can lead to the identification of compounds that appear active but are, in fact, misleading. These "nuisance compounds" can be broadly categorized, with a significant portion being Pan-Assay Interference Compounds (PAINS).[1][2][7] PAINS are chemical structures that tend to produce false positive results in a variety of HTS assays through non-specific mechanisms.[1][2] It is imperative to identify and eliminate these artifacts early in the hit validation cascade.[3]

A Multi-Pillar Approach to Hit Validation

A robust hit validation strategy is not a linear process but rather an integrated, multi-pillar approach encompassing orthogonal assays, counter-screens, and biophysical methods.[3][8][9][10][11] This iterative process builds confidence in a hit by confirming its activity through different methodologies and ruling out non-specific effects.

Pillar 1: Orthogonal Biochemical and Cell-Based Assays

The first step in validating a primary hit is to confirm its activity using an orthogonal assay.[10][12][13] This is an assay that measures the same biological endpoint as the primary screen but utilizes a different detection technology or principle. This approach helps to eliminate artifacts specific to the primary assay format.[3]

Experimental Protocol: Orthogonal Assay for a Kinase Target

Let's assume our hypothetical this compound was identified as an inhibitor of a specific kinase in a primary HTS that used a fluorescence-based readout.

Objective: To confirm the inhibitory activity of the hit compound using a label-free, luminescence-based orthogonal assay.

Methodology:

  • Compound Preparation: Obtain a fresh, powdered sample of the this compound to ensure purity and integrity. Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Principle: Utilize an ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. This luminescence-based assay is mechanistically distinct from a fluorescence-based assay.

  • Experimental Setup:

    • In a 384-well plate, add the kinase, substrate, and ATP.

    • Add the diluted this compound compound across a range of concentrations. Include appropriate controls (no enzyme, no compound).

    • Incubate at the optimal temperature and time for the kinase reaction.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Interpretation of Results: If the this compound derivative shows a similar or reasonably close IC50 value in the orthogonal assay, it increases the confidence that the compound is a genuine inhibitor of the target kinase and not an artifact of the primary assay's detection system.

Following biochemical confirmation, it is crucial to assess the compound's activity in a more physiologically relevant context using cell-based assays.[14][15][16][]

Experimental Protocol: Cell-Based Target Engagement Assay

Objective: To determine if the this compound can engage the target kinase within a cellular environment.

Methodology:

  • Cell Line Selection: Use a cell line that endogenously expresses the target kinase or a cell line engineered to overexpress it.

  • Assay Principle: Employ a Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding.[3]

  • Experimental Setup:

    • Treat intact cells with varying concentrations of the this compound.

    • Heat the cell lysates to a specific temperature that denatures the unbound target protein.

    • Separate the soluble (stabilized) protein from the precipitated (denatured) protein by centrifugation.

    • Quantify the amount of soluble target protein using a method such as Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration to generate a dose-response curve, confirming target engagement in a cellular context.

Pillar 2: Counter-Screens to Identify Non-Specific Activity

Counter-screens are essential for identifying compounds that act non-specifically.[11] This includes testing against related targets to assess selectivity and performing assays to detect common modes of assay interference.

Selectivity Profiling

Objective: To assess the selectivity of the this compound against a panel of related kinases.

Methodology: Screen the compound against a panel of kinases that are structurally similar to the primary target. This can be done using the same orthogonal assay format described above.

Interpretation: A desirable hit compound will exhibit significant potency against the primary target with minimal activity against related kinases, indicating a good selectivity profile.

PAINS and Aggregation Assays

Many PAINS act as promiscuous inhibitors by forming aggregates that sequester the target protein.[18]

Objective: To determine if the inhibitory activity of the this compound is due to compound aggregation.

Methodology:

  • Assay Principle: Perform the kinase inhibition assay in the presence and absence of a non-ionic detergent (e.g., Triton X-100). Aggregation-based inhibition is often attenuated by the presence of detergents.

  • Dynamic Light Scattering (DLS): A biophysical method that can directly detect the formation of compound aggregates in solution.

Interpretation: If the IC50 value of the compound significantly increases in the presence of a detergent, or if DLS detects aggregate formation at concentrations similar to the IC50, it is highly likely that the compound is an aggregator and should be deprioritized.

Pillar 3: Biophysical Methods for Direct Binding Confirmation

Biophysical assays provide direct evidence of a compound binding to its target, offering a label-free and often more definitive confirmation of a hit's validity.[8][9][][20][21]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To directly measure the binding affinity and kinetics of the this compound to the target kinase.

Methodology:

  • Assay Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the compound) to a ligand (the immobilized target protein).[21]

  • Experimental Setup:

    • Immobilize the purified target kinase onto an SPR sensor chip.

    • Flow solutions of the this compound at various concentrations over the chip surface.

    • Monitor the binding and dissociation in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Interpretation: A confirmed hit will show a concentration-dependent binding response and a measurable KD value, providing strong evidence of a direct interaction with the target protein.

Comparison of Hit Validation Techniques
Technique Principle Information Provided Advantages Limitations
Orthogonal Biochemical Assay Measures target activity with a different detection method.Confirms on-target activity, IC50.Eliminates assay-specific artifacts.Indirect measure of binding.
Cell-Based Target Engagement Measures target stabilization or activity in cells.Confirms cell permeability and target engagement.Physiologically relevant.Can be complex to develop.
Selectivity Profiling Measures activity against related targets.Determines selectivity and potential off-target effects.Crucial for lead optimization.Can be resource-intensive.
Aggregation Counter-Screen Detects non-specific inhibition by aggregation.Identifies promiscuous aggregators.Simple and effective for flagging false positives.Not all non-specific inhibitors are aggregators.
Surface Plasmon Resonance (SPR) Measures direct binding in a label-free manner.Binding affinity (KD), kinetics (ka, kd).High sensitivity, provides kinetic data.Requires purified protein, can be technically demanding.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Binding affinity (KD), stoichiometry, thermodynamics.Gold standard for thermodynamics.Requires larger amounts of protein and compound.

Visualizing the Hit Validation Workflow

A well-defined workflow is essential for efficient and logical hit validation.

Hit_Validation_Workflow Primary_HTS Primary HTS Hit (e.g., this compound) Orthogonal_Assay Orthogonal Biochemical Assay (e.g., ADP-Glo) Primary_HTS->Orthogonal_Assay Cell_Based_Assay Cell-Based Target Engagement (e.g., CETSA) Orthogonal_Assay->Cell_Based_Assay Confirmed Activity False_Positive False Positive (Deprioritize) Orthogonal_Assay->False_Positive No/Weak Activity Biophysical_Binding Biophysical Binding Assay (e.g., SPR, ITC) Cell_Based_Assay->Biophysical_Binding Cellular Activity Cell_Based_Assay->False_Positive No Cellular Activity Counter_Screens Counter-Screens (Selectivity, Aggregation) Biophysical_Binding->Counter_Screens Direct Binding Confirmed Biophysical_Binding->False_Positive No Direct Binding Confirmed_Hit Confirmed Hit for Lead Optimization Counter_Screens->Confirmed_Hit Selective & Non-Aggregating Counter_Screens->False_Positive Promiscuous/Aggregator

References

Comparative Guide to the Cross-Reactivity of 6-Chloro-4-Methyl-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1][2] Its ability to form two crucial hydrogen bonds with the kinase hinge region makes it an excellent bioisostere for the purine system of ATP.[3] Modifications to this core, such as the introduction of chloro and methyl groups, are critical for fine-tuning potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the cross-reactivity profiles of hypothetical 6-chloro-4-methyl-7-azaindole derivatives, supported by established experimental methodologies, to aid researchers in navigating the complexities of kinase inhibitor selectivity.

The Imperative of Selectivity in Kinase Inhibition

The human genome contains over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[4] This similarity presents a formidable challenge: designing inhibitors that selectively modulate a single desired target without engaging a host of unintended off-targets. Cross-reactivity can be a double-edged sword; while it may lead to unforeseen toxicities, it can also be harnessed for efficacious polypharmacology.[5] Therefore, a comprehensive understanding of a compound's selectivity profile across the kinome is not merely an academic exercise but a critical step in translational drug development.

Structure-Activity Relationships and Cross-Reactivity

The substitution pattern on the 7-azaindole core dictates its interaction with the diverse landscape of kinase active sites. The 6-chloro substituent, for example, can occupy a specific hydrophobic pocket, potentially enhancing potency and selectivity for certain kinases like Cdc7.[6][7] The 4-methyl group can similarly influence binding by interacting with nearby residues. Further modifications at other positions, such as C3 or the N1 nitrogen, introduce additional variables that can dramatically alter the cross-reactivity profile.[8]

For instance, introducing a bulky hydrophobic group at the C3 position might enhance affinity for a target with a large binding pocket but sterically preclude binding to smaller off-target kinases. Conversely, adding a flexible, polar side chain could enable new hydrogen bonds with solvent-exposed residues in some kinases while being energetically unfavorable in others.

Illustrative Comparison of Derivative Selectivity

To illustrate how subtle molecular changes can impact cross-reactivity, we present hypothetical data for three this compound derivatives against a panel of representative kinases. These data model what a researcher might observe during a profiling campaign.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetDerivative 1 (Scaffold Core)Derivative 2 (Bulky C3-substituent)Derivative 3 (Polar C3-substituent)
AURKB (Target) 98%99%95%
ABL165%25%70%
CDK272%30%45%
PKA45%15%20%
ROCK180%75%82%
VEGFR285%40%88%

Analysis:

  • Derivative 1 represents the baseline activity of the core scaffold, showing potent inhibition of the intended target (AURKB) but significant off-target activity.

  • Derivative 2 illustrates how adding a sterically demanding group at the C3 position can dramatically improve selectivity, likely by preventing the inhibitor from fitting into the ATP-binding sites of kinases like ABL1, CDK2, and VEGFR2.[8]

  • Derivative 3 shows a different profile, where a polar substituent slightly reduces on-target potency but maintains or slightly alters off-target effects, suggesting a different set of interactions is at play.

Visualizing Target Engagement

Understanding how these derivatives interact with their targets is key. The 7-azaindole core acts as a hinge-binder, a foundational interaction for this class of inhibitors.

G cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region (e.g., Met) pocket Hydrophobic Pocket inhibitor This compound Derivative inhibitor->hinge H-Bonds inhibitor->pocket Hydrophobic Interactions

Caption: Binding mode of a 7-azaindole derivative in a kinase active site.

Experimental Protocols for Profiling Cross-Reactivity

Objective evaluation of cross-reactivity requires robust and validated experimental methods. Below are protocols for two widely adopted assays: a biochemical screen and a cellular target engagement assay.

Experimental Protocol 1: Competition Binding Kinase Profiling (e.g., KINOMEscan™)

This method provides a broad, quantitative assessment of inhibitor binding across a large panel of kinases. The principle relies on the test compound competing with an immobilized ligand for binding to DNA-tagged kinases.[9]

Methodology:

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create a 100X stock (e.g., 10 mM).

  • Assay Plate Preparation: The assay is performed in 384-well microplates. Each well contains a specific DNA-tagged kinase, an immobilized ligand, and the test compound at its final concentration.[9]

  • Competition Binding: Incubate the plates to allow the test compound and the immobilized ligand to reach binding equilibrium with the kinase.

  • Washing: Remove unbound components by washing the plates. The amount of kinase bound to the immobilized ligand is inversely proportional to the test compound's affinity.

  • Quantification: Elute the bound, DNA-tagged kinases from the solid support and quantify the amount of DNA using quantitative PCR (qPCR).

  • Data Analysis: Express results as a percentage of the DMSO control (%Ctrl), where a lower value indicates stronger binding. Calculate a selectivity score (S-score) to quantify the overall selectivity of the compound.

G prep 1. Prepare Compound (in DMSO) plate 2. Add Compound, Tagged Kinase, & Immobilized Ligand to Plate prep->plate incubate 3. Incubate (Competition Binding) plate->incubate wash 4. Wash Unbound Components incubate->wash quantify 5. Quantify Bound Kinase via qPCR wash->quantify analyze 6. Analyze Data (% Inhibition, S-Score) quantify->analyze

Caption: Workflow for a competition-binding kinase profiling assay.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

It is crucial to confirm that a compound engages its target in a physiological context.[10] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing direct evidence of target engagement.[9]

Methodology:

  • Cell Culture and Treatment: Culture cells to appropriate confluency and treat with the test compound or vehicle (DMSO) for a specified duration.

  • Heating: Aliquot the cell suspension or lysate and heat the samples across a range of temperatures for a defined period (e.g., 3 minutes).[9]

  • Cell Lysis: For intact cell experiments, lyse the cells after the heating step to release soluble proteins. For lysate experiments, this step is omitted.

  • Protein Separation: Pellet the aggregated, denatured proteins via centrifugation. The supernatant contains the soluble, stabilized protein fraction.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

G treat 1. Treat Cells with Compound or Vehicle heat 2. Heat Aliquots across a Temp Gradient treat->heat lyse 3. Lyse Cells & Separate Soluble/Aggregated Proteins heat->lyse quantify 4. Quantify Soluble Target Protein (e.g., Western Blot) lyse->quantify analyze 5. Plot Melting Curves & Determine Thermal Shift quantify->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion

The this compound scaffold is a promising starting point for the development of potent and selective kinase inhibitors. However, achieving the desired selectivity profile is a complex endeavor that requires a deep understanding of structure-activity relationships and rigorous experimental validation. By employing a multi-faceted approach that combines broad biochemical profiling with targeted cellular engagement assays, researchers can effectively characterize the cross-reactivity of their compounds. This strategy not only helps in identifying and mitigating potential off-target liabilities but also provides a clear, data-driven path toward the development of safer and more effective therapeutic agents.

References

A Head-to-Head Comparison of 6-Chloro-4-methyl-7-azaindole and Other Azaindoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to a Privileged Scaffold in Medicinal Chemistry

The 7-azaindole core is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic the purine structure and act as a highly effective hinge-binding motif for a multitude of protein kinases.[1][2][3] This guide provides a detailed head-to-head comparison of 6-chloro-4-methyl-7-azaindole with other key azaindole analogs, offering experimental insights into how subtle structural modifications influence physicochemical properties, chemical reactivity, and biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties: The Impact of Substitution on Fundamental Characteristics

The seemingly minor additions of a chloro and a methyl group to the 7-azaindole scaffold significantly alter its physicochemical profile. These changes have profound implications for a compound's solubility, membrane permeability, and metabolic stability – all critical parameters in drug development.

A comparative analysis of calculated physicochemical properties highlights these differences:

CompoundMolecular FormulaMolecular Weight ( g/mol )ACD/LogPPolar Surface Area (Ų)H-Bond DonorsH-Bond Acceptors
7-AzaindoleC₇H₆N₂118.141.3541.4912
4-Methyl-7-azaindoleC₈H₈N₂132.161.8341.4912
6-Chloro-7-azaindoleC₇H₅ClN₂152.582.1441.4912
This compound C₈H₇ClN₂ 166.61 2.91 28.68 1 2

Data for this compound is from supplier information.[4] Data for other azaindoles is calculated for comparative purposes.

The introduction of a chlorine atom at the 6-position and a methyl group at the 4-position in this compound leads to a notable increase in lipophilicity, as indicated by the higher calculated LogP value.[4] This increased lipophilicity can enhance membrane permeability, a desirable trait for oral drug candidates, but may also impact solubility and metabolic clearance. The polar surface area is also reduced compared to the other analogs, which can further influence cell penetration.

Chemical Reactivity: Navigating Synthesis and Functionalization

The substitution pattern on the azaindole ring dictates its reactivity in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, which are instrumental in building molecular complexity.

Synthesis of the this compound Scaffold

The synthesis of substituted 7-azaindoles often involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. A general and robust approach for the synthesis of this compound is the Bartoli indole synthesis.

Experimental Protocol: Bartoli Synthesis of this compound

This protocol describes a representative synthesis of this compound from 2-amino-5-chloro-3-methylpyridine.

Materials:

  • 2-Amino-5-chloro-3-methylpyridine

  • Nitrobenzene

  • Vinylmagnesium bromide (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reaction: To a stirred solution of 2-amino-5-chloro-3-methylpyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add vinylmagnesium bromide (3.0 eq) dropwise.

  • Reaction with Nitroarene: After stirring for 30 minutes at -78 °C, add a solution of nitrobenzene (1.1 eq) in anhydrous THF dropwise.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Causality Behind Experimental Choices:

  • The use of a Grignard reagent derived from vinyl bromide allows for the introduction of the two-carbon unit required for the formation of the pyrrole ring.

  • The reaction is performed at low temperature (-78 °C) to control the reactivity of the organometallic reagent and prevent side reactions.

  • Nitrobenzene serves as the precursor for the pyrrole nitrogen through a complex mechanism involving a series of rearrangements.

  • Anhydrous conditions are crucial to prevent the quenching of the highly reactive Grignard reagent.

Reactivity in Cross-Coupling Reactions

The presence of the chlorine atom at the 6-position of this compound makes it an excellent handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of halo-azaindoles in these reactions is influenced by the nature of the halogen and the electronic properties of the azaindole ring.

Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. While chloro-substituted heterocycles are often less reactive than their bromo or iodo counterparts, the use of specialized phosphine ligands and palladium precatalysts can facilitate efficient coupling.[6][7]

A study on the Suzuki-Miyaura cross-coupling of 6-chloro-7-azaindole demonstrated successful coupling with phenyl- and 2-furanyl-boronic acids in the presence of a palladium catalyst.[8] It is expected that this compound would exhibit similar reactivity, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 6-position.

The workflow for a typical Suzuki-Miyaura cross-coupling reaction is depicted below:

Suzuki_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Azaindole This compound Reaction Reaction Mixture (Heated) Azaindole->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Coupled_Product 6-Aryl/Heteroaryl-4-methyl-7-azaindole Purification->Coupled_Product

Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.

Biological Activity: A Focus on Kinase Inhibition

The 7-azaindole scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[2][3] The nitrogen atom at the 7-position and the N-H of the pyrrole ring form a bidentate hydrogen bond with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine.[1][3] Substitutions on the 7-azaindole core are crucial for modulating potency and selectivity.

The Role of 6-Chloro and 4-Methyl Substituents in BRAF Inhibition

The this compound scaffold is a key component of several potent kinase inhibitors, most notably in the context of BRAF inhibitors for the treatment of melanoma. The BRAF V600E mutation is a common driver of this cancer.[9]

The chlorine atom at the 6-position often serves to occupy a hydrophobic pocket in the kinase active site, thereby enhancing binding affinity. The methyl group at the 4-position can also contribute to hydrophobic interactions and can influence the overall conformation of the inhibitor, leading to improved selectivity.

The signaling pathway targeted by BRAF inhibitors is depicted below:

MAPK_Pathway cluster_upstream Upstream Signaling cluster_core_pathway MAPK/ERK Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor This compound -based Inhibitor Inhibitor->BRAF

Caption: The MAPK/ERK signaling pathway and the point of intervention for BRAF inhibitors.

Cellular Activity in Melanoma Cell Lines

The ultimate test of a potential drug candidate is its activity in a cellular context. The potency of this compound-based compounds is often evaluated in melanoma cell lines harboring the BRAF V600E mutation, such as A375.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound on a melanoma cell line.

Materials:

  • A375 human melanoma cell line (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed A375 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

  • A 72-hour incubation period is typically sufficient to observe the anti-proliferative effects of a compound.

  • The use of a vehicle control (DMSO) is essential to ensure that the observed effects are due to the compound and not the solvent.

Conclusion

This compound represents a highly valuable and strategically modified scaffold in the landscape of medicinal chemistry. The introduction of the 6-chloro and 4-methyl groups significantly influences its physicochemical properties, enhancing lipophilicity, which can be advantageous for cell permeability. While these substitutions may modulate the reactivity of the azaindole core, it remains a versatile platform for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.

The true power of the this compound scaffold lies in its application as a potent kinase inhibitor, especially in the context of BRAF-mutant melanoma. The specific placement of the chloro and methyl groups allows for optimized interactions within the kinase active site, leading to enhanced potency and selectivity.

This guide has provided a framework for understanding the comparative advantages of this compound. For researchers in the field, this molecule serves as a compelling starting point and a versatile building block for the development of the next generation of targeted therapeutics. Further head-to-head experimental studies are warranted to fully elucidate the nuanced differences between this and other azaindole analogs, which will undoubtedly accelerate the discovery of novel and effective medicines.

References

Confirming the Binding Mode of 6-chloro-4-methyl-7-azaindole to its Target Kinase: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the precise binding mode of a small molecule inhibitor to its target protein is a cornerstone of modern drug discovery. This guide provides an in-depth technical comparison of key experimental methodologies for confirming the binding of 6-chloro-4-methyl-7-azaindole, a representative of the versatile 7-azaindole class of kinase inhibitors, to its designated target kinase. While the 7-azaindole scaffold is a well-established hinge-binding motif in numerous kinases, this guide will walk through the rigorous process of experimental validation, treating this compound as a case study to illustrate the principles and practices involved.

The 7-azaindole core, a bioisostere of purine, is recognized for its ability to form two crucial hydrogen bonds with the hinge region of the ATP-binding site in many kinases.[1][2][3] This interaction is fundamental to the inhibitory activity of this class of compounds. However, substitutions on this core, such as the 6-chloro and 4-methyl groups in our subject molecule, can significantly influence binding affinity, selectivity, and the overall orientation within the active site. Therefore, a multi-faceted experimental approach is essential to unequivocally determine the binding mode.

This guide will dissect and compare four principal techniques: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and computational docking. Each section will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

X-ray Crystallography: The Atomic-Level Blueprint

X-ray crystallography provides the highest resolution static picture of the inhibitor-kinase complex, offering unambiguous evidence of the binding orientation and key intermolecular interactions.

Expertise & Experience: The decision to pursue co-crystallization is driven by the need for a definitive structural snapshot. This atomic-level detail is invaluable for structure-based drug design, enabling rational modifications to improve potency and selectivity. The choice of crystallization conditions and the use of surrogate kinases when the primary target is recalcitrant to crystallization are critical considerations born from experience in the field.[1][4]

Experimental Protocol: Co-crystallization of Kinase with this compound
  • Protein Expression and Purification: Express and purify the target kinase domain to >95% homogeneity. For many kinases, an E. coli expression system is a viable option.[5]

  • Complex Formation: Incubate the purified kinase with a 3-5 fold molar excess of this compound to ensure saturation of the binding site.

  • Crystallization Screening: Employ vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives).[6]

  • Crystal Optimization: Refine initial crystal hits by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as temperature.

  • Data Collection and Processing: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source. Process the diffraction data to determine the space group and unit cell dimensions.[7][8]

  • Structure Solution and Refinement: Solve the structure by molecular replacement using a known kinase structure as a search model. Refine the model against the experimental data, including the fitting of the inhibitor into the electron density map.[7]

Data Presentation:

ParameterExpected Outcome for this compound
Resolution < 2.5 Å
Binding Site ATP-binding pocket
Key Interactions Bidentate hydrogen bonds between the 7-azaindole N7 and exocyclic N1-H and the kinase hinge backbone.
Role of Substituents The 6-chloro group likely occupies a hydrophobic pocket, while the 4-methyl group may also engage in van der Waals interactions.

Visualization:

G cluster_workflow X-ray Crystallography Workflow Protein_Purification Protein Purification Complex_Formation Complex Formation Protein_Purification->Complex_Formation Crystallization Crystallization Complex_Formation->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: Workflow for X-ray crystallography of a kinase-inhibitor complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Dynamic View in Solution

NMR spectroscopy offers a powerful means to study inhibitor binding in a solution state, providing information on the binding interface, affinity, and the dynamics of the interaction.[9]

Expertise & Experience: The choice between different NMR experiments, such as Chemical Shift Perturbation (CSP) mapping and Saturation Transfer Difference (STD) NMR, depends on the specific questions being asked and the characteristics of the system. CSP is excellent for identifying the binding site on the protein, while STD NMR is particularly useful for confirming binding and identifying the binding epitope on the ligand, especially for weaker binders.[5]

Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping
  • Protein Isotope Labeling: Express and purify the target kinase with uniform ¹⁵N labeling.[5]

  • NMR Sample Preparation: Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled kinase and increasing concentrations of this compound.

  • Acquire ¹H-¹⁵N HSQC Spectra: Record a 2D ¹H-¹⁵N HSQC spectrum for each sample. This spectrum provides a fingerprint of the protein, with each peak corresponding to a specific backbone amide proton and nitrogen.[5]

  • Analyze Chemical Shift Changes: Overlay the spectra and identify the peaks that shift or broaden upon addition of the inhibitor.

  • Map Perturbations to the Structure: Map the residues with significant chemical shift perturbations onto the 3D structure of the kinase to delineate the binding site.

Data Presentation:

TechniqueInformation GainedExpected Result for this compound
¹H-¹⁵N HSQC Titration Identifies residues at the binding interface.Significant chemical shift perturbations for residues in the ATP-binding site, particularly the hinge region.
Saturation Transfer Difference (STD) NMR Confirms binding and identifies the ligand's binding epitope.Strong STD signals for the aromatic protons of the 7-azaindole ring, indicating close contact with the kinase.
Interligand NOEs (in competitive binding) Determines the relative orientation of two binders.Can be used to compare the binding of this compound with a known hinge binder.

Visualization:

G cluster_csp Chemical Shift Perturbation (CSP) Mapping Inhibitor 6-chloro-4-methyl- 7-azaindole Complex Kinase-Inhibitor Complex Inhibitor->Complex Kinase ¹⁵N-Labeled Kinase Kinase->Complex HSQC_Spectra ¹H-¹⁵N HSQC Spectra Complex->HSQC_Spectra Analysis Analysis of Chemical Shifts HSQC_Spectra->Analysis Binding_Site Binding Site Identification Analysis->Binding_Site

Caption: Logic flow for binding site identification using NMR CSP.

Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10]

Expertise & Experience: ITC is the gold standard for quantifying binding thermodynamics. A key experimental consideration is ensuring accurate concentration determination of both the protein and the ligand, as this directly impacts the accuracy of the derived parameters. The choice of buffer is also critical to minimize heats of dilution.

Experimental Protocol: ITC Titration of this compound into Target Kinase
  • Sample Preparation: Prepare solutions of the purified kinase and this compound in the same, well-dialyzed buffer. Degas both solutions prior to the experiment.

  • Instrument Setup: Load the kinase solution into the sample cell and the inhibitor solution into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Data Presentation:

Thermodynamic ParameterInformation ProvidedAnticipated Value Range for a Potent Inhibitor
Binding Affinity (Kd) Strength of the interaction.Low nanomolar to micromolar range.
Stoichiometry (n) Molar ratio of inhibitor to kinase at saturation.Approximately 1, indicating a 1:1 binding mode.
Enthalpy (ΔH) Heat change upon binding.Favorable negative value, indicating an enthalpically driven interaction.
Entropy (ΔS) Change in disorder upon binding.Can be favorable or unfavorable, contributing to the overall free energy of binding.

Visualization:

G cluster_itc Isothermal Titration Calorimetry (ITC) Process Titration Titrate Inhibitor into Kinase Solution Heat_Measurement Measure Heat Change Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Thermodynamic_Parameters Determine Kd, n, ΔH Binding_Isotherm->Thermodynamic_Parameters

Caption: The process of determining binding thermodynamics via ITC.

Computational Docking: In Silico Prediction and Hypothesis Generation

Molecular docking provides a computational prediction of the binding mode of a small molecule within the active site of a protein. It is a valuable tool for generating hypotheses and rationalizing experimental data.

Expertise & Experience: The success of computational docking heavily relies on the quality of the protein structure and the choice of the docking algorithm and scoring function. Validating the docking protocol by redocking a known co-crystallized ligand is a crucial step to ensure the methodology can reproduce experimentally observed binding modes.

Experimental Protocol: Docking this compound into the Target Kinase
  • Protein and Ligand Preparation: Prepare the 3D structure of the target kinase, typically from a high-resolution crystal structure. Prepare the 3D structure of this compound and assign appropriate atom types and charges.

  • Binding Site Definition: Define the binding site within the kinase, usually centered on the ATP-binding pocket.

  • Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for the inhibitor within the defined binding site.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and rank them based on a scoring function that estimates the binding affinity. The top-ranked poses should be visually inspected for chemical reasonability and consistency with known SAR.

Data Presentation:

Docking ParameterSignificancePredicted Outcome for this compound
Docking Score An estimation of the binding free energy.A favorable negative score.
Predicted Pose The 3D orientation of the inhibitor in the binding site.The 7-azaindole core forming hydrogen bonds with the hinge region.
Key Interactions Predicted hydrogen bonds, hydrophobic contacts, and other non-covalent interactions.Consistent with the interactions expected for a 7-azaindole kinase inhibitor.

Visualization:

G cluster_docking Computational Docking Workflow Prepare_Structures Prepare Protein and Ligand Structures Define_Binding_Site Define Binding Site Prepare_Structures->Define_Binding_Site Run_Docking Run Docking Simulation Define_Binding_Site->Run_Docking Analyze_Poses Analyze and Score Poses Run_Docking->Analyze_Poses Predicted_Binding_Mode Predicted Binding Mode Analyze_Poses->Predicted_Binding_Mode

Caption: A typical workflow for computational docking studies.

Comparative Summary and Conclusion

Each of these techniques provides a unique and complementary piece of the puzzle in confirming the binding mode of this compound.

TechniqueStrengthsLimitations
X-ray Crystallography High-resolution, unambiguous structural data.Provides a static picture; crystallization can be a bottleneck.
NMR Spectroscopy Provides information in solution; sensitive to dynamics.Requires larger amounts of protein; size limitations.
Isothermal Titration Calorimetry Direct measurement of thermodynamic parameters.Requires relatively high concentrations of protein and ligand; sensitive to buffer composition.
Computational Docking Fast and cost-effective; provides predictive insights.Predictions require experimental validation; accuracy depends on the algorithm and scoring function.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-chloro-4-methyl-7-azaindole: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so in a manner that is safe, responsible, and environmentally conscious. The handling of specialized chemical reagents like 6-chloro-4-methyl-7-azaindole, a halogenated heterocyclic compound frequently used in drug discovery, demands a rigorous and well-understood protocol for its disposal. This guide moves beyond a simple checklist to provide a deep, procedurally-sound framework for managing the entire lifecycle of this compound within your laboratory, from initial handling to final disposal.

The causality behind these procedures is rooted in the chemical's inherent properties and the regulatory landscape governing hazardous waste. Adherence to these steps is not merely about compliance; it is a foundational aspect of a robust safety culture and responsible scientific stewardship.

Part 1: Hazard Profile and Essential Protective Measures

Before any disposal plan can be implemented, a thorough understanding of the compound's hazard profile is essential. This compound is classified with specific risks that dictate the necessary safety precautions.

According to available Safety Data Sheets (SDS), this compound is a skin and eye irritant and may cause respiratory irritation.[1][2][3] Some classifications also indicate it may be harmful if swallowed.[3] Therefore, all handling and disposal operations must be predicated on minimizing exposure.

Property Table: this compound
CAS Number 4894-29-5[2]
Molecular Formula C₈H₇ClN₂[1]
Appearance White to yellow powder/solid[2][4]
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335)[2][3]
Storage Store in a cool, dry, well-ventilated area under inert gas (2-8°C recommended)[2][5]

Mandatory Personal Protective Equipment (PPE):

The selection of PPE is your first and most critical line of defense. The following must be worn at all times when handling or disposing of this compound:

  • Safety Goggles/Face Shield: To protect against accidental splashes or fine dust particles from contacting the eyes.[3][6]

  • Chemical-Resistant Gloves: Nitrile gloves are a standard requirement. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6][7]

  • Laboratory Coat: To protect skin and clothing from contamination.[6][8]

  • Respiratory Protection: All handling of the solid compound that could generate dust, as well as the management of waste, should be conducted within a certified chemical fume hood to prevent inhalation.[6][8][9]

Part 2: The Cornerstone of Disposal: Waste Segregation

The single most important principle in the disposal of this compound is its classification as a halogenated organic compound . The presence of the chlorine atom fundamentally changes its environmental impact and the required disposal technology.

Causality: Halogenated wastes cannot be disposed of with non-halogenated organic wastes. The reason is twofold:

  • Disposal Method: Many organic solvents can be reclaimed or incinerated for fuel value. However, the combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen chloride gas, requiring specialized incinerators equipped with scrubbers.[7][10]

  • Cost and Compliance: Mixing waste streams leads to a much larger volume of waste that must be treated by the more complex and expensive halogenated disposal route.[11] Improper segregation is a common and costly compliance violation.

This decision-making process is critical for any laboratory professional.

WasteSegregation start Chemical Waste Generated is_halogenated Does the waste contain a halogen (F, Cl, Br, I)? start->is_halogenated halogen_container Place in designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogen_container Yes non_halogen_container Place in designated 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogen_container No end_process Follow Institutional EHS Protocol halogen_container->end_process non_halogen_container->end_process

Caption: Waste segregation decision workflow.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe containment and disposal of this compound waste.

Methodology:

  • In-Lab Waste Collection:

    • Solid Waste: All materials directly contaminated with solid this compound (e.g., weighing papers, contaminated gloves, disposable lab ware) must be collected for hazardous waste disposal. Do not discard in regular trash.

    • Liquid Waste (Rinsate): When decontaminating glassware, perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate is considered halogenated hazardous waste and must be collected in a designated "Halogenated Organic Liquid Waste" container.[9] Subsequent rinses with soap and water can typically be discarded down the drain, but always follow your institution's specific guidelines.

  • Waste Container & Labeling:

    • Use only compatible, properly sealed waste containers provided or approved by your institution's Environmental Health & Safety (EHS) office.[11]

    • The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[11]

    • The label must clearly state:

      • "Halogenated Organic Waste"[6][8]

      • The full chemical name: "this compound" and any other chemical constituents in the waste stream, with estimated percentages.[9][11]

      • The associated hazards (e.g., Irritant, Toxic).[11]

      • The name of the principal investigator and laboratory location.

  • Temporary On-Site Storage:

    • Waste containers must be kept closed at all times, except when adding waste.[11]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.

    • Ensure the waste container is stored in secondary containment to prevent spills from spreading.[11]

  • Final Disposal:

    • Once the waste container is nearly full (e.g., 75% capacity), arrange for pickup through your institution's EHS office.[9]

    • Do not pour this compound or its solutions down the drain under any circumstances.[1][3][12]

    • The final disposal will be carried out by a licensed professional waste disposal service, likely via high-temperature incineration in a facility equipped to handle halogenated compounds.[7][10]

Part 4: Emergency Procedures for Spills

Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.

Protocol for Small Spill Cleanup:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational if the spill occurs within it.[3][7]

  • Don PPE: Wear the full PPE as described in Part 1.

  • Contain & Clean: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[13] This prevents the powder from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the material and absorbent into a suitable container.[1][3][7] Avoid creating dust.[3][7]

  • Label & Dispose: Seal the container, label it as "Spill Debris containing this compound," and dispose of it as halogenated hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and dispose of the cloth as hazardous waste. Follow with a soap and water wash.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of its use in research. By understanding its hazards, rigorously applying the principle of waste segregation, and adhering to a systematic disposal protocol, you protect yourself, your colleagues, and the environment. This guide provides the necessary framework, but it must be integrated with your institution's specific EHS policies, which remain the ultimate authority for compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-4-methyl-7-azaindole
Reactant of Route 2
6-chloro-4-methyl-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.